molecular formula C52H64N5O10P B10861750 DMT-2'O-Methyl-rC(tac) phosphoramidite

DMT-2'O-Methyl-rC(tac) phosphoramidite

Cat. No.: B10861750
M. Wt: 950.1 g/mol
InChI Key: JRJMGDLRRSEUHM-IDOAUTRLSA-N
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Description

DMT-2'O-Methyl-rC(tac) phosphoramidite is a useful research compound. Its molecular formula is C52H64N5O10P and its molecular weight is 950.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H64N5O10P

Molecular Weight

950.1 g/mol

IUPAC Name

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide

InChI

InChI=1S/C52H64N5O10P/c1-35(2)57(36(3)4)68(65-32-14-30-53)67-47-44(33-64-52(38-15-12-11-13-16-38,39-19-23-41(60-8)24-20-39)40-21-25-42(61-9)26-22-40)66-49(48(47)62-10)56-31-29-45(55-50(56)59)54-46(58)34-63-43-27-17-37(18-28-43)51(5,6)7/h11-13,15-29,31,35-36,44,47-49H,14,32-34H2,1-10H3,(H,54,55,58,59)/t44-,47?,48+,49-,68-/m1/s1

InChI Key

JRJMGDLRRSEUHM-IDOAUTRLSA-N

Isomeric SMILES

CC(C)N(C(C)C)[P@](OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2'-O-Methyl Modified RNA: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of 2'-O-Methyl (2'-OMe) modified RNA, a cornerstone of oligonucleotide research and therapeutics. We will delve into its structural characteristics, enhanced stability, and impact on molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction: The Significance of 2'-O-Methyl RNA Modification

The chemical modification of oligonucleotides has revolutionized their application in research and medicine. Among the various modifications, the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar (2'-O-methylation) is one of the most widely utilized and well-characterized. This seemingly simple alteration imparts a range of beneficial properties, making 2'-OMe-modified RNA a critical tool for antisense technology, RNA interference (RNAi), aptamers, and diagnostic probes.

The primary advantages of 2'-O-methylation include:

  • Enhanced Nuclease Resistance: Increased stability against degradation by cellular enzymes.

  • Increased Thermal Stability: Higher melting temperatures (Tm) of duplexes, indicating stronger binding.

  • Improved Hybridization Affinity: Enhanced binding to complementary RNA targets.

  • Modulation of Immune Responses: The ability to dampen the innate immune response to foreign RNA.

These properties collectively contribute to the improved efficacy, specificity, and in vivo longevity of RNA-based molecules.

Structural Properties of 2'-O-Methyl RNA

The introduction of a methyl group at the 2' position of the ribose sugar has a profound impact on the conformation of the nucleotide. The 2'-O-methyl group favors a C3'-endo sugar pucker, which is characteristic of an A-form helix, the typical conformation of RNA duplexes. This pre-organization of the sugar conformation reduces the entropic penalty of duplex formation, contributing to the increased thermal stability of 2'-OMe RNA-containing duplexes.[1]

Enhanced Nuclease Resistance

One of the most significant advantages of 2'-O-methylation is the substantial increase in resistance to nuclease degradation.[2] The bulky methyl group at the 2' position sterically hinders the approach of nucleases, which typically require a free 2'-hydroxyl group for their catalytic activity.[3] This increased stability is crucial for in vivo applications where oligonucleotides are exposed to a variety of endo- and exonucleases present in serum and tissues.

The combination of 2'-O-methyl modifications with a phosphorothioate (PS) backbone can further enhance nuclease resistance, creating highly stable oligonucleotides for therapeutic use.[4]

Table 1: Nuclease Resistance of 2'-O-Methyl Modified RNA

Oligonucleotide TypeNucleaseHalf-life (t1/2)Reference
Unmodified RNAHuman Plasma (50%)< 1 min[5]
2'-O-Methyl RNAHuman Plasma (50%)187 min[5]
2'-Fluoro RNAHuman Plasma (50%)53.2 min[5]
2'-O-Methyl-4'-thioRNAHuman Plasma (50%)1631 min[5]
2'-O-Methyl RNA (3'-end modified)Human Serum> 24 hours (81% intact)[6]

Increased Thermal Stability and Hybridization Affinity

2'-O-methylation significantly enhances the thermal stability of RNA duplexes, particularly RNA:RNA and RNA:DNA hybrids.[2][7] This is reflected in an increased melting temperature (Tm), the temperature at which 50% of the duplex dissociates. The increase in Tm is attributed to the pre-organization of the sugar pucker into the A-form geometry, which is more favorable for duplex formation.[1]

The improved binding affinity of 2'-OMe-modified oligonucleotides for their complementary RNA targets is a key factor in their efficacy as antisense agents and siRNAs.[7]

Table 2: Melting Temperatures (Tm) of 2'-O-Methyl Modified RNA Duplexes

DuplexSequenceModificationTm (°C)ΔTm per modification (°C)Reference
L-RNA/L-RNA5'-GCAAAUUUGC-3'None42.8-[8]
L-RNA/L-RNA5'-GCA(OMeU)AAUUUGC-3'One 2'-OMe-U46.1+1.65[8]
L-RNA/L-RNA5'-GCA(OMeU)(OMeU)AUUUGC-3'Two 2'-OMe-U50.6+1.95[8]
RNA/RNAU14/A14None24-[9]
2'-OMe-RNA/RNAU(OMe)14/A14Fully modified U strand36+0.86[9]
RNA/RNA(CU)7/(AG)7None47.5-[9]
2'-OMe-RNA/RNA(C(OMe)U(OMe))7/(AG)7Fully modified CU strand67.5+1.43[9]
DNA/RNAS-ODN-109/RNAPhosphorothioate DNA55-[7]
2'-OMe-RNA/RNAMe-S-ODN-109/RNA2'-OMe, Phosphorothioate69+1.17[7]
ASO/RNALNA(T)-PS/RNALNA, Phosphorothioate94.2-[10]
ASO/RNA2'-OMe/thioPACE Oligo 1/RNA2'-OMe, thioPACE94.4-[10]

Applications of 2'-O-Methyl Modified RNA

The favorable properties of 2'-O-methylated RNA have led to its widespread use in various applications.

Antisense Oligonucleotides (ASOs)

2'-O-methyl modifications are frequently incorporated into ASOs to increase their stability, binding affinity, and in vivo efficacy.[7] ASOs are short, single-stranded oligonucleotides that bind to a specific mRNA target, leading to the inhibition of protein translation. "Gapmer" ASOs often feature 2'-O-methylated wings flanking a central DNA gap, which is necessary to elicit RNase H-mediated cleavage of the target mRNA.

Table 3: Potency of 2'-O-Methyl Modified Antisense Oligonucleotides

ASO TargetModificationIC50 (nM)Reference
PKCα mRNA2'-O-Methyl Chimera~100 (for ~60% reduction)[7]
PTEN mRNALNA ASO~10[11]
PTEN mRNAcMOE ASO~10[11]
PTEN mRNA2'-MOE ASO~10[11]
Small Interfering RNAs (siRNAs)

In RNA interference (RNAi), 2'-O-methylation is used to enhance the stability and reduce the off-target effects of siRNAs.[12][13] Fully 2'-O-methylated siRNAs have been shown to retain activity while exhibiting increased resistance to nuclease degradation.[14] The modification can also influence the strand selection and loading into the RNA-induced silencing complex (RISC).

Aptamers and Probes

The increased stability and binding affinity of 2'-O-methylated RNA make it an excellent choice for the development of aptamers, which are structured oligonucleotides that bind to specific targets, and for diagnostic probes used in techniques like in situ hybridization.

Modulation of the Innate Immune System

Unmodified single-stranded and double-stranded RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), leading to an inflammatory response. 2'-O-methylation can help to evade this immune recognition, making 2'-O-methylated oligonucleotides less immunogenic.[9] This is a critical feature for therapeutic applications, as it reduces the potential for adverse immune-related side effects.

Experimental Protocols

Synthesis of 2'-O-Methyl RNA

2'-O-Methyl RNA is typically synthesized using phosphoramidite chemistry on an automated solid-phase synthesizer.[15]

Protocol for Solid-Phase Synthesis of 2'-O-Methyl RNA Oligonucleotides:

  • Phosphoramidite Monomers: Utilize 2'-O-Methyl RNA phosphoramidites for the desired bases (A, C, G, U). These are commercially available.

  • Solid Support: Start with a controlled-pore glass (CPG) solid support functionalized with the first nucleoside of the sequence.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid).

    • Coupling: Addition of the next 2'-O-Methyl RNA phosphoramidite, activated by a catalyst (e.g., tetrazole), to the free 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine).

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the remaining protecting groups from the nucleobases and phosphate backbone using a basic solution (e.g., a mixture of ammonia and methylamine).

  • Purification: Purify the full-length oligonucleotide from shorter, failed sequences using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Nuclease Stability Assay

This assay evaluates the resistance of 2'-O-methylated RNA to degradation by nucleases.

Protocol for Nuclease Stability Assay in Human Plasma:

  • Oligonucleotide Labeling: Label the 5'-end of the 2'-O-Methyl RNA and an unmodified control RNA with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a fluorescent dye.

  • Incubation: Incubate a fixed amount of the labeled oligonucleotide (e.g., 5 pmol) in a solution containing human plasma (e.g., 50% in phosphate-buffered saline) at 37°C.[5]

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic degradation by adding the aliquot to a loading buffer containing a denaturant (e.g., 7 M urea) and a chelating agent (e.g., EDTA).

  • Gel Electrophoresis: Separate the intact oligonucleotide from the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis: Visualize the bands using autoradiography or fluorescence imaging. Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point to determine the rate of degradation and the half-life.

Thermal Melting (Tm) Analysis

This experiment determines the melting temperature of a duplex containing a 2'-O-methylated RNA strand.

Protocol for Thermal Melting Analysis:

  • Sample Preparation: Prepare a solution containing equimolar amounts of the 2'-O-Methyl RNA oligonucleotide and its complementary strand in a buffer with a defined salt concentration (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[1]

  • Annealing: Heat the sample to a high temperature (e.g., 95°C) for a few minutes to ensure complete denaturation, then slowly cool it to room temperature to allow for proper annealing of the duplex.

  • Spectrophotometry: Place the sample in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Melting Curve Generation: Monitor the absorbance at 260 nm as the temperature is gradually increased at a constant rate (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Tm Determination: The melting temperature (Tm) is the temperature at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal melting curve. This can be determined from the first derivative of the melting curve.[16]

Visualizations

Experimental Workflow for Characterizing 2'-O-Methyl Modified RNA

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical Characterization cluster_functional Functional Assays synthesis Solid-Phase Synthesis of 2'-OMe RNA purification HPLC or PAGE Purification synthesis->purification tm_analysis Thermal Melting (Tm) Analysis purification->tm_analysis nuclease_assay Nuclease Stability Assay purification->nuclease_assay cell_culture Cell Culture Transfection purification->cell_culture gene_silencing Gene Silencing (qPCR/Western Blot) cell_culture->gene_silencing

Caption: General workflow for synthesizing and characterizing 2'-O-Methyl modified RNA.

Mechanism of Action of a 2'-O-Methyl Modified "Gapmer" Antisense Oligonucleotide

aso_mechanism cluster_cell Cell aso 2'-OMe Gapmer ASO mrna Target mRNA aso->mrna Hybridization rnaseh RNase H aso->rnaseh Recruitment ribosome Ribosome mrna->ribosome Translation mrna->rnaseh Recruitment degraded_mrna Degraded mRNA mrna->degraded_mrna protein Protein ribosome->protein Protein Synthesis ribosome->protein Inhibition rnaseh->mrna Cleavage

Caption: Mechanism of a 2'-O-Methyl "gapmer" ASO inducing RNase H-mediated mRNA degradation.

Innate Immune Recognition of RNA and the Role of 2'-O-Methylation

immune_recognition cluster_endosome Endosome tlr7 TLR7/8 signaling Signaling Cascade tlr7->signaling Activation unmodified_rna Unmodified RNA unmodified_rna->tlr7 Recognition ome_rna 2'-OMe RNA ome_rna->tlr7 Evades Recognition cytokines Inflammatory Cytokines signaling->cytokines Production

Caption: 2'-O-Methylation helps RNA evade innate immune recognition by TLRs.

Conclusion

2'-O-Methyl modification is a powerful and versatile tool in the field of RNA research and therapeutics. Its ability to confer enhanced nuclease resistance, increase thermal stability and binding affinity, and modulate the innate immune response makes it an indispensable modification for the development of effective and safe oligonucleotide-based drugs and research reagents. This guide has provided a detailed overview of these properties, supported by quantitative data and practical experimental protocols, to aid researchers in harnessing the full potential of 2'-O-Methyl modified RNA.

References

The TAC Advantage: An In-depth Technical Guide to the t-Butylphenoxyacetyl Protecting Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of oligonucleotide synthesis, the choice of protecting groups is paramount to achieving high-yield, high-purity DNA and RNA sequences. The tert-butylphenoxyacetyl (TAC) protecting group has emerged as a superior alternative to traditional protecting groups, offering significant advantages in efficiency and versatility. This technical guide provides a comprehensive overview of the benefits of the TAC protecting group in phosphoramidite chemistry, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in harnessing its full potential.

Core Benefits of the TAC Protecting Group

The TAC protecting group offers a multitude of advantages over conventional protecting groups like benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG. These benefits streamline the synthesis and deprotection process, leading to higher quality oligonucleotides, especially those with sensitive modifications.

One of the most significant advantages of the TAC group is its rapid deprotection kinetics. This allows for substantially shorter treatment times with cleavage and deprotection reagents, minimizing the exposure of the newly synthesized oligonucleotide to harsh chemical conditions. This is particularly crucial for the integrity of base-labile modifications and for reducing the likelihood of side reactions such as depurination.

Furthermore, TAC-protected phosphoramidites exhibit excellent solubility in acetonitrile, the standard solvent used in oligonucleotide synthesis. This eliminates the need for co-solvents like dichloromethane or dimethylformamide, simplifying reagent preparation and improving the consistency of the synthesis process.

The compatibility of the TAC group with a variety of deprotection reagents, including the ultra-fast AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine), provides researchers with greater flexibility in their experimental design. This allows for the optimization of deprotection conditions based on the specific requirements of the oligonucleotide sequence and any incorporated modifications.

A notable benefit of using the TAC protecting group for deoxyadenosine (dA) is the minimization of depurination, a common side reaction that can lead to chain cleavage and reduced yield of the full-length product.

Quantitative Data: A Comparative Analysis

The superior performance of the TAC protecting group is evident in the following quantitative comparisons of deprotection times.

Table 1: Deprotection Times with Concentrated Ammonia

Protecting GroupTemperatureTime for Complete Deprotection
TAC 55°C15 minutes
TAC Room Temperature2 hours
Standard (e.g., Bz, iBu)55°C8-16 hours

Table 2: Deprotection Times with AMA Reagent

Protecting GroupTemperatureTime for Complete Deprotection
dC(tac) 65°C10 minutes
Standard (e.g., dC(bz))65°CSignificantly longer

Experimental Protocols

The following are detailed methodologies for the key steps involving the TAC protecting group in solid-phase oligonucleotide synthesis.

Protocol 1: Coupling of TAC-Protected Phosphoramidites

This protocol outlines the standard cycle for the addition of a TAC-protected phosphoramidite to a growing oligonucleotide chain on a solid support.

Materials:

  • TAC-protected phosphoramidite (e.g., dA(tac), dC(tac), dG(tac)) solution in anhydrous acetonitrile (0.1 M)

  • Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)

  • Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF) solutions

  • Oxidizer solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile for washing

Procedure:

  • Deblocking: The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution to expose the free 5'-hydroxyl group.

  • Washing: The column is thoroughly washed with anhydrous acetonitrile to remove the deblocking solution and any residual moisture.

  • Coupling: The TAC-protected phosphoramidite and activator solution are simultaneously delivered to the synthesis column. The coupling reaction proceeds for a specified time (typically 2-5 minutes) to form a phosphite triester linkage.

  • Washing: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

  • Capping: Any unreacted 5'-hydroxyl groups are capped by treatment with Capping A and Capping B solutions to prevent the formation of deletion sequences.

  • Washing: The column is washed with anhydrous acetonitrile.

  • Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate triester by treatment with the oxidizer solution.

  • Washing: The column is washed with anhydrous acetonitrile.

  • This cycle is repeated for each subsequent nucleotide addition in the desired sequence.

Protocol 2: Deprotection of TAC-Protected Oligonucleotides

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of the TAC and phosphate protecting groups.

Method A: Deprotection with Concentrated Ammonia

Materials:

  • Concentrated ammonium hydroxide (28-30%)

Procedure:

  • The solid support containing the synthesized oligonucleotide is transferred to a sealed vial.

  • Concentrated ammonium hydroxide is added to the vial.

  • The vial is heated at 55°C for 15 minutes or left at room temperature for 2 hours for complete deprotection.

  • The supernatant containing the deprotected oligonucleotide is removed, and the solid support is washed with water.

  • The combined supernatant and washings are dried under vacuum.

Method B: Ultra-Fast Deprotection with AMA Reagent

Materials:

  • AMA reagent (a 1:1 mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%))

Procedure:

  • The solid support is transferred to a sealed vial.

  • AMA reagent is added to the vial.

  • The vial is heated at 65°C for 10 minutes for complete deprotection of dC(tac) containing oligonucleotides.

  • The supernatant is collected, and the support is washed with water.

  • The combined solutions are dried under vacuum.

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the streamlined workflow achieved by using the TAC protecting group compared to standard protecting groups.

Caption: Comparative workflow of oligonucleotide deprotection.

The following diagram illustrates the key decision points and advantages within the TAC-based synthesis workflow.

TAC_Workflow_Advantages Start Start Oligonucleotide Synthesis ChoosePG Choose Protecting Group Start->ChoosePG StandardPG Standard (Bz, iBu) ChoosePG->StandardPG TAC_PG TAC ChoosePG->TAC_PG Synthesis Solid-Phase Synthesis StandardPG->Synthesis TAC_PG->Synthesis Deprotection Cleavage & Deprotection Synthesis->Deprotection StandardDeprotection Long Deprotection (8-16h) Potential for Base-Labile Modification Degradation Deprotection->StandardDeprotection Standard TAC_Deprotection Fast Deprotection (15min - 2h) Preserves Base-Labile Modifications Deprotection->TAC_Deprotection TAC Purification Purification StandardDeprotection->Purification TAC_Deprotection->Purification FinalProduct High-Purity Oligonucleotide Purification->FinalProduct

Caption: Decision workflow for oligonucleotide synthesis.

Conclusion

The adoption of the t-butylphenoxyacetyl (TAC) protecting group in phosphoramidite chemistry represents a significant advancement in the synthesis of oligonucleotides. Its rapid deprotection kinetics, excellent solubility, and compatibility with mild deprotection conditions contribute to a more efficient, robust, and versatile synthesis process. For researchers and drug development professionals working with standard or modified oligonucleotides, the TAC protecting group offers a clear pathway to obtaining higher quality products in a shorter timeframe, accelerating research and development in the rapidly evolving field of nucleic acid therapeutics and diagnostics.

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern molecular biology and drug development, the precise chemical synthesis of oligonucleotides is a foundational technology. The phosphoramidite method, the gold standard for this process, relies on a carefully orchestrated cycle of chemical reactions to build DNA and RNA strands with high fidelity. Central to this process is the 4,4'-dimethoxytrityl (DMT) group, a bulky and acid-labile protecting group that plays a critical gatekeeping role, ensuring the orderly and efficient assembly of oligonucleotides. This in-depth technical guide provides a comprehensive overview of the function of the DMT group, its application in the synthesis cycle, and the quantitative and procedural details essential for researchers, scientists, and drug development professionals.

The Pivotal Role of the DMT Protecting Group

The primary function of the DMT group in oligonucleotide synthesis is to reversibly block the 5'-hydroxyl group of the nucleoside phosphoramidite monomers.[1][2] This protection is paramount for several reasons:

  • Directionality and Fidelity: Oligonucleotide synthesis proceeds in the 3' to 5' direction.[3][4] By "capping" the 5'-hydroxyl group, the DMT group prevents self-polymerization of the phosphoramidite monomers and ensures that the incoming nucleotide is added exclusively to the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[2][5]

  • Preventing Unwanted Side Reactions: The bulky steric hindrance provided by the DMT group physically shields the 5'-hydroxyl from engaging in undesirable chemical reactions during the coupling and oxidation steps of the synthesis cycle.[2]

  • Facilitating Purification: The lipophilic nature of the DMT group is advantageous for the purification of the final oligonucleotide. "DMT-on" synthesis, where the final DMT group is left on the full-length product, allows for efficient separation from shorter, "DMT-off" failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Real-time Monitoring of Synthesis Efficiency: The acid-catalyzed removal of the DMT group generates a stable, bright orange-colored dimethoxytrityl cation.[3] The intensity of this color, which can be measured spectrophotometrically at approximately 495 nm, is directly proportional to the amount of the full-length oligonucleotide synthesized in the preceding cycle.[2][3] This provides a real-time method for monitoring the coupling efficiency of each step.[2]

The Oligonucleotide Synthesis Cycle: A Symphony of Chemical Reactions

The synthesis of an oligonucleotide is a cyclical process, with each cycle comprising four key steps that result in the addition of a single nucleotide to the growing chain. The DMT group is central to the first of these steps, detritylation.

  • Detritylation (Deblocking): The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support (or the last nucleotide added to the growing chain).[6][7] This is achieved by treating the support-bound oligonucleotide with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[1][8] This reaction is rapid and quantitative, leaving a free 5'-hydroxyl group ready for the next coupling reaction.[3] The cleaved DMT cation is then washed away, and its absorbance is measured to determine the coupling efficiency of the previous cycle.[2]

  • Coupling: The next phosphoramidite monomer, with its 5'-hydroxyl protected by a DMT group, is activated by a weak acid, such as tetrazole or a derivative.[1] The activated phosphoramidite is then coupled to the free 5'-hydroxyl of the support-bound oligonucleotide chain.[7]

  • Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups on the growing chain are permanently blocked or "capped" by acetylation using reagents like acetic anhydride and N-methylimidazole.[1][9]

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[1][9]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Data in Oligonucleotide Synthesis

The efficiency and fidelity of oligonucleotide synthesis are critically dependent on the precise control of various reaction parameters. The following table summarizes key quantitative data related to the use of the DMT group in this process.

ParameterTypical Value/RangeNotes
Detritylation Agent Concentration 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[1][10]Standard reagent for routine synthesis.
3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) or Toluene[1][11]Weaker acid used to minimize depurination, especially for long oligonucleotides.[12]
Detritylation Time "Brief exposure"[1]Typically on the order of seconds to a few minutes, depending on the synthesizer and scale.
At least double the delivery time when switching from TCA to DCA[12]To ensure complete detritylation with the weaker acid.
Coupling Efficiency >98-99% per step[1]Essential for the synthesis of high-quality, full-length oligonucleotides.
Monitoring Wavelength for DMT Cation ~495 nm[3]The absorbance maximum of the orange-colored trityl cation.

Experimental Protocols

The following are generalized protocols for key experimental steps involving the DMT group in solid-phase oligonucleotide synthesis. Specific timings and volumes will vary depending on the automated synthesizer, synthesis scale, and the specific oligonucleotide sequence.

Protocol 1: Automated Detritylation Cycle

This protocol describes a single detritylation step within an automated oligonucleotide synthesis cycle.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached (DMT-on).

  • Detritylation Solution: 3% (w/v) Trichloroacetic Acid (TCA) or 3% (v/v) Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).[1][12]

  • Anhydrous Acetonitrile (ACN) for washing.

  • Inert gas (e.g., Argon).

Procedure:

  • The synthesis column containing the CPG support is flushed with an inert gas to remove any residual moisture.

  • The detritylation solution is delivered to the synthesis column to completely wet the CPG support.

  • The detritylation solution is allowed to react with the support-bound oligonucleotide for a pre-programmed time (typically 60-180 seconds).

  • The effluent, containing the orange DMT cation, is directed to a spectrophotometer for absorbance reading at 495 nm to quantify the efficiency of the previous coupling step.

  • The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation.

  • The column is flushed with an inert gas to dry the support in preparation for the subsequent coupling step.

Protocol 2: Manual Detritylation of a "DMT-on" Oligonucleotide

This protocol is for the removal of the final 5'-DMT group from a purified oligonucleotide.

Materials:

  • Purified, "DMT-on" oligonucleotide, dried.

  • 80% Acetic Acid in water.[13]

  • 3 M Sodium Acetate solution.

  • Ethanol.

  • Microcentrifuge tubes.

Procedure:

  • Dissolve the dried "DMT-on" oligonucleotide in a microcentrifuge tube with 80% acetic acid (e.g., 100 µL per 1-5 OD of oligonucleotide).

  • Vortex the solution and let it stand at room temperature for 15-30 minutes.

  • Add 0.1 volumes of 3 M sodium acetate to the solution.

  • Add 3 volumes of cold ethanol to precipitate the detritylated oligonucleotide.

  • Vortex the mixture and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes to pellet the oligonucleotide.

  • Carefully decant the supernatant containing the cleaved DMT group.

  • Wash the pellet with 70% ethanol, centrifuge again, and decant the supernatant.

  • Air-dry or vacuum-dry the pellet to remove any residual ethanol.

  • Resuspend the detritylated oligonucleotide in an appropriate buffer or nuclease-free water.

Visualizing the Process

To better illustrate the critical role of the DMT group and the overall workflow, the following diagrams have been generated using the Graphviz DOT language.

Oligonucleotide_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling Detritylation->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Triester End Repeat Cycle or Final Cleavage & Deprotection Oxidation->End Start Start with Support-Bound Nucleoside (DMT-on) Start->Detritylation Next_Amidite DMT-Protected Phosphoramidite Next_Amidite->Coupling

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Detritylation_Workflow Start Support-Bound Oligo (5'-DMT Protected) Add_Acid Add Detritylation Reagent (e.g., 3% TCA in DCM) Start->Add_Acid Reaction Cleavage of DMT Group Add_Acid->Reaction Wash Wash with Anhydrous Solvent (e.g., Acetonitrile) Reaction->Wash Byproduct DMT Cation (Orange) (to Spectrophotometer for Monitoring) Reaction->Byproduct Result Support-Bound Oligo (Free 5'-OH) Wash->Result

Caption: Workflow of the detritylation step in oligonucleotide synthesis.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable component of modern oligonucleotide synthesis. Its unique combination of properties—providing robust protection for the 5'-hydroxyl group, enabling real-time monitoring of synthesis efficiency, and facilitating purification—has been instrumental in the development of high-fidelity, automated DNA and RNA synthesis. A thorough understanding of the role of the DMT group, along with the quantitative and procedural aspects of its use, is essential for any researcher or professional working in the fields of genomics, diagnostics, and therapeutic oligonucleotide development. The precise and reliable function of this molecular gatekeeper ensures the successful synthesis of the oligonucleotide building blocks that are fundamental to advancing life sciences.

References

In-Depth Technical Guide: DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 179486-26-1

This technical guide provides a comprehensive overview of DMT-2'O-Methyl-rC(tac) phosphoramidite, a key building block in the chemical synthesis of modified RNA oligonucleotides. It is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and diagnostics. This document details the properties of this phosphoramidite, its role in solid-phase oligonucleotide synthesis, and provides detailed experimental protocols for its use.

Core Concepts and Chemical Properties

This compound is a modified cytidine nucleoside phosphoramidite essential for the synthesis of RNA sequences with enhanced stability and specific binding properties. The key features of this molecule are the three main protective groups: the 5'-O-Dimethoxytrityl (DMT) group, the 2'-O-Methyl (2'-OMe) modification, and the N4-tert-butylphenoxyacetyl (tac) group on the cytidine base.

  • 5'-O-Dimethoxytrityl (DMT) Group: This acid-labile group protects the 5'-hydroxyl function of the ribose sugar, preventing self-polymerization during the synthesis cycle. Its removal at the beginning of each coupling cycle generates a stable orange-colored cation, which allows for real-time monitoring of the synthesis efficiency.

  • 2'-O-Methyl (2'-OMe) Modification: The methyl group at the 2'-position of the ribose sugar confers significant nuclease resistance to the resulting oligonucleotide, a critical feature for in vivo applications such as antisense therapy and siRNAs. This modification also enhances the binding affinity of the oligonucleotide to its complementary RNA target.

  • N4-tert-butylphenoxyacetyl (tac) Group: This protecting group on the exocyclic amine of cytidine is designed for rapid and mild deprotection conditions. Compared to traditional protecting groups like benzoyl (Bz), the 'tac' group can be removed more efficiently, which is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications.

Quantitative Data Summary
PropertyValueReference
CAS Number 179486-26-1[1][2][3]
Molecular Formula C₅₂H₆₄N₅O₁₀P[3]
Molecular Weight 950.1 g/mol [3]
Purity (typical) ≥95% or ≥97% by HPLC[1][3]
Appearance White to off-white solid
Storage Conditions -20°C under an inert atmosphere (e.g., Argon or Nitrogen)[3]

Role in Oligonucleotide Synthesis

This compound is a crucial monomer used in the solid-phase synthesis of RNA oligonucleotides via the phosphoramidite method. This method involves a four-step cycle that is repeated for the addition of each nucleotide to the growing chain.

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process that adds one nucleotide at a time. The use of phosphoramidite chemistry allows for high coupling efficiencies, typically exceeding 99%.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Detritylation Detritylation Coupling Coupling Capping Capping Oxidation Oxidation Next_Cycle Next Cycle / Final Cleavage Oxidation->Next_Cycle Repeat for next base Start Start Start->Detritylation

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the solid-phase synthesis of RNA oligonucleotides. These are generalized protocols and may require optimization based on the specific sequence, scale, and synthesizer used.

Reagent Preparation
  • Phosphoramidite Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. The phosphoramidite is highly soluble in acetonitrile, and co-solvents are generally not required.

  • Activator Solution: A 0.45 M solution of 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile is commonly used.

  • Capping Solutions:

    • Cap A: Acetic anhydride in tetrahydrofuran (THF). For fast deprotection chemistries compatible with the 'tac' group, a specific "Fast Deprotection CAP A" solution may be used.

    • Cap B: 16% N-methylimidazole in THF.

  • Oxidizer Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer using a solid support (e.g., controlled pore glass - CPG) functionalized with the first nucleoside of the sequence.

  • Detritylation (Deblocking): The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation is monitored to assess coupling efficiency from the previous cycle.

  • Coupling: The this compound solution is co-delivered with the activator solution to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutations in the final product.

  • Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using the oxidizer solution.

This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.

Post-Synthesis Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. The use of the 'tac' protecting group on cytidine allows for significantly faster deprotection protocols.

  • Cleavage from Support and Base Deprotection:

    • Ultra-Fast Conditions: Treat the solid support with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) for 10 minutes at 65°C. This single step cleaves the oligonucleotide from the support and removes the 'tac' group from cytidine, as well as the protecting groups from other bases and the cyanoethyl groups from the phosphate backbone.

    • Fast Conditions with Ammonia: Alternatively, treat the support with concentrated ammonium hydroxide for 15 minutes at 55°C or for two hours at room temperature.

  • 2'-O-Methyl Group: The 2'-O-methyl group is stable and does not require a separate deprotection step.

  • Purification: The crude deprotected oligonucleotide can be purified using various techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC (IEX-HPLC), or polyacrylamide gel electrophoresis (PAGE). If the final DMT group was left on during synthesis ("DMT-on" purification), it can be removed post-purification with an acidic solution (e.g., 80% acetic acid).

Post_Synthesis_Workflow Completed_Synthesis Oligonucleotide on Solid Support (Fully Protected) Cleavage_Deprotection Cleavage from Support & Base Deprotection (e.g., AMA at 65°C, 10 min) Completed_Synthesis->Cleavage_Deprotection Crude_Oligo Crude Oligonucleotide Solution Cleavage_Deprotection->Crude_Oligo Purification Purification (e.g., RP-HPLC, IEX-HPLC, PAGE) Crude_Oligo->Purification Pure_Oligo Purified Oligonucleotide Purification->Pure_Oligo Analysis Quality Control (e.g., Mass Spectrometry, CE) Pure_Oligo->Analysis Final_Product Final Modified RNA Oligonucleotide Analysis->Final_Product

Applications in Research and Drug Development

The unique properties conferred by the 2'-O-methyl modification make oligonucleotides synthesized with this compound highly valuable for a range of applications:

  • Antisense Oligonucleotides (ASOs): The enhanced nuclease resistance and binding affinity are critical for the efficacy of ASOs, which are designed to bind to specific mRNA targets and modulate gene expression.

  • Small Interfering RNAs (siRNAs): 2'-O-methyl modifications are incorporated into siRNA duplexes to improve their stability in biological fluids and reduce off-target effects.

  • RNA Probes: The stability of 2'-O-methylated RNA makes it suitable for use in diagnostic probes for in situ hybridization and other molecular biology techniques.

  • Aptamers: These are short, single-stranded nucleic acid molecules that can bind to a specific target molecule. 2'-O-methyl modifications can enhance the stability and binding properties of RNA aptamers.

Applications cluster_applications Therapeutic and Diagnostic Applications Phosphoramidite DMT-2'O-Methyl-rC(tac) Phosphoramidite ASOs Antisense Oligonucleotides Phosphoramidite->ASOs Enables synthesis of siRNAs siRNAs Phosphoramidite->siRNAs Enables synthesis of Probes Diagnostic Probes Phosphoramidite->Probes Enables synthesis of Aptamers Aptamers Phosphoramidite->Aptamers Enables synthesis of

Conclusion

This compound is a state-of-the-art reagent for the chemical synthesis of modified RNA oligonucleotides. Its combination of a stable 2'-O-methyl modification and a labile 'tac' base protecting group provides an optimal balance of stability for the final product and efficiency during the synthesis and deprotection processes. This makes it an invaluable tool for researchers and developers in the expanding field of nucleic acid therapeutics and diagnostics.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2'-O-Methyl-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methyl-cytidine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite], commonly known as 2'-O-Methyl-rC phosphoramidite. This crucial building block is widely utilized in the solid-phase synthesis of modified oligonucleotides for therapeutic and research applications. Its 2'-O-methyl modification confers enhanced nuclease resistance and improved hybridization properties to the resulting RNA strands.

Synthesis of 2'-O-Methyl-rC Phosphoramidite

The synthesis of 2'-O-Methyl-rC phosphoramidite is a multi-step process that begins with the commercially available nucleoside, cytidine. The key transformations involve the protection of reactive functional groups to ensure regioselectivity during the synthesis. The primary steps include N-acetylation of the exocyclic amine, 2'-O-methylation of the ribose sugar, 5'-O-dimethoxytritylation for acid-labile protection, and finally, 3'-O-phosphitylation to introduce the reactive phosphoramidite moiety.

Synthetic Pathway

The overall synthetic pathway can be visualized as a series of sequential protection and activation steps, starting from cytidine and culminating in the desired phosphoramidite product.

Synthesis_Pathway Cytidine Cytidine Ac_Cytidine N4-Acetylcytidine Cytidine->Ac_Cytidine Acetic Anhydride Me_Ac_Cytidine N4-Acetyl-2'-O-methylcytidine Ac_Cytidine->Me_Ac_Cytidine Methylating Agent (e.g., CH3I, DMS) DMT_Me_Ac_Cytidine 5'-O-DMT-N4-acetyl- 2'-O-methylcytidine Me_Ac_Cytidine->DMT_Me_Ac_Cytidine DMT-Cl Phosphoramidite 2'-O-Methyl-rC Phosphoramidite DMT_Me_Ac_Cytidine->Phosphoramidite 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite Characterization_Workflow cluster_purity cluster_structure Start Synthesized 2'-O-Methyl-rC Phosphoramidite Purity Purity Assessment Start->Purity Structure Structural Confirmation Start->Structure HPLC HPLC Purity->HPLC P_NMR 31P NMR Purity->P_NMR H_NMR 1H NMR Structure->H_NMR C_NMR 13C NMR Structure->C_NMR MS Mass Spectrometry Structure->MS Final Qualified Product

Chemical Stability of 2'-O-Methyl-rC(tac) Amidite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical stability of phosphoramidites is a critical parameter in the synthesis of high-quality oligonucleotides for therapeutic and research applications. As a key building block in the synthesis of modified RNA, the stability of 2'-O-Methyl-rC(tac) phosphoramidite directly impacts coupling efficiency, impurity profiles, and the overall success of oligonucleotide manufacturing. This technical guide provides an in-depth overview of the factors influencing the chemical stability of 2'-O-Methyl-rC(tac) amidite, methods for its assessment, and strategies to mitigate degradation.

The 2'-O-Methyl modification on the ribose sugar is a common and valuable modification in oligonucleotide therapeutics, conferring increased nuclease resistance and binding affinity. The tert-butyl phenoxyacetyl (tac) protecting group on the cytidine base is designed to be stable during synthesis and readily removed during deprotection. However, the phosphoramidite moiety itself is inherently susceptible to degradation, primarily through hydrolysis and oxidation. Understanding and controlling these degradation pathways are paramount for consistent and reliable oligonucleotide synthesis.

Quantitative Data on Chemical Stability

While specific kinetic data for the degradation of 2'-O-Methyl-rC(tac) amidite is not extensively available in public literature, general stability information and recommended storage conditions provide a qualitative and semi-quantitative understanding of its chemical stability.

Table 1: Recommended Storage Conditions and Stability of 2'-O-Methyl-rC(tac) Phosphoramidite

ConditionTemperatureDurationAtmosphereStability
Long-term Storage-80°CUp to 6 monthsDry Nitrogen/ArgonHigh
Short-term Storage-20°CUp to 1 monthDry Nitrogen/ArgonModerate
On-synthesizerAmbientDependent on synthesizer setup and solvent qualityInertLow (degradation is expected over time)

Data compiled from supplier recommendations.[1][2][3][4][5][6][7]

Table 2: General Observations on Phosphoramidite Stability in Solution

Nucleobase (Deoxyribonucleosides)Relative Stability in AcetonitrileReference
Thymidine (T)Most Stable[8][9][10]
Deoxycytidine (dC)Stable[8][9][10]
Deoxyadenosine (dA)Less Stable[8][9][10]
Deoxyguanosine (dG)Least Stable[5][8][9][10][11]

Note: This data is for deoxyribonucleoside phosphoramidites and serves as a general indicator. The stability of ribonucleoside amidites may differ.

Key Degradation Pathways

The primary degradation pathway for phosphoramidites, including 2'-O-Methyl-rC(tac) amidite, is hydrolysis. The presence of trace amounts of water in the acetonitrile solvent can lead to the formation of the corresponding H-phosphonate, which is unreactive in the coupling step and represents a critical impurity.

Amidite 2'-O-Methyl-rC(tac) Amidite H_Phosphonate H-phosphonate derivative Amidite->H_Phosphonate Hydrolysis Side_Products Side Products (e.g., Acrylonitrile) Amidite->Side_Products Elimination H2O H₂O (Trace Water) H2O->H_Phosphonate

Caption: Primary degradation pathways of phosphoramidites.

Acid-catalyzed hydrolysis can also occur, emphasizing the need for high-quality, anhydrous acetonitrile and the potential benefit of adding a non-nucleophilic base to the solvent.[8][9] Furthermore, phosphoramidites are susceptible to oxidation, which necessitates storage and handling under an inert atmosphere.[10][11]

Experimental Protocols for Stability Assessment

Assessing the chemical stability of 2'-O-Methyl-rC(tac) amidite is crucial for quality control and process optimization. A typical experimental workflow involves subjecting the amidite to stress conditions and monitoring its degradation over time using chromatographic techniques.

Protocol 1: Isothermal Stability Study in Solution

Objective: To determine the degradation rate of 2'-O-Methyl-rC(tac) amidite in acetonitrile at a given temperature.

Materials:

  • 2'-O-Methyl-rC(tac) phosphoramidite

  • Anhydrous acetonitrile (<10 ppm water)

  • Non-nucleophilic base (e.g., triethylamine, optional)

  • HPLC or UPLC system with a suitable C18 column

  • Mass spectrometer (optional, for impurity identification)

  • Inert atmosphere glovebox or similar setup

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 2'-O-Methyl-rC(tac) amidite in anhydrous acetonitrile at a known concentration (e.g., 0.1 M).

    • Aliquots of the stock solution are transferred to sealed vials under an inert atmosphere.

  • Stress Conditions:

    • Incubate the vials at a constant temperature (e.g., 25°C, 35°C, 45°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a vial from incubation.

    • Immediately analyze the sample by HPLC-UV to determine the purity of the amidite.

  • Data Analysis:

    • Quantify the peak area of the intact phosphoramidite at each time point.

    • Plot the percentage of remaining amidite versus time to determine the degradation kinetics.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Amidite Solution in Anhydrous Acetonitrile Aliquot Aliquot into Vials under Inert Atmosphere Prep->Aliquot Incubate Isothermal Incubation (e.g., 25°C, 35°C, 45°C) Aliquot->Incubate Timepoints Withdraw Samples at Time Intervals Incubate->Timepoints HPLC HPLC-UV Analysis Timepoints->HPLC Data Quantify Peak Area & Determine Degradation Rate HPLC->Data

References

A Deep Dive into the Mechanism of Action of 2'-O-Methyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The strategic chemical modification of oligonucleotides has paved the way for their successful application as therapeutic agents and research tools. Among the various modifications, the 2'-O-methyl (2'-O-Me) substitution on the ribose sugar moiety stands out as a foundational and widely adopted strategy. This technical guide provides an in-depth exploration of the mechanism of action of 2'-O-Me modified oligonucleotides, offering insights into their biochemical and biophysical properties, and detailing the experimental approaches used for their characterization.

Core Mechanisms of Action

The introduction of a methyl group at the 2' position of the ribose sugar profoundly influences the properties of an oligonucleotide, primarily by enhancing its stability and binding affinity. These altered characteristics underpin its efficacy in various applications, most notably in antisense technology and RNA interference (RNAi).

Enhanced Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their therapeutic potential. The 2'-O-Me modification provides significant protection against nuclease-mediated cleavage.[1][2][3] This increased stability is attributed to the steric hindrance provided by the methyl group, which impedes the access of nuclease enzymes to the phosphodiester backbone.[4] The combination of 2'-O-Me modifications with a phosphorothioate (PS) backbone further enhances this resistance, creating highly stable oligonucleotides suitable for in vivo applications.[2][5][6]

Increased Binding Affinity and Duplex Stability

2'-O-Me modification pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form RNA helices.[4][7] This conformational preference reduces the entropic penalty of hybridization to a complementary RNA strand, leading to a more stable duplex.[7] Consequently, 2'-O-Me modified oligonucleotides exhibit a higher melting temperature (Tm) when bound to RNA targets compared to their unmodified DNA or RNA counterparts.[1][3][8] This enhanced binding affinity translates to increased potency and specificity.

Applications in Gene Silencing

The unique properties of 2'-O-Me modified oligonucleotides make them versatile tools for modulating gene expression through two primary antisense mechanisms: RNase H-mediated degradation and steric hindrance.

RNase H-Dependent Mechanism

RNase H is a cellular endonuclease that specifically cleaves the RNA strand of a DNA/RNA heteroduplex.[9] To harness this pathway for gene silencing, "gapmer" antisense oligonucleotides (ASOs) are designed. These chimeric molecules consist of a central "gap" of unmodified DNA nucleotides, which is flanked by "wings" of 2'-O-Me modified nucleotides.[10][11] The 2'-O-Me wings provide nuclease resistance and high binding affinity to the target mRNA, while the central DNA gap forms a substrate for RNase H upon hybridization, leading to the cleavage and subsequent degradation of the target mRNA.[10][11]

RNase_H_Mechanism cluster_0 Cellular Environment ASO Gapmer ASO 2'-O-Me DNA 2'-O-Me Hybrid ASO-mRNA Heteroduplex ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Degradation mRNA Cleavage and Degradation RNaseH->Degradation Catalysis

RNase H-dependent gene silencing by a gapmer ASO.
Steric Hindrance Mechanism

When an oligonucleotide is fully modified with 2'-O-Me substitutions, it does not support RNase H activity.[10][11] Instead, these oligonucleotides act as steric blockers. By binding to a specific site on a target RNA, they can physically obstruct cellular machinery involved in RNA processing and translation.[12][13][14] This mechanism can be employed to:

  • Inhibit Translation: By binding to the 5'-untranslated region (UTR) or near the start codon of an mRNA, a 2'-O-Me ASO can prevent the assembly of the ribosomal machinery, thereby blocking protein synthesis.[11][12]

  • Modulate Splicing: Targeting splice sites or splicing regulatory elements within a pre-mRNA can modulate the splicing pattern, leading to exon skipping or inclusion.[6][10][13]

Steric_Hindrance_Mechanism cluster_1 Translation Inhibition cluster_2 Splicing Modulation ASO_trans Fully 2'-O-Me ASO mRNA_trans AUG Coding Sequence ASO_trans->mRNA_trans:start Binding Ribosome Ribosome ASO_trans->Ribosome Steric Block Block_trans Translation Blocked mRNA_trans->Block_trans ASO_splice Fully 2'-O-Me ASO pre_mRNA Exon 1 Intron Exon 2 ASO_splice->pre_mRNA Binding to Splice Site Spliceosome Spliceosome ASO_splice->Spliceosome Steric Block Splicing_mod Altered Splicing pre_mRNA->Splicing_mod

Steric hindrance mechanisms of fully 2'-O-Me modified ASOs.

Quantitative Data Summary

The following table summarizes key quantitative data for 2'-O-Me modified oligonucleotides, providing a comparison with unmodified counterparts where available.

PropertyUnmodified Oligonucleotide2'-O-Me Modified OligonucleotideReference(s)
Binding Affinity (Tm) BaselineIncrease of ~1.3°C per modification (vs. DNA/RNA duplex)[1]
Increase of ~0.2 kcal/mol per modification in helix stability[7]
Nuclease Resistance Rapidly degradedSignificantly increased resistance to endonucleases[2][3]
Half-life >72 hours in 10% FBS (with PS backbone)[8]
RNase H Activity Supports RNase H cleavage (DNA)Does not support RNase H cleavage (when fully modified)[8][10]
Non-specific Binding HigherReduced non-specific protein binding (compared to PS-DNA)[8][10]

Experimental Protocols

Characterizing the properties of 2'-O-Me modified oligonucleotides is crucial for their development and application. Below are detailed methodologies for key experiments.

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature of an oligonucleotide duplex, which is a measure of its thermal stability and binding affinity.

Methodology:

  • Oligonucleotide Preparation: Anneal the 2'-O-Me modified oligonucleotide with its complementary RNA or DNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.

  • Melting Curve Acquisition: Slowly increase the temperature of the sample from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/min). Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.

Serum Stability Assay

Objective: To assess the resistance of 2'-O-Me modified oligonucleotides to nuclease degradation in a biologically relevant medium.

Methodology:

  • Oligonucleotide Labeling: Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase or with a fluorescent dye.

  • Incubation: Incubate the labeled oligonucleotide in a solution containing fetal bovine serum (FBS) (e.g., 10% or 90% FBS in PBS) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take aliquots of the reaction and quench the nuclease activity by adding a stop solution (e.g., formamide loading buffer with EDTA).

  • Gel Electrophoresis: Separate the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis: Visualize the intact oligonucleotide and any degradation products by autoradiography or fluorescence imaging. Quantify the percentage of intact oligonucleotide at each time point to determine its half-life in serum.

In Vitro RNase H Cleavage Assay

Objective: To determine if a 2'-O-Me modified oligonucleotide can mediate RNase H cleavage of a target RNA.

Methodology:

  • Substrate Preparation: Synthesize a target RNA molecule, which can be radiolabeled for easy detection.

  • Hybridization: Anneal the 2'-O-Me modified oligonucleotide (e.g., a gapmer) with the target RNA in an appropriate buffer.

  • RNase H Reaction: Initiate the reaction by adding E. coli or human RNase H to the hybrid duplex and incubate at 37°C.[8]

  • Time Course and Quenching: Take aliquots at different time points and stop the reaction with a chelating agent like EDTA.

  • Analysis: Analyze the reaction products by denaturing PAGE and visualize by autoradiography. The appearance of smaller RNA fragments indicates cleavage of the target RNA.

Experimental_Workflow cluster_workflow Characterization Workflow start 2'-O-Me Oligo Synthesis binding Binding Affinity (Tm Analysis) start->binding stability Nuclease Resistance (Serum Stability Assay) start->stability activity Mechanism of Action (RNase H or Steric Block Assay) binding->activity stability->activity data Data Analysis and Interpretation activity->data

General experimental workflow for characterizing 2'-O-Me modified oligonucleotides.

Conclusion

The 2'-O-methyl modification is a cornerstone of oligonucleotide chemistry, imparting crucial properties of nuclease resistance and enhanced binding affinity. These features enable the rational design of oligonucleotides that can effectively modulate gene expression through either RNase H-mediated degradation or steric hindrance. A thorough understanding of these mechanisms, coupled with robust experimental characterization, is essential for the successful development of 2'-O-Me modified oligonucleotides as next-generation therapeutics and powerful research reagents.

References

A Technical Guide to the Solubility and Storage of DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and optimal storage conditions for DMT-2'O-Methyl-rC(tac) phosphoramidite. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of this reagent, ensuring successful oligonucleotide synthesis.

Core Properties and Handling

This compound is a specialized nucleoside building block used in the synthesis of modified oligonucleotides. It is typically supplied as a white to light yellow solid. Due to its sensitivity to moisture and oxidation, proper handling techniques are paramount. All manipulations should be conducted in a dry, inert atmosphere (e.g., under argon or nitrogen).

Solubility Data

The solubility of this compound has been determined in common organic solvents. It is essential to use anhydrous solvents to prevent hydrolysis of the phosphoramidite. The use of newly opened, high-purity solvents is strongly recommended, as the presence of moisture can significantly impact solubility and reagent stability.

SolventConcentrationObservationsCitation
Dimethyl Sulfoxide (DMSO)100 mg/mL (105.26 mM)Requires ultrasonic agitation for complete dissolution.[1]
Dimethyl Sulfoxide (DMSO)1-10 mg/mLCharacterized as sparingly soluble.[2][3]
Ethanol1-10 mg/mLCharacterized as sparingly soluble.[2][3]

Storage Conditions

Proper storage is critical to prevent degradation and ensure a long shelf life. Recommendations for both the solid phosphoramidite and solutions are provided below.

Solid Form
TemperatureDurationConditionsCitation
-20°C≥ 4 yearsStandard long-term storage.[2][4][5]
4°CNot specifiedMust be stored under a dry, inert atmosphere (nitrogen).[1]
0-10°CNot specifiedRefrigerated conditions.[6]
In Solution

Once dissolved, the phosphoramidite is more susceptible to degradation. It is advisable to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1][7]

TemperatureDurationConditionsCitation
-80°C6 monthsStored under a dry, inert atmosphere (nitrogen).[1][7]
-20°C1 monthStored under a dry, inert atmosphere (nitrogen).[1][7]

Experimental Protocols

General Protocol for Solubility Determination

Objective: To determine the approximate solubility of this compound in a given anhydrous solvent.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., Acetonitrile, DMSO)

  • Dry, inert gas (Argon or Nitrogen)

  • Vials with septa

  • Syringes and needles

  • Vortex mixer

  • Ultrasonic bath

  • Analytical balance

Methodology:

  • Preparation: Ensure all glassware is rigorously dried. The entire procedure should be carried out under an inert atmosphere.

  • Initial High Concentration:

    • Weigh a precise amount of this compound (e.g., 10 mg) into a pre-dried vial.

    • Under an inert atmosphere, add a small, measured volume of the anhydrous solvent to achieve a high target concentration (e.g., 100 mg/mL).

    • Seal the vial with a septum.

  • Dissolution Attempts:

    • Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.

    • Visually inspect for undissolved solid.

    • If the solid persists, place the vial in an ultrasonic bath for 10-15 minutes.

    • Visually inspect again. If the solution is clear, the compound is soluble at this concentration.

  • Stepwise Dilution (if necessary):

    • If the compound is not fully dissolved at the initial concentration, add a measured volume of the anhydrous solvent to decrease the concentration (e.g., to 50 mg/mL).

    • Repeat the dissolution steps (vortexing and sonication).

    • Continue this process of stepwise dilution until complete dissolution is observed. The lowest concentration at which the compound fully dissolves is the approximate solubility.

  • Documentation: Record the final concentration at which the phosphoramidite completely dissolves. Note any observations, such as the need for heating or extended sonication.

Visualized Workflows

Handling and Storage Workflow

G A Receive Phosphoramidite B Store Solid at -20°C (Long-term) A->B C Store Solid at 4°C (Short-term, under N2) A->C D Prepare for Use B->D C->D E Dissolve in Anhydrous Solvent under Inert Gas D->E F Immediate Use in Oligonucleotide Synthesis E->F G Store Solution E->G H Aliquot into smaller volumes G->H I Store at -80°C (up to 6 months) or -20°C (up to 1 month) H->I

Caption: Logical workflow for the handling and storage of this compound.

Solubility Determination Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome A Weigh Phosphoramidite B Add Anhydrous Solvent (High Concentration) A->B C Vortex Vigorously B->C D Visually Inspect C->D G Completely Dissolved? D->G E Ultrasonic Agitation F Visually Inspect E->F F->G G->E No H Dilute with More Solvent G->H No, after sonication I Record Solubility G->I Yes H->C

Caption: Experimental workflow for determining the solubility of the phosphoramidite.

References

Methodological & Application

Synthesis of DMT-2'O-Methyl-rC(tac) Phosphoramidite: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of DMT-2'O-Methyl-rC(tac) phosphoramidite, a crucial building block for the automated solid-phase synthesis of modified RNA oligonucleotides. This reagent is of significant interest to researchers in the fields of therapeutics, diagnostics, and fundamental biological studies involving RNA. The 2'-O-methyl modification enhances nuclease resistance and binding affinity, while the N4-tert-butylphenoxyacetyl (tac) protecting group offers advantages during oligonucleotide synthesis.

This document outlines the multi-step synthesis, including the protection of the 5'-hydroxyl and N4-amino groups, 2'-O-methylation, and the final phosphitylation step. Detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway are provided to guide researchers, scientists, and drug development professionals in the successful preparation of this valuable compound.

Synthetic Pathway Overview

The synthesis of this compound is a linear process involving four main stages starting from cytidine:

  • Protection of the 5'-hydroxyl and N4-amino groups: The synthesis begins with the protection of the 5'-hydroxyl group of cytidine with dimethoxytrityl (DMT) chloride, followed by the protection of the N4-exocyclic amine with a tert-butylphenoxyacetyl (tac) group.

  • Protection of the 3'-hydroxyl group: The 3'-hydroxyl group is transiently protected, typically with a silyl protecting group such as tert-butyldimethylsilyl (TBDMS), to allow for selective methylation of the 2'-hydroxyl group.

  • 2'-O-Methylation: The key 2'-O-methyl group is introduced using a suitable methylating agent.

  • Deprotection and Phosphitylation: The transient 3'-hydroxyl protecting group is removed, followed by the introduction of the 2-cyanoethyl-N,N-diisopropylphosphoramidite moiety at the 3'-hydroxyl position to yield the final product.

Experimental Protocols

Materials and General Methods

All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen). Chromatography is performed using silica gel (230-400 mesh).

Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N4-(tert-butylphenoxyacetyl)cytidine
  • 5'-O-DMT Protection:

    • Dissolve cytidine in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with methanol.

    • Extract the product with an organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain 5'-O-DMT-cytidine.

  • N4-tac Protection:

    • Co-evaporate the 5'-O-DMT-cytidine with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and cool to 0°C.

    • Add tert-butylphenoxyacetyl chloride (tac-Cl) dropwise.

    • Stir the reaction at room temperature for 8-12 hours.

    • Work up the reaction as described above for the 5'-O-DMT protection.

    • Purify by silica gel chromatography to yield 5'-O-DMT-N4-(tert-butylphenoxyacetyl)cytidine.

Step 2: Synthesis of 5'-O-DMT-N4-(tac)-3'-O-(tert-butyldimethylsilyl)cytidine
  • Dissolve the product from Step 1 in anhydrous pyridine.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and silver nitrate (AgNO₃).

  • Stir the reaction at room temperature for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by silica gel chromatography to isolate the 3'-O-TBDMS protected isomer.

Step 3: Synthesis of 5'-O-DMT-N4-(tac)-2'-O-methylcytidine
  • Dissolve the 3'-O-TBDMS protected intermediate in an anhydrous solvent such as tetrahydrofuran (THF).

  • Add a methylating agent, such as methyl iodide (CH₃I), and a base, for instance, sodium hydride (NaH), at 0°C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Carefully quench the reaction with methanol.

  • Remove the 3'-O-TBDMS group by treating with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.

  • Monitor the deprotection by thin-layer chromatography (TLC).

  • Once complete, purify the product by silica gel chromatography.

Step 4: Synthesis of this compound
  • Dry the 5'-O-DMT-N4-(tac)-2'-O-methylcytidine by co-evaporation with anhydrous acetonitrile.

  • Dissolve the dried compound in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) and cool the mixture to 0°C.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine to obtain the final this compound as a white foam.

Quantitative Data Summary

The following table summarizes typical quantitative data for each step of the synthesis. Please note that yields are representative and may vary depending on reaction scale and conditions.

StepIntermediate/ProductStarting MaterialKey ReagentsSolventReaction Time (h)Typical Yield (%)
1a5'-O-DMT-cytidineCytidineDMT-ClPyridine12-1685-95
1b5'-O-DMT-N4-(tac)cytidine5'-O-DMT-cytidinetac-ClPyridine8-1280-90
25'-O-DMT-N4-(tac)-3'-O-TBDMS-cytidineProduct from 1bTBDMS-Cl, AgNO₃Pyridine12-1670-80
35'-O-DMT-N4-(tac)-2'-O-methylcytidineProduct from 2CH₃I, NaH; TBAFTHF12-24 (methylation), 2-4 (deprotection)60-70
4This compoundProduct from 32-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEADichloromethane2-480-90

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages of the synthesis process.

Synthesis_Pathway Cytidine Cytidine DMT_Cytidine 5'-O-DMT-Cytidine Cytidine->DMT_Cytidine DMT-Cl, Pyridine Tac_Protected 5'-O-DMT-N4-(tac)-Cytidine DMT_Cytidine->Tac_Protected tac-Cl, Pyridine TBDMS_Protected 5'-O-DMT-N4-(tac)-3'-O-TBDMS-Cytidine Tac_Protected->TBDMS_Protected TBDMS-Cl, AgNO₃ Methylated 5'-O-DMT-N4-(tac)-2'-O-Methyl-Cytidine TBDMS_Protected->Methylated 1. CH₃I, NaH 2. TBAF Final_Product DMT-2'O-Methyl-rC(tac) Phosphoramidite Methylated->Final_Product Phosphitylating Reagent, DIPEA

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow Start Start with Cytidine Step1 Step 1: 5'-O-DMT and N4-tac Protection Start->Step1 Purification1 Purification (Silica Gel Chromatography) Step1->Purification1 Step2 Step 2: 3'-O-TBDMS Protection Purification1->Step2 Purification2 Purification (Silica Gel Chromatography) Step2->Purification2 Step3 Step 3: 2'-O-Methylation and 3'-O-Deprotection Purification2->Step3 Purification3 Purification (Silica Gel Chromatography) Step3->Purification3 Step4 Step 4: Phosphitylation Purification3->Step4 Purification4 Purification (Flash Chromatography) Step4->Purification4 End Final Product Purification4->End

Caption: Experimental workflow for the synthesis of the target phosphoramidite.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of this compound. The use of standard protecting group strategies and well-established reaction conditions makes this synthesis accessible to researchers with a background in synthetic organic chemistry. The availability of this key reagent will facilitate the synthesis of modified RNA oligonucleotides for a wide range of applications in biotechnology and medicine.

Application Notes and Protocols for Solid-Phase Synthesis Using 2'-O-Methyl Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of 2'-O-Methyl (2'-OMe) modified oligonucleotides. The 2'-OMe modification offers significant advantages for therapeutic and research applications by enhancing nuclease resistance, increasing binding affinity to target RNA, and reducing off-target effects.

Introduction to 2'-O-Methyl RNA

The 2'-O-Methyl modification is a second-generation antisense modification where a methyl group replaces the hydroxyl group at the 2' position of the ribose sugar.[1][2] This seemingly simple alteration has profound effects on the properties of an oligonucleotide. Oligonucleotides containing 2'-OMe nucleotides exhibit increased stability against nuclease degradation, a critical feature for in vivo applications.[3][4] Furthermore, 2'-OMe modification enhances the binding affinity (hybridization) of the oligonucleotide to its complementary RNA target.[5] This increased affinity is attributed to the 2'-OMe group favoring an A-form duplex geometry, which is characteristic of RNA:RNA duplexes and is more stable than the B-form of DNA:DNA duplexes.[6]

Applications in Research and Drug Development

2'-O-Methyl modified oligonucleotides are widely utilized in various applications, including:

  • Antisense Oligonucleotides (ASOs): 2'-OMe modifications are frequently incorporated into ASOs to enhance their stability and binding affinity. These ASOs can modulate gene expression through mechanisms like steric hindrance of translation or by altering pre-mRNA splicing.[2][7][8]

  • Small interfering RNA (siRNA): To improve the stability and reduce off-target effects of siRNAs, 2'-OMe modifications can be incorporated into the sense and/or antisense strands.[9]

  • Aptamers: These are structured oligonucleotides that bind to specific target molecules. The inclusion of 2'-OMe nucleotides can enhance their structural stability and resistance to degradation.

  • Diagnostic Probes: The increased stability and binding affinity of 2'-OMe modified oligonucleotides make them excellent candidates for use as probes in various diagnostic assays.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of 2'-O-Methyl modified oligonucleotides.

Table 1: Thermal Stability (Melting Temperature, Tm) of 2'-O-Methyl Modified Duplexes
Duplex CompositionSequenceTm (°C)Change in Tm per Modification (°C)
Unmodified RNA/RNAUOH14/AOH1424-
2'-OMe RNA/RNAUOMe14/AOH1436+0.86
Unmodified DNA/RNA15mer DNA/RNA45.1-
2'-OMe RNA/DNA15mer 2'-OMe RNA/DNA62.8+1.18

Data synthesized from multiple sources. The change in Tm per modification is an approximation based on the provided examples.[1][6][10]

Table 2: Nuclease Resistance of Modified Oligonucleotides
Oligonucleotide ModificationRelative Nuclease ResistanceNotes
Unmodified DNA/RNALowRapidly degraded by nucleases.
Phosphorothioate (PS)HighSignificant protection against exonucleases and endonucleases.
2'-O-Methyl RNA Moderate to High Offers substantial protection against nucleases. Resistance can be further enhanced with a phosphorothioate backbone.[4]
2'-O-Methoxyethyl (MOE)HighAnother second-generation modification with excellent nuclease resistance.

This table provides a qualitative comparison of nuclease resistance.

Table 3: Representative Coupling Efficiencies in Solid-Phase Synthesis
Monomer TypeProtecting GroupAverage Stepwise Coupling Efficiency (%)
DNAStandard>99
RNATBDMS~98
RNATOM~98.5
2'-O-Methyl RNA Standard >99

Coupling efficiencies for 2'-OMe phosphoramidites are generally higher than for standard RNA phosphoramidites and are comparable to DNA phosphoramidites due to reduced steric hindrance from the 2' protecting group.[5][11]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methyl Oligonucleotides

This protocol outlines the standard phosphoramidite cycle for the automated synthesis of 2'-O-Methyl modified oligonucleotides on a solid support (e.g., Controlled Pore Glass - CPG).

Materials:

  • 2'-O-Methyl phosphoramidites (A, C, G, U) dissolved in anhydrous acetonitrile (0.1 M)

  • DNA or other modified phosphoramidites (if creating a chimeric oligonucleotide)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Deblocking solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM))

  • Capping Solution A (Acetic anhydride/Pyridine/THF) and Capping Solution B (N-Methylimidazole/THF)

  • Oxidizing Solution (0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile for washing

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain. The cycle consists of four main steps:

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support by treating it with the deblocking solution.

    • The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The desired 2'-O-Methyl phosphoramidite and the activator solution are delivered simultaneously to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The 5'-hydroxyl of the support-bound nucleotide then attacks the phosphorus atom, forming a phosphite triester linkage.

    • A typical coupling time for 2'-OMe phosphoramidites is 2-5 minutes.

  • Capping:

    • Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions.

    • This prevents the formation of deletion mutations (sequences missing a nucleotide) in the final product.

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

    • The column is then washed with anhydrous acetonitrile to prepare for the next cycle.

These four steps are repeated for each nucleotide to be added to the sequence.

Protocol 2: Deprotection and Cleavage

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone must be removed.

Materials:

  • Ammonium hydroxide/40% aqueous methylamine (AMA) (1:1, v/v)

  • DMSO (anhydrous)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer

Procedure:

  • Cleavage and Base Deprotection:

    • The solid support is transferred to a vial and treated with AMA solution.

    • The vial is incubated at room temperature for 2 hours or at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the exocyclic amines of the bases and the cyanoethyl groups from the phosphate backbone.[12]

    • The supernatant containing the oligonucleotide is collected.

  • Drying:

    • The AMA solution is evaporated to dryness using a vacuum concentrator.

Note: For 2'-O-Methyl oligonucleotides, there is no 2'-hydroxyl protecting group to be removed, which simplifies the deprotection process compared to standard RNA synthesis.[13][14]

Protocol 3: Purification by Polyacrylamide Gel Electrophoresis (PAGE)

Materials:

  • Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)

  • TBE buffer (Tris/Borate/EDTA)

  • Gel loading buffer (e.g., formamide with bromophenol blue and xylene cyanol)

  • UV shadowing equipment or fluorescently labeled marker

Procedure:

  • Sample Preparation:

    • The dried oligonucleotide pellet is resuspended in gel loading buffer.

    • The sample is heated at 95°C for 5 minutes to denature any secondary structures and then snap-cooled on ice.

  • Electrophoresis:

    • The sample is loaded onto the denaturing polyacrylamide gel.

    • Electrophoresis is carried out in TBE buffer until the desired separation is achieved (monitored by the tracking dyes).

  • Visualization and Excision:

    • The oligonucleotide bands are visualized by UV shadowing.

    • The band corresponding to the full-length product is excised from the gel.

  • Elution and Desalting:

    • The gel slice is crushed and the oligonucleotide is eluted overnight in an appropriate buffer (e.g., 0.5 M ammonium acetate).

    • The eluted oligonucleotide is then desalted using a C18 Sep-Pak cartridge or a similar method.[15][16]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_downstream Post-Synthesis Processing deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (2'-OMe Phosphoramidite Addition) deblocking->coupling WASH capping 3. Capping (Terminate Failures) coupling->capping WASH oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation WASH oxidation->deblocking REPEAT CYCLE synthesis_complete Synthesis Complete (Oligo on Solid Support) deprotection Deprotection & Cleavage (AMA Treatment) synthesis_complete->deprotection purification Purification (e.g., PAGE or HPLC) deprotection->purification final_product Purified 2'-O-Methyl Oligonucleotide purification->final_product

Caption: Experimental workflow for 2'-O-Methyl oligonucleotide synthesis.

aso_mechanism cluster_cell Cellular Environment cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm aso 2'-OMe ASO mrna Target mRNA aso->mrna Hybridization premRNA pre-mRNA aso->premRNA Hybridization splicing Splicing Machinery aso->splicing Steric Hindrance ribosome Ribosome aso->ribosome Steric Hindrance mrna->ribosome Translation premRNA->splicing Binding splicing->mrna Splicing Modulation protein Protein ribosome->protein Protein Synthesis

Caption: Mechanism of action for 2'-O-Methyl antisense oligonucleotides.

References

Application Notes and Protocols: 2'-O-Methyl RNA in Antisense Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-O-Methyl (2'-O-Me) RNA in antisense therapy, a rapidly advancing field with significant therapeutic potential. This document details the mechanism of action, advantages, and specific applications of 2'-O-Me modified antisense oligonucleotides (ASOs). Furthermore, it offers detailed protocols for the synthesis, purification, delivery, and efficacy assessment of these therapeutic molecules.

Introduction to 2'-O-Methyl RNA in Antisense Therapy

Antisense therapy is a form of treatment that involves the use of short, synthetic nucleic acid sequences (antisense oligonucleotides or ASOs) to modulate the expression of a target gene. The 2'-O-Methyl (2'-O-Me) modification is a second-generation chemical modification applied to the ribose sugar of the nucleotide backbone. This modification has proven to be a cornerstone in the development of effective and safe antisense drugs.

The primary advantages of incorporating 2'-O-Me modifications into ASOs include:

  • Enhanced Nuclease Resistance: The 2'-O-Me group protects the oligonucleotide from degradation by cellular nucleases, thereby increasing its stability and prolonging its therapeutic effect.[1][2][3]

  • Increased Binding Affinity: 2'-O-Me modification locks the sugar moiety in an A-form geometry, which is favorable for binding to complementary RNA. This results in a higher melting temperature (Tm) of the ASO-mRNA duplex, leading to improved potency.[1][3][4]

  • Reduced Immunostimulatory Effects: Compared to unmodified phosphorothioate (PS) oligonucleotides, 2'-O-Me modifications can help to mitigate the innate immune responses that can be a significant side effect of ASO therapy.[2][5]

  • Reduced Non-Specific Protein Binding and Toxicity: The 2'-O-Me modification can decrease non-specific interactions with cellular proteins, leading to a better toxicity profile compared to first-generation ASOs.[6]

Mechanisms of Action

2'-O-Me RNA ASOs can be designed to modulate gene expression through two primary mechanisms: RNase H-mediated degradation and steric hindrance (occupancy-only).

RNase H-Mediated Degradation

This mechanism is employed by "gapmer" ASOs. These chimeric oligonucleotides consist of a central "gap" of DNA or DNA-like residues, flanked by 2'-O-Me modified RNA "wings". The 2'-O-Me wings provide nuclease resistance and high binding affinity, while the central DNA gap, when hybridized to the target mRNA, creates a DNA-RNA heteroduplex that is a substrate for RNase H. This cellular enzyme then cleaves the RNA strand of the duplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[7][8]

Steric Hindrance (Occupancy-Only) Mechanism

Fully 2'-O-Me modified ASOs, or those without a DNA gap, are not substrates for RNase H. Instead, they act by physically blocking the binding of cellular machinery to the target RNA. This can be used to:

  • Inhibit Translation: By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, the ASO can prevent the assembly of the ribosomal machinery, thereby inhibiting protein synthesis.

  • Modulate Splicing: By targeting splice sites or splicing regulatory sequences on a pre-mRNA, 2'-O-Me ASOs can modulate the splicing process. This can be used to correct aberrant splicing patterns that cause disease, for example, by promoting the skipping of a mutated exon or the inclusion of a missing exon.[9] This is the mechanism of action for several approved ASO drugs.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and performance of 2'-O-Me RNA ASOs.

Table 1: Comparison of Binding Affinity (Melting Temperature, Tm)

Oligonucleotide TypeTargetTm (°C)Fold Change vs. Unmodified DNAReference
2'-O-Me RNA ASORNA~75-85~1.5 - 2.0 °C per modification[10]
Unmodified DNA ASORNA~50-60-[10]
2'-O-Me RNA ASODNA~60-70~1.0 - 1.5 °C per modification[10]

Table 2: Nuclease Resistance

Oligonucleotide TypeNuclease SourceHalf-life (t½)Fold Increase vs. Unmodified RNAReference
2'-O-Me RNA ASOSerum> 24 hours> 100[1][2]
Unmodified RNASerum< 15 minutes-[1][2]
Phosphorothioate (PS) DNA ASOSerum~ 6-12 hours~ 24-48[1][2]

Table 3: In Vivo Efficacy of 2'-O-Me ASOs (Preclinical Data)

Target GeneDisease ModelASO ChemistryRoute of AdministrationObserved EffectReference
Dystrophin (exon 23)mdx mouse (DMD)2'-O-Me PSIntravenous, SubcutaneousIncreased exon skipping and dystrophin protein expression in multiple muscles[11]
Bcl-2Human bladder cancer cells (in vitro)2'-O-Me PSTransfection~70% reduction in Bcl-2 protein levels[6]

Table 4: Preclinical and Clinical Toxicity Profile of 2'-O-Methyl RNA ASOs

Toxicity ParameterObservationSpeciesNotesReference
Preclinical
Acute ToxicityGenerally well-tolerated at therapeutic doses.Mouse, MonkeyHigh doses can lead to kidney and liver toxicity.[12]
Chronic ToxicityMinimal to mild inflammation at injection sites.MouseLess severe than with PS ASOs.[1]
Clinical
ThrombocytopeniaLow incidence of clinically significant platelet reduction.HumanSequence-dependent effects observed.[13]
Injection Site ReactionsCommon, but generally mild and transient.Human[13]
Renal and Hepatic FunctionGenerally no significant adverse effects at therapeutic doses.HumanMonitored as a precaution.[13]

Experimental Protocols

This section provides detailed protocols for key experiments involving 2'-O-Me RNA ASOs.

Solid-Phase Synthesis of 2'-O-Methyl RNA Oligonucleotides

This protocol outlines the standard automated solid-phase synthesis of 2'-O-Me RNA oligonucleotides using phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • 2'-O-Me RNA phosphoramidites (A, C, G, U) dissolved in anhydrous acetonitrile (0.1 M)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Capping solutions (Cap A: Acetic anhydride/lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA: aqueous Ammonium hydroxide/40% aqueous Methylamine, 1:1 v/v)

  • 2'-O-silyl deprotection solution (e.g., Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine)

Procedure:

  • Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer software. Install the CPG column and ensure all reagent bottles are filled and lines are primed.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain by treatment with the deblocking solution.

    • Coupling: The next 2'-O-Me RNA phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Cleavage and Deprotection:

    • Following the final synthesis cycle, the CPG support is transferred to a vial.

    • The oligonucleotide is cleaved from the support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the AMA solution at 65°C for 1.5 hours.[14]

    • The supernatant containing the oligonucleotide is collected and dried.

  • 2'-O-Silyl Group Removal (if applicable for mixed RNA/2'-O-Me RNA synthesis): The 2'-O-silyl protecting groups are removed by treatment with the TEA·3HF solution at 60°C for 1.5 hours.[14]

  • Desalting: The crude oligonucleotide is desalted using a reverse-phase cartridge (e.g., C18 Sep-Pak) to remove residual salts and small molecules.

Purification of 2'-O-Methyl RNA ASOs by HPLC

High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic oligonucleotides to achieve the high purity required for therapeutic applications.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., C8 or C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.5

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

  • Crude, desalted 2'-O-Me RNA ASO

Procedure:

  • Sample Preparation: Dissolve the crude, desalted oligonucleotide in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration (e.g., 0-50% B over 20 minutes). The hydrophobic "trityl-on" full-length product will elute later than the shorter "trityl-off" failure sequences.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

  • Detritylation (if "trityl-on" purification was performed): The collected fraction is treated with 80% acetic acid to remove the 5'-DMT group.

  • Desalting: The purified oligonucleotide is desalted using a reverse-phase cartridge to remove the HPLC buffer salts.

  • Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. Purity is assessed by analytical HPLC or mass spectrometry.

In Vitro Delivery of 2'-O-Methyl RNA ASOs using Lipofection

This protocol describes the delivery of 2'-O-Me RNA ASOs into cultured mammalian cells using a commercially available cationic lipid-based transfection reagent (e.g., Lipofectamine™ 2000).

Materials:

  • Cultured mammalian cells

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Purified 2'-O-Me RNA ASO

  • Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of ASO-Lipid Complexes (per well of a 24-well plate):

    • In a sterile tube, dilute the desired amount of 2'-O-Me RNA ASO (e.g., 20 pmol for a final concentration of 33 nM) in 50 µL of serum-free medium. Mix gently.[15]

    • In a separate sterile tube, dilute the transfection reagent (e.g., 1 µL of Lipofectamine™ 2000) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[15]

    • Combine the diluted ASO and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow the formation of ASO-lipid complexes.[16]

  • Transfection:

    • Remove the growth medium from the cells and replace it with fresh, pre-warmed complete growth medium without antibiotics.

    • Add the 100 µL of ASO-lipid complexes dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • The medium can be changed after 4-6 hours if toxicity is a concern.

    • After the incubation period, harvest the cells for downstream analysis of mRNA or protein levels.

Quantification of mRNA Knockdown by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive and widely used method to quantify the reduction in target mRNA levels following ASO treatment.

Materials:

  • Total RNA isolated from ASO-treated and control cells

  • Reverse transcriptase and associated buffers

  • Oligo(dT) primers or gene-specific reverse primers

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe)

  • Gene-specific forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent or a column-based kit). Ensure the RNA is of high quality and free of genomic DNA contamination.

  • Reverse Transcription (cDNA Synthesis):

    • In a reaction tube, combine the total RNA, reverse transcriptase, dNTPs, and primers (oligo(dT) or gene-specific).

    • Perform the reverse transcription reaction according to the manufacturer's protocol to synthesize complementary DNA (cDNA).

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers for both the target and housekeeping genes.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the ASO-treated and control samples.

    • Calculate the relative mRNA expression levels using the ΔΔCt method. The change in expression is typically normalized to the housekeeping gene and expressed as a percentage of the control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of 2'-O-Methyl RNA in antisense therapy.

G cluster_rnaseh RNase H-Mediated Degradation ASO 2'-O-Me Gapmer ASO Duplex ASO-mRNA Heteroduplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment Degradation mRNA Cleavage and Degradation RNaseH->Degradation Cleavage NoProtein Reduced Protein Expression Degradation->NoProtein

Caption: Mechanism of RNase H-mediated mRNA degradation by a 2'-O-Me gapmer ASO.

G cluster_steric Steric Hindrance (Splicing Modulation) pre_mRNA pre-mRNA AberrantSplicing Aberrant Splicing pre_mRNA->AberrantSplicing ASO Fully 2'-O-Me ASO ASO->pre_mRNA Binds to Splice Site CorrectedSplicing Corrected Splicing ASO->CorrectedSplicing Blocks Aberrant Splicing Spliceosome Spliceosome Spliceosome->AberrantSplicing Spliceosome->CorrectedSplicing FunctionalProtein Functional Protein CorrectedSplicing->FunctionalProtein

Caption: Mechanism of splicing modulation by a fully 2'-O-Me ASO.

G cluster_workflow Experimental Workflow for ASO Efficacy Testing Synthesis 1. ASO Synthesis (Solid-Phase) Purification 2. Purification (HPLC) Synthesis->Purification Delivery 3. In Vitro Delivery (Lipofection) Purification->Delivery Harvest 4. Cell Harvest & RNA Isolation Delivery->Harvest RTqPCR 5. RT-qPCR Harvest->RTqPCR Analysis 6. Data Analysis (mRNA Knockdown) RTqPCR->Analysis

Caption: A typical experimental workflow for evaluating the efficacy of a 2'-O-Me ASO in vitro.

References

Application Notes and Protocols: Use of DMT-2'O-Methyl-rC(tac) in siRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5'-O-Dimethoxytrityl-N4-(tert-butylphenoxyacetyl)-2'-O-methylcytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'O-Methyl-rC(tac)) in the synthesis of small interfering RNA (siRNA). The incorporation of 2'-O-Methyl modified nucleosides, such as DMT-2'O-Methyl-rC(tac), into siRNA molecules offers significant advantages for therapeutic applications by enhancing stability, reducing off-target effects, and improving overall efficacy.

Introduction to 2'-O-Methyl Modified siRNA

Small interfering RNAs are powerful tools for gene silencing, but their therapeutic potential is often limited by their susceptibility to nuclease degradation and potential to trigger an innate immune response. Chemical modifications are employed to overcome these limitations. The 2'-O-methyl (2'-OMe) modification, a substitution at the 2'-hydroxyl group of the ribose sugar, is a widely adopted strategy to enhance the biophysical properties of siRNA.

Key Advantages of 2'-O-Methyl Modification:

  • Increased Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases, thereby prolonging the half-life of the siRNA in biological fluids.[1][2]

  • Enhanced Thermal Stability: Incorporation of 2'-OMe nucleotides generally increases the melting temperature (Tm) of the siRNA duplex, contributing to its overall stability.[2][3]

  • Reduced Off-Target Effects: Strategic placement of 2'-OMe modifications, particularly in the seed region of the guide strand, can mitigate off-target gene silencing.[4][5]

  • Reduced Immunogenicity: Chemical modifications like 2'-OMe can help the siRNA evade recognition by the innate immune system, reducing the risk of adverse inflammatory responses.[1]

The DMT-2'O-Methyl-rC(tac) phosphoramidite is a key building block for incorporating 2'-OMe cytidine residues into synthetic oligonucleotides. The 5'-DMT (Dimethoxytrityl) group facilitates monitoring of coupling efficiency during solid-phase synthesis, while the N4-tac (tert-butylphenoxyacetyl) protecting group on the cytidine base allows for rapid deprotection under mild conditions.[6]

Data Presentation

Table 1: Impact of 2'-O-Methyl Modification on siRNA Thermal Stability (Tm)
siRNA Sequence/ModificationTm (°C)ΔTm (°C) vs. UnmodifiedReference
Unmodified siRNA77.4-[3]
2'-O-Methyl modified passenger strand75.7 - 78.0-1.7 to +0.6[3]
2'-O-Methyl modified guide strand77.6 - 78.6+0.2 to +1.2[3]

Note: Tm values are dependent on the specific sequence and modification pattern.

Table 2: Effect of 2'-O-Methyl Modification on Gene Silencing Activity
Target GenesiRNA Modification PatternIC50 (nM)Maximum mRNA Reduction (%)Reference
PTENUnmodified~10~80[7]
PTENFully 2'-OMe modified sense strand~10~80[7]
EGFPUnmodifiedNot specified93[7]
EGFPFully 2'-OMe modified sense strandNot specified16-25[7]
sFLT12'-F at 3' guide strand terminiNot specified~80[8]
sFLT12'-OMe at 3' guide strand terminiNot specified~60[8]

Note: Gene silencing efficiency is highly sequence and cell-type dependent.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methyl Modified siRNA

This protocol outlines the general procedure for the automated solid-phase synthesis of siRNA oligonucleotides incorporating this compound.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • This compound

  • Other required phosphoramidites (A, G, U, T with appropriate protecting groups)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine)

Procedure:

  • Synthesizer Setup: Prepare and install all necessary reagents on the DNA/RNA synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Program the desired siRNA sequence into the synthesizer software.

  • Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-DMT group is removed from the growing oligonucleotide chain by treatment with the deblocking solution. The orange color of the cleaved DMT cation can be used to monitor coupling efficiency.

    • Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Final Detritylation (Optional): The final 5'-DMT group can be left on for purification ("DMT-on") or removed ("DMT-off").

  • Cleavage and Deprotection:

    • Transfer the CPG support to a vial.

    • Add the cleavage and deprotection solution (e.g., AMA).

    • Incubate at the recommended temperature and time (e.g., 65°C for 10 minutes for tac-protected bases).

    • Evaporate the solution to obtain the crude oligonucleotide.

  • Purification: Purify the crude siRNA using methods such as Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Analysis of Gene Silencing by Dual-Luciferase Reporter Assay

This protocol describes a common method to quantify the gene-silencing efficacy of synthesized siRNA.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dual-Luciferase Reporter Assay System

  • Plasmids: one expressing the target gene fused to a luciferase reporter (e.g., Firefly luciferase) and a control plasmid expressing a second reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • Synthesized siRNA (unmodified and 2'-OMe modified)

  • Cell culture medium and supplements

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the target reporter plasmid, the control reporter plasmid, and the synthesized siRNA at various concentrations.

    • Use a suitable transfection reagent following the manufacturer's protocol.

    • Include a negative control siRNA with a non-targeting sequence.

  • Incubation: Incubate the cells for 24-72 hours post-transfection.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

  • Luciferase Assay:

    • Add the Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of gene silencing relative to the negative control siRNA-treated cells.

    • Plot the percentage of silencing against the siRNA concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis siRNA Synthesis cluster_characterization Characterization cluster_functional_assay Functional Assay synthesis Solid-Phase Synthesis (incorporating DMT-2'O-Methyl-rC(tac)) cleavage Cleavage & Deprotection synthesis->cleavage purification Purification (PAGE/HPLC) cleavage->purification quantification Quantification (UV-Vis) purification->quantification stability Thermal Stability (Tm) purification->stability transfection Cell Transfection purification->transfection assay Gene Silencing Assay (e.g., Luciferase, RT-qPCR) transfection->assay analysis Data Analysis (IC50) assay->analysis

Caption: Experimental workflow for siRNA synthesis and functional evaluation.

signaling_pathway siRNA 2'-OMe Modified siRNA Duplex RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active cleavage mRNA Cleavage RISC_active->cleavage mRNA Target mRNA mRNA->cleavage degradation mRNA Degradation cleavage->degradation silencing Gene Silencing degradation->silencing

Caption: RNA interference (RNAi) pathway for 2'-OMe modified siRNA.

References

Application Note: Purification of Oligonucleotides Containing 2'-O-Methyl-rC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides incorporating 2'-O-Methyl (2'-OMe) modifications, such as 2'-O-Methyl-rC, are of significant interest in research and therapeutic development. This modification enhances nuclease resistance, increases hybridization affinity to target sequences, and can reduce immunostimulatory effects, making these molecules valuable as antisense oligonucleotides, siRNAs, and aptamers.[1][2] The chemical synthesis of these modified oligonucleotides, however, results in a mixture of the desired full-length product along with truncated sequences (shortmers), incompletely deprotected oligomers, and other small-molecule impurities.[3] Effective purification is therefore a critical step to ensure the purity, safety, and efficacy of the final product for downstream applications, especially in a therapeutic context where regulatory agencies require high purity.[4]

This application note provides detailed protocols for the purification of oligonucleotides containing 2'-O-Methyl-rC, focusing on High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE). It also includes a summary of expected purity and yield for different methods to aid in selecting the most appropriate technique.

Purification Method Selection

Choosing the right purification method depends on several factors, including the length of the oligonucleotide, the required purity for the intended application, and the scale of the synthesis.[5] For many applications, such as PCR, simple desalting to remove small molecule impurities may be sufficient for short oligos (≤ 35 bases).[6] However, for more demanding applications like cloning, mutagenesis, or therapeutic use, more rigorous purification is necessary.[3][7]

Below is a decision tree to guide the selection of an appropriate purification method.

G start Start: Crude 2'-O-Me-rC Oligonucleotide app_q Demanding Application? (e.g., Therapeutics, Cloning) start->app_q length_q_simple Oligo Length > 35 bases? app_q->length_q_simple No length_q_high Oligo Length > 60 bases? app_q->length_q_high Yes desalting Desalting length_q_simple->desalting No cartridge Reverse-Phase Cartridge length_q_simple->cartridge Yes end_simple Purified Oligo for Non-Demanding Applications desalting->end_simple cartridge->end_simple hplc HPLC (RP or AEX) length_q_high->hplc No page PAGE length_q_high->page Yes dual Consider Dual Purification (e.g., PAGE followed by HPLC) hplc->dual Highest Purity Needed end_high High-Purity Oligo for Demanding Applications hplc->end_high page->dual Highest Purity Needed page->end_high dual->end_high

Figure 1. Decision tree for selecting a purification method.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of common purification methods for oligonucleotides. The values are approximate and can vary based on oligonucleotide length, sequence, and the specific 2'-O-Methyl-rC content.

Purification MethodTypical PurityTypical YieldRecommended ForAdvantagesDisadvantages
Desalting >65%>90%PCR, sequencing (for oligos ≤ 35 bases)Removes small molecules, high recoveryDoes not remove truncated sequences
Reverse-Phase Cartridge 65-80%80% or higherFluorescently labeled oligos, moderately demanding applicationsRemoves many failure sequences, cost-effectivePurity may not be sufficient for all applications, less effective for long oligos
Reverse-Phase HPLC (RP-HPLC) >85%50-70%Modified oligos, high-purity applicationsHigh resolution, excellent for hydrophobically modified oligosLower yield than desalting, may not resolve n-1 mers as well as PAGE
Anion-Exchange HPLC (AEX-HPLC) >96%50-70%Unmodified and some modified oligos up to 80 basesExcellent resolution based on charge, separates phosphorothioates wellResolution decreases with oligo length, uses high salt buffers
Polyacrylamide Gel Electrophoresis (PAGE) >95%20-50%Long oligonucleotides (>60 bases), applications requiring very high purityExcellent resolution of n-1 mersLow yield, labor-intensive, potential for UV damage

Experimental Workflow for Oligonucleotide Purification

The general workflow for purifying synthetic oligonucleotides, including those with 2'-O-Methyl-rC modifications, involves several key steps from the crude product to the final, quality-controlled pure oligonucleotide.

G cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_post_purification Post-Purification crude_oligo Crude 2'-O-Me-rC Oligo (Full-length + Truncations + Impurities) purification_step Primary Purification (e.g., HPLC or PAGE) crude_oligo->purification_step fraction_collection Fraction Collection purification_step->fraction_collection desalting Desalting / Buffer Exchange fraction_collection->desalting qc Quality Control (Analytical HPLC, Mass Spec, UV Spec) desalting->qc final_product Purified 2'-O-Me-rC Oligo qc->final_product

Figure 2. General experimental workflow for oligonucleotide purification.

Experimental Protocols

Protocol 1: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)

This method is highly effective for purifying oligonucleotides with hydrophobic modifications and is a common choice for 2'-O-Methylated RNA.[1][2] It separates oligonucleotides based on their hydrophobicity, with the full-length product often being more retained than shorter failure sequences.

Principle of IP-RP-HPLC:

G cluster_process mobile_phase Mobile Phase Aqueous Buffer + Ion-Pairing Reagent (e.g., TEAA) Organic Solvent (e.g., Acetonitrile) column Stationary Phase Hydrophobic C18 Matrix mobile_phase->column separation Separation oligo_mix Oligonucleotide Mixture oligo_mix->column Injection elution Elution separation->elution Increasing Organic Solvent detector UV Detector elution->detector fractions Fraction Collector detector->fractions

Figure 3. Principle of Ion-Pair Reverse-Phase HPLC.

Materials:

  • Crude 2'-O-Me-rC oligonucleotide, deprotected

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • RP-HPLC system with a UV detector

  • C18 reverse-phase column suitable for oligonucleotide purification (e.g., Waters XBridge Oligonucleotide BEH C18)[8]

Method:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A or RNase-free water to a suitable concentration (e.g., 10-20 OD/mL).

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Elute the oligonucleotides using a linear gradient of increasing acetonitrile concentration. A typical gradient might be:

    • 5-20% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide and should be optimized.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak, which typically represents the full-length product.

  • Post-Purification: Pool the relevant fractions and remove the organic solvent and volatile salts (like TEAA) by vacuum centrifugation (e.g., SpeedVac). The sample can then be desalted using methods like ethanol precipitation or size-exclusion chromatography.[9][10]

Protocol 2: Anion-Exchange HPLC (AEX-HPLC)

AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate backbone.[11] It provides excellent resolution for unmodified oligonucleotides and can be effective for some modified ones, including phosphorothioates and 2'-O-Methylated species.[5]

Materials:

  • Crude 2'-O-Me-rC oligonucleotide, deprotected

  • Mobile Phase A: 20 mM Tris-HCl, 1 mM EDTA, pH 8.5

  • Mobile Phase B: 20 mM Tris-HCl, 1 mM EDTA, 1 M NaCl, pH 8.5

  • AEX-HPLC system with a UV detector

  • Anion-exchange column suitable for oligonucleotides (e.g., Dionex DNAPac)

Method:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • Column Equilibration: Equilibrate the AEX column with Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Elution Gradient: Elute with a linear gradient of increasing salt concentration (Mobile Phase B). For example:

    • 0-60% Mobile Phase B over 45 minutes.

  • Detection: Monitor the absorbance at 260 nm. The full-length product will be the most retained species due to its higher net charge.

  • Fraction Collection: Collect the fractions of the major peak.

  • Post-Purification: Desalt the collected fractions to remove the high concentration of NaCl. This is crucial and can be done via dialysis, size-exclusion chromatography, or ethanol precipitation.[9][12]

Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is the method of choice for purifying long oligonucleotides (>60 bases) or when the highest possible resolution of full-length product from n-1 truncations is required.[7]

Materials:

  • Crude 2'-O-Me-rC oligonucleotide

  • Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 8 M urea)

  • 1X TBE buffer (Tris/Borate/EDTA)

  • Loading dye (e.g., 90% formamide, 1X TBE, bromophenol blue, xylene cyanol)

  • UV shadowing equipment or fluorescent TLC plate

  • Elution buffer (e.g., 0.5 M NaCl, 1 mM EDTA)

Method:

  • Sample Preparation: Dissolve the crude oligonucleotide in loading dye to a concentration of 1-2 OD per µL.[13] Heat the sample at 60-90°C for 5 minutes to denature, then cool on ice.

  • Electrophoresis: Load the sample onto the denaturing polyacrylamide gel. Run the gel in 1X TBE buffer at a constant power until the dye markers have migrated an appropriate distance (e.g., bromophenol blue two-thirds down the gel).[13]

  • Visualization: Visualize the oligonucleotide bands by UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a shortwave UV lamp (254 nm). The bands will appear as dark shadows. Minimize UV exposure to prevent thymidine dimerization.[13]

  • Excision: Carefully excise the band corresponding to the full-length product using a clean scalpel.

  • Elution: Place the gel slice into a microcentrifuge tube and crush it. Add elution buffer and incubate overnight at room temperature or 37°C with gentle agitation to allow the oligonucleotide to diffuse out of the gel matrix.

  • Recovery and Desalting: Separate the eluate from the gel fragments. Desalt the recovered oligonucleotide using ethanol precipitation or a desalting column to remove salts and residual urea.[13]

Conclusion

The purification of oligonucleotides containing 2'-O-Methyl-rC is essential for their successful use in research and drug development. The choice of purification method, from simple desalting to high-resolution techniques like HPLC and PAGE, must be tailored to the specific requirements of the downstream application. While HPLC methods often provide a good balance of purity, yield, and scalability, PAGE remains a valuable tool for achieving the highest resolution for long oligonucleotides. By following the detailed protocols and considering the comparative data presented, researchers can effectively purify their modified oligonucleotides to achieve the desired quality and performance.

References

Analytical Techniques for 2'-O-Methylated RNA Sequences: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-methylation (Nm) is a prevalent and highly conserved post-transcriptional modification of RNA molecules, occurring in a wide range of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1][2][3] This modification, involving the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, plays a crucial role in various cellular processes by influencing RNA stability, structure, and interactions with proteins.[2] Dysregulation of 2'-O-methylation has been implicated in several human diseases, making the accurate detection and quantification of Nm sites critical for basic research and the development of novel therapeutic strategies.[2]

This document provides detailed application notes and protocols for the analysis of 2'-O-methylated RNA sequences, targeting researchers, scientists, and drug development professionals. It covers a range of techniques from classical biochemical assays to cutting-edge high-throughput sequencing methods.

I. High-Throughput Sequencing-Based Methods

Next-generation sequencing (NGS) has revolutionized the study of RNA modifications, enabling transcriptome-wide mapping of 2'-O-methylation sites at single-nucleotide resolution.

A. RiboMethSeq: Detection through Alkaline Hydrolysis Protection

Principle: RiboMethSeq leverages the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.[4][5][6] Random alkaline fragmentation of RNA generates a pool of fragments. Positions with 2'-O-methylation are underrepresented as 5' and 3' ends in the sequencing library, creating a "gap" in the sequencing coverage that allows for the identification and quantification of modified sites.[4][5]

Experimental Workflow:

RiboMethSeq_Workflow cluster_0 Sample Preparation cluster_1 Library Preparation cluster_2 Sequencing & Analysis Total_RNA Total RNA Alkaline_Fragmentation Alkaline Fragmentation Total_RNA->Alkaline_Fragmentation End_Repair End Repair (Dephosphorylation/ Phosphorylation) Alkaline_Fragmentation->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation RT_PCR Reverse Transcription & PCR Amplification Adapter_Ligation->RT_PCR Sequencing Illumina Sequencing RT_PCR->Sequencing Mapping Read Mapping Sequencing->Mapping Analysis Coverage Analysis (Detection of Gaps) Mapping->Analysis

Figure 1: RiboMethSeq Experimental Workflow.

Protocol: RiboMethSeq

  • RNA Fragmentation:

    • Resuspend 100-150 ng of total RNA in 10 µl of fragmentation buffer (50 mM NaHCO3/Na2CO3, pH 9.2).

    • Incubate at 95°C for 10-15 minutes. The incubation time should be optimized based on the target RNA to achieve fragments in the desired size range (e.g., 20-40 nucleotides).

    • Immediately stop the reaction by adding 10 µl of stop solution (e.g., 2X RNA loading dye) and placing on ice.

  • End Repair:

    • To the fragmented RNA, add 1 µl of T4 Polynucleotide Kinase (PNK) and 1 µl of 10X T4 PNK buffer.

    • Incubate at 37°C for 30 minutes to phosphorylate the 5' ends and dephosphorylate the 3' ends.

  • Adapter Ligation:

    • Proceed with a small RNA library preparation kit (e.g., NEBNext® Small RNA Library Prep Set for Illumina®).

    • Ligate 3' and 5' adapters to the repaired RNA fragments according to the manufacturer's instructions.

  • Reverse Transcription and PCR Amplification:

    • Perform reverse transcription using a primer complementary to the 3' adapter.

    • Amplify the resulting cDNA by PCR using primers that add the necessary Illumina sequencing adapters and barcodes.

  • Sequencing and Data Analysis:

    • Sequence the prepared library on an Illumina platform.

    • Map the sequencing reads to the reference transcriptome.

    • Analyze the coverage of 5' and 3' read ends. A significant drop in coverage at a specific nucleotide position indicates the presence of a 2'-O-methylation site immediately upstream.

Quantitative Data Summary:

MethodCell LineNumber of Nm Sites Identified (mRNA)Reference
RiboMethSeqHeLa- (Primarily for abundant RNAs)[6]
RiboMethSeqMouse ESCs- (Primarily for abundant RNAs)[7]

Note: RiboMethSeq is most effective for abundant and highly methylated RNAs like rRNA and snRNA. Its application to less abundant and substoichiometrically modified mRNAs is challenging due to the required sequencing depth.[8]

B. Nm-Seq: Positive Enrichment of Methylated Fragments

Principle: Nm-seq utilizes the chemical property that the 2'-hydroxyl group is necessary for periodate oxidation. RNA fragments are subjected to iterative cycles of periodate oxidation, β-elimination, and dephosphorylation, which sequentially removes nucleotides from the 3' end that are not 2'-O-methylated. This enriches for fragments ending with a 2'-O-methylated nucleotide, which can then be ligated to an adapter and sequenced.[1][9]

Experimental Workflow:

NmSeq_Workflow cluster_0 Sample Preparation cluster_1 Enrichment Cycles cluster_2 Library Preparation & Sequencing Fragmented_RNA Fragmented RNA OED_Cycles Iterative Oxidation- Elimination- Dephosphorylation (OED) Fragmented_RNA->OED_Cycles Final_OE Final Oxidation- Elimination OED_Cycles->Final_OE Adapter_Ligation 3' Adapter Ligation (to Nm-ending fragments) Final_OE->Adapter_Ligation Library_Construction Library Construction Adapter_Ligation->Library_Construction Sequencing Sequencing Library_Construction->Sequencing Analysis Peak Calling Sequencing->Analysis

Figure 2: Nm-Seq Experimental Workflow.

Protocol: Nm-Seq [10]

  • RNA Fragmentation:

    • Fragment 5-10 µg of total RNA using RNA fragmentation reagents at 95°C for 5 minutes.

    • Purify the fragmented RNA.

  • Oxidation-Elimination-Dephosphorylation (OED) Cycles:

    • Oxidation: Treat the fragmented RNA with sodium periodate (NaIO4) to oxidize the 3'-terminal ribose of unmodified nucleotides.

    • Elimination: Induce β-elimination of the oxidized nucleotide by adding a basic buffer (e.g., borate buffer, pH 9.5).

    • Dephosphorylation: Remove the resulting 3'-phosphate using a phosphatase (e.g., Calf Intestinal Phosphatase).

    • Repeat these three steps for a desired number of cycles (e.g., 8 cycles) to sequentially remove unmodified nucleotides from the 3' end.

  • Final Oxidation-Elimination:

    • Perform a final round of oxidation and elimination without the dephosphorylation step. This leaves a 3'-phosphate on fragments ending with an unmodified nucleotide, preventing their ligation. Fragments ending with a 2'-O-methylated nucleotide will have a 3'-hydroxyl group.

  • Library Preparation and Sequencing:

    • Ligate a 3' adapter to the enriched fragments with 3'-hydroxyl ends.

    • Proceed with reverse transcription, PCR amplification, and Illumina sequencing.

  • Data Analysis:

    • Map the sequencing reads to the reference transcriptome.

    • Identify peaks in the 3'-end coverage, which correspond to the locations of 2'-O-methylation sites.

Quantitative Data Summary:

MethodCell LineNumber of Nm Sites Identified (mRNA)Reference
Nm-SeqHeLa~3,000[9]
Nm-SeqHEK293~3,000[9]
Nm-Mut-seqHeLa961[11]
Nm-Mut-seqHepG21051[11]

Note: Nm-seq is a sensitive method for identifying Nm sites, particularly in less abundant transcripts like mRNA. However, the iterative enrichment process results in the loss of stoichiometric information.[9]

II. Reverse Transcription-Based Methods

These methods exploit the effect of 2'-O-methylation on the processivity of reverse transcriptase.

A. 2'-OMe-Seq and RTL-P: Reverse Transcriptase Stalling

Principle: At low concentrations of deoxynucleotide triphosphates (dNTPs), reverse transcriptase has a tendency to stall or pause at 2'-O-methylated nucleotides.[12][13] This property is utilized to map Nm sites. 2'-OMe-Seq is a high-throughput method that sequences the truncated cDNA products, while Reverse Transcription at Low dNTPs followed by PCR (RTL-P) is a targeted approach for validating and quantifying methylation at specific sites.[12][13][14]

Experimental Workflow (2'-OMe-Seq):

OMeSeq_Workflow cluster_0 Reverse Transcription cluster_1 Library Preparation & Sequencing cluster_2 Data Analysis Total_RNA Total RNA RT_Low_dNTP Reverse Transcription (Low dNTPs) Total_RNA->RT_Low_dNTP RT_High_dNTP Reverse Transcription (High dNTPs - Control) Total_RNA->RT_High_dNTP Library_Prep Library Preparation of Truncated cDNAs RT_Low_dNTP->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Mapping Read Mapping Sequencing->Mapping Analysis Identification of RT Stop Sites Mapping->Analysis

Figure 3: 2'-OMe-Seq Experimental Workflow.

Protocol: RTL-P for Site-Specific Quantification [13]

  • Reverse Transcription:

    • Set up four reverse transcription reactions for each target site using 2-200 ng of total RNA and a specific RT primer:

      • Reaction 1: Low dNTP concentration (e.g., 2 µM each).

      • Reaction 2: High dNTP concentration (e.g., 200 µM each).

      • Reactions 3 & 4: No-RT controls for low and high dNTP concentrations.

    • Incubate with a reverse transcriptase (e.g., M-MLV) at 42°C for 50 minutes.

  • Quantitative PCR (qPCR):

    • Use the cDNA products from the RT reactions as templates for qPCR.

    • Design two forward primers: one upstream of the putative Nm site (Fu) and one downstream (Fd). Use a common reverse primer.

    • Perform qPCR with the Fu and Fd primer pairs for both low and high dNTP samples.

  • Data Analysis:

    • Calculate the change in Ct values (ΔCt) between the low and high dNTP reactions for both Fu and Fd amplicons.

    • A significant increase in the ΔCt for the Fd amplicon (spanning the Nm site) compared to the Fu amplicon (upstream of the site) indicates the presence of 2'-O-methylation. The magnitude of this difference can be used for semi-quantitative estimation of the methylation level.

Quantitative Data Summary:

MethodFeatureObservationReference
2OMe-seqCorrelation with known stoichiometryExceptional correlation (R² = 0.976) for synthetic RNAs.[7]
RTL-PSensitivityCan detect Nm in as little as 5 ng of total RNA.[15]

III. Enzymatic and Chemical Cleavage-Based Methods

A. RNase H-Based Cleavage Inhibition

Principle: RNase H is an endonuclease that specifically cleaves the RNA strand of an RNA:DNA hybrid. However, its activity is inhibited by the presence of a 2'-O-methylated nucleotide in the RNA strand at the cleavage site. This property can be used to detect and quantify Nm at specific locations.[16]

Protocol: RNase H-Based Assay [17]

  • Hybridization:

    • Design a DNA oligonucleotide complementary to the RNA sequence spanning the putative Nm site.

    • Anneal the DNA oligo to the target RNA to form an RNA:DNA hybrid.

  • RNase H Digestion:

    • Incubate the RNA:DNA hybrid with RNase H.

    • If the target site is not methylated, RNase H will cleave the RNA.

    • If the target site is 2'-O-methylated, cleavage will be inhibited.

  • Analysis:

    • Analyze the cleavage products by gel electrophoresis or quantitative methods like qPCR (as in the Nm-VAQ method). The degree of cleavage inhibition is proportional to the methylation stoichiometry.[16]

IV. Direct Sequencing Technologies

A. Nanopore Direct RNA Sequencing

Principle: Nanopore sequencing allows for the direct sequencing of native RNA molecules without the need for reverse transcription or amplification. As an RNA molecule passes through a nanopore, it produces a characteristic electrical signal. RNA modifications, including 2'-O-methylation, cause subtle changes in this signal, which can be detected by specialized algorithms and machine learning models to identify the location and, potentially, the stoichiometry of the modification.[18]

Experimental Workflow:

Nanopore_Workflow cluster_0 Sample & Library Prep cluster_1 Sequencing & Basecalling cluster_2 Data Analysis PolyA_RNA Poly(A) RNA Adapter_Ligation Adapter Ligation PolyA_RNA->Adapter_Ligation Nanopore_Sequencing Nanopore Sequencing Adapter_Ligation->Nanopore_Sequencing Basecalling Basecalling & Signal Extraction Nanopore_Sequencing->Basecalling Mapping Alignment Basecalling->Mapping Modification_Detection Modification Detection (e.g., NanoNm) Mapping->Modification_Detection

Figure 4: Nanopore Direct RNA Sequencing Workflow for Nm Detection.

Protocol: Nanopore Direct RNA Sequencing for Nm Detection [19][20]

  • Library Preparation:

    • Isolate poly(A)-tailed RNA.

    • Prepare a direct RNA sequencing library using a kit from Oxford Nanopore Technologies, which involves ligating a motor protein and sequencing adapter to the RNA molecules.

  • Sequencing:

    • Load the library onto a nanopore flow cell and perform sequencing.

  • Data Analysis:

    • Basecall the raw electrical signal data to generate RNA sequences.

    • Align the reads to a reference transcriptome.

    • Use specialized software (e.g., NanoNm) that employs machine learning models to analyze the raw signal data and identify deviations characteristic of 2'-O-methylation at specific sites.[18]

V. Biochemical Pathway of 2'-O-Methylation

The addition of a methyl group at the 2'-hydroxyl position is catalyzed by a class of enzymes known as 2'-O-methyltransferases. In eukaryotes, this process is often guided by small nucleolar RNAs (snoRNAs) within a ribonucleoprotein complex.

Methylation_Pathway cluster_0 Enzymatic Methylation Unmodified_RNA Unmodified RNA Nucleotide (2'-OH) Modified_RNA 2'-O-Methylated RNA Nucleotide (2'-OCH3) Unmodified_RNA->Modified_RNA SAM S-adenosyl methionine (SAM) (Methyl Donor) SAH S-adenosyl homocysteine (SAH) SAM->SAH Fibrillarin Fibrillarin (FBL) (Methyltransferase) + C/D box snoRNP Fibrillarin->Unmodified_RNA Fibrillarin->SAM

Figure 5: Enzymatic Pathway of snoRNA-guided 2'-O-methylation.

Conclusion

The selection of an appropriate analytical technique for 2'-O-methylated RNA depends on the specific research question, the type and abundance of the target RNA, and the desired level of resolution and quantification. High-throughput sequencing methods like RiboMethSeq and Nm-Seq are powerful tools for transcriptome-wide discovery of Nm sites, while targeted methods such as RTL-P and RNase H-based assays are invaluable for validation and quantitative analysis. The emergence of direct RNA sequencing with nanopore technology offers a promising avenue for the direct, amplification-free detection of RNA modifications, including 2'-O-methylation, at the single-molecule level. These advanced analytical tools are crucial for elucidating the functional roles of 2'-O-methylation in health and disease and for the development of RNA-based therapeutics.

References

Application Notes and Protocols for Large-Scale Synthesis of 2'-O-Methyl Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methyl (2'-OMe) modified RNA is a crucial tool in modern molecular biology and drug development. The addition of a methyl group to the 2' hydroxyl of the ribose sugar confers several advantageous properties to the RNA molecule. This modification enhances nuclease resistance, leading to increased stability in biological systems, and improves hybridization affinity to complementary RNA strands.[1][2][3] These characteristics make 2'-OMe RNA an ideal candidate for a variety of applications, including antisense oligonucleotides, siRNAs, and aptamers for therapeutic and diagnostic purposes.[2]

This document provides detailed application notes and protocols for the large-scale synthesis, purification, and quality control of 2'-O-Methyl modified RNA.

Synthesis of 2'-O-Methyl Modified RNA

The primary method for synthesizing 2'-OMe modified RNA is solid-phase phosphoramidite chemistry, a well-established and automatable process.[4][5] The synthesis cycle involves the sequential addition of protected 2'-OMe ribonucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. The choice of protecting groups, particularly for the 2'-hydroxyl position, is critical for achieving high yield and purity in large-scale synthesis.

Protecting Groups for 2'-Hydroxyl

Several protecting groups are available for the 2'-hydroxyl position, with the most common being tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and 2'-acetoxyethyl orthoester (2'-ACE).

  • TBDMS (tert-butyldimethylsilyl): A widely used and cost-effective protecting group. However, its steric bulk can lead to lower coupling efficiencies, especially for longer RNA sequences.[6][7]

  • TOM (Triisopropylsilyloxymethyl): Offers improved coupling efficiency and is more stable than TBDMS, making it a better choice for the synthesis of longer RNA oligonucleotides.[7][8] The oxymethyl spacer reduces steric hindrance at the reaction center.[7]

  • 2'-ACE (2'-Acetoxyethyl orthoester): Provides the highest coupling efficiencies (>99%) and is particularly well-suited for the synthesis of very long and highly modified RNA molecules.[8][9] The deprotection conditions for 2'-ACE are mild, which helps in preserving the integrity of the final product.[9]

Quantitative Data: Comparison of Protecting Groups

The choice of 2'-hydroxyl protecting group significantly impacts the crude purity of the synthesized RNA, especially for longer sequences. The following table summarizes a comparative analysis of crude purity for a 100mer RNA synthesized using TOM and TBDMS protecting groups.

Protecting GroupAverage Coupling EfficiencyCrude Purity of a 20merExtrapolated Crude Purity of a 100mer
TBDMS ~98.5%Not specified~27%
TOM >99%Not specified~33%[7]
2'-ACE >99%Not specifiedReported to be superior for long RNA[8][9]

Note: The extrapolated crude purity is a theoretical calculation based on the average coupling efficiency and provides an estimation of the full-length product in the crude mixture.

Experimental Protocols

Protocol 1: Large-Scale Solid-Phase Synthesis of 2'-OMe RNA

This protocol outlines the general steps for automated solid-phase synthesis of 2'-OMe RNA using phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first 2'-OMe nucleoside

  • 2'-OMe phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., TOM)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)

  • Capping solutions (Cap A and Cap B)

  • Oxidizer solution

  • Deblocking solution (e.g., Dichloroacetic acid in a suitable solvent)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired RNA sequence and synthesis scale.

  • Column Installation: Install the CPG column containing the initial nucleoside onto the synthesizer.

  • Reagent Loading: Ensure all reagent bottles are filled with fresh solutions and properly connected to the synthesizer.

  • Synthesis Cycle: The automated synthesis proceeds through a series of repeated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • Coupling: Activation of the next 2'-OMe phosphoramidite and its coupling to the deprotected 5'-hydroxyl group. A coupling time of around 6 minutes is typically used.[7]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can either be removed (DMT-off) or left on (DMT-on) for purification purposes.

  • Cleavage and Deprotection:

    • Cleave the synthesized RNA from the CPG support using a solution of ammonia and methylamine (AMA).[10]

    • Remove the protecting groups from the nucleobases and the phosphate backbone by heating the AMA solution.[10]

    • Remove the 2'-hydroxyl protecting groups using a specific reagent (e.g., triethylamine trihydrofluoride for TBDMS/TOM).[11]

Solid_Phase_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (Phosphoramidite Addition) Deblocking->Coupling Next Nucleotide Capping Capping (Unreacted -OH Block) Coupling->Capping Oxidation Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Repeat for each nucleotide Cleavage Cleavage & Deprotection Oxidation->Cleavage End of Synthesis Start Start: CPG Support Start->Deblocking Purification Purification (HPLC/PAGE) Cleavage->Purification QC Quality Control (MS, CE, etc.) Purification->QC Final_Product Final 2'-OMe RNA QC->Final_Product

Solid-phase synthesis workflow for 2'-OMe RNA.

Protocol 2: HPLC Purification of 2'-OMe RNA

High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying synthetic oligonucleotides. Both ion-exchange (IEX) and reversed-phase (RP) HPLC can be used.[12][13][14]

A. Ion-Exchange (IEX) HPLC

This method separates oligonucleotides based on their net negative charge, which is proportional to their length.

Materials:

  • HPLC system with a UV detector

  • Anion-exchange column

  • Mobile Phase A: Low salt buffer (e.g., sodium phosphate)

  • Mobile Phase B: High salt buffer (e.g., sodium phosphate with high concentration of NaCl or NaBr)[2]

Procedure:

  • Sample Preparation: Dissolve the crude, deprotected 2'-OMe RNA in Mobile Phase A.

  • Column Equilibration: Equilibrate the anion-exchange column with Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. Shorter, failed sequences will elute first, followed by the full-length product.

  • Fraction Collection: Collect the fractions corresponding to the major peak of the full-length product.

  • Desalting: Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or dialysis).

B. Reversed-Phase (RP) HPLC with DMT-on Purification

This method is particularly effective for purifying longer oligonucleotides and takes advantage of the hydrophobicity of the 5'-DMT group.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., triethylammonium acetate, TEAA)

  • Mobile Phase B: Acetonitrile with an ion-pairing agent

Procedure:

  • Sample Preparation: Dissolve the crude, deprotected (except for the 5'-DMT group) 2'-OMe RNA in Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. The DMT-on full-length product will be retained more strongly than the DMT-off failure sequences.

  • Fraction Collection: Collect the fraction corresponding to the DMT-on product.

  • DMT Removal (Detritylation): Treat the collected fraction with an acid (e.g., acetic acid) to remove the DMT group.

  • Purification/Desalting: Purify the detritylated product by a second RP-HPLC run or desalt it.

Purification_Workflow cluster_purification Purification Methods Crude_RNA Crude 2'-OMe RNA IEX_HPLC Ion-Exchange HPLC Crude_RNA->IEX_HPLC RP_HPLC_DMT_on Reversed-Phase HPLC (DMT-on) Crude_RNA->RP_HPLC_DMT_on PAGE Polyacrylamide Gel Electrophoresis (PAGE) Crude_RNA->PAGE Desalting Desalting IEX_HPLC->Desalting Detritylation Detritylation RP_HPLC_DMT_on->Detritylation PAGE->Desalting Pure_RNA Pure 2'-OMe RNA Desalting->Pure_RNA Detritylation->Desalting

Purification workflow for synthetic 2'-OMe RNA.

Quality Control

Rigorous quality control is essential to ensure the identity, purity, and integrity of the synthesized 2'-OMe RNA.

Protocol 3: Mass Spectrometry Analysis

Mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide.

A. MALDI-TOF Mass Spectrometry

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., 3-hydroxypicolinic acid, 3-HPA)[10][15]

  • Ammonium citrate solution[10]

Sample Preparation:

  • Prepare a matrix solution by mixing 3-HPA with ammonium hydrogen citrate.[10]

  • Spot a small amount of the matrix solution onto the MALDI target and let it dry.[1]

  • Spot the purified 2'-OMe RNA sample on top of the dried matrix spot and let it dry.[1][9]

Analysis:

  • Insert the target plate into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).

  • Compare the observed molecular weight with the calculated theoretical mass.

B. Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS can be coupled with liquid chromatography (LC-MS) for online analysis of the purified RNA. This provides both purity and mass information simultaneously.

Protocol 4: Purity Analysis by Capillary Electrophoresis

Capillary electrophoresis (CE) offers high-resolution separation of oligonucleotides and is an excellent method for assessing purity.[16][17][18]

Materials:

  • Capillary electrophoresis system with a UV or fluorescence detector

  • Capillary filled with a separation gel matrix

  • Running buffer

  • RNA size ladder

Procedure:

  • Sample Preparation: Dilute the purified 2'-OMe RNA to the appropriate concentration in the running buffer.

  • Injection: Inject the sample into the capillary.

  • Electrophoresis: Apply a voltage to separate the RNA molecules based on their size.

  • Data Analysis: Analyze the resulting electropherogram to determine the purity of the sample by comparing the peak area of the full-length product to the total peak area. The size can be estimated by comparison to the RNA size ladder.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Synthesis Yield - Inefficient coupling- Use a more efficient protecting group (e.g., TOM or 2'-ACE).- Increase coupling time.- Use a more potent activator.
- Poor quality reagents- Use fresh, high-quality phosphoramidites and reagents.
Presence of Deletion Mutants - Incomplete capping- Ensure capping solutions are fresh and effective.
Peak Broadening in HPLC - Secondary structures- Perform purification at an elevated temperature.- Use a denaturing agent in the mobile phase.
Multiple Peaks in Mass Spectrum - Salt adducts- Optimize desalting procedure before MS analysis.
- Incomplete deprotection- Review and optimize the deprotection steps.

Conclusion

The large-scale synthesis of 2'-O-Methyl modified RNA is a well-established process that is critical for the development of RNA-based therapeutics and research tools. By carefully selecting the appropriate synthesis chemistry, purification methods, and quality control assays, it is possible to produce high-purity 2'-OMe RNA at the scales required for a wide range of applications. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals working in this exciting field.

References

Troubleshooting & Optimization

Technical Support Center: 2'-O-Methyl Phosphoramidite Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-Methyl (2'-O-Me) phosphoramidite chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2'-O-Me modified oligonucleotides.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common issue when working with sterically hindered monomers like 2'-O-Methyl phosphoramidites. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal synthesis yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency with 2'-O-Methyl phosphoramidites?

A1: The primary causes stem from the increased steric bulk of the 2'-O-Me group compared to a 2'-hydroxyl or 2'-hydrogen. This steric hindrance slows down the coupling reaction.[1][2] Other significant factors include:

  • Inadequate Activation: The standard activator, 1H-Tetrazole, may not be sufficiently reactive for 2'-O-Me amidites.[1][3]

  • Presence of Moisture: Water in reagents or solvents will react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[4][5]

  • Suboptimal Coupling Time: Insufficient time for the coupling reaction to proceed to completion will result in lower yields.[5]

  • Degraded Phosphoramidites: Improper storage or handling can lead to the degradation of the phosphoramidite, reducing the concentration of active monomer.

  • Reagent Purity: Impurities in the phosphoramidites, activator, or solvents can interfere with the coupling reaction.[1][5]

Q2: I'm observing a significant drop in coupling efficiency. What is the first thing I should check?

A2: The most common culprit for a sudden drop in coupling efficiency is the presence of moisture.[4] Ensure that all reagents, especially the acetonitrile (ACN) used for phosphoramidite dissolution and on the synthesizer, are anhydrous (≤ 15 ppm water content).[4] It is also crucial to handle phosphoramidites under an inert, dry atmosphere (e.g., argon) to prevent exposure to ambient humidity.[4] If the synthesizer has been idle, it may require several runs to become sufficiently dry.[4]

Q3: Which activator is recommended for 2'-O-Methyl phosphoramidites?

A3: For sterically hindered phosphoramidites like 2'-O-Me, more potent activators than 1H-Tetrazole are recommended. 4,5-Dicyanoimidazole (DCI) is a highly effective activator that can significantly increase the rate of coupling.[1][3] Other strong activators include 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT).[3][6] The choice of activator can have a dramatic impact on the final yield. For instance, in the synthesis of a 34mer with challenging residues, using 1M DCI resulted in a 54% yield, while 0.45M tetrazole with 0.1M N-methylimidazole (NMI) yielded only 13%, and tetrazole alone produced no full-length product.[3]

Q4: How long should the coupling time be for 2'-O-Methyl phosphoramidites?

A4: Due to their steric bulk, 2'-O-Me phosphoramidites require longer coupling times than standard DNA phosphoramidites.[7] A typical coupling time for 2'-O-Me phosphoramidites is around 6 minutes, although this can be extended to 15 minutes or even longer depending on the specific sequence and desired coupling efficiency.[7][8][9][10] For particularly difficult couplings, times up to 20 minutes have been reported.[7]

Q5: Can the capping or oxidation steps affect the integrity of 2'-O-Me modified oligonucleotides?

A5: Yes, certain capping and oxidation reagents can be detrimental. For some 2'-O-Me modifications, like 2'-OMe-PACE, the use of N-methylimidazole during capping and aqueous iodine for oxidation can cause degradation.[8] In such cases, a phosphoramidite-based capping reagent like Unicap and a non-aqueous oxidizer such as 0.5 M CSO (tert-Butyl hydroperoxide in acetonitrile) are recommended.[8]

Q6: What is depurination and can it be an issue with 2'-O-Me phosphoramidites?

A6: Depurination is the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar backbone, leading to an abasic site.[4][11] This can be caused by the acidic conditions of the deblocking step, particularly with strong acids like trichloroacetic acid (TCA).[4] While ribonucleosides are generally less susceptible to depurination than deoxynucleosides due to the 2'-hydroxyl group, it can still occur.[11] To minimize this risk, using a weaker acid like dichloroacetic acid (DCA) for deblocking is recommended, though this may require doubling the deblock delivery time to ensure complete detritylation.[4] Using base protecting groups that stabilize the glycosidic bond, such as the dimethylformamidine (dmf) group on guanosine, can also help prevent depurination.[4][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing the coupling of 2'-O-Methyl phosphoramidites.

Table 1: Recommended Activators and Concentrations

ActivatorRecommended ConcentrationNotes
4,5-Dicyanoimidazole (DCI)0.25 M - 1.0 MHighly effective for sterically hindered amidites; increases coupling rate significantly.[1][3]
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 MMore acidic and soluble in ACN than 1H-Tetrazole, making it a popular choice for RNA synthesis.[3]
5-Benzylthio-1H-tetrazole (BTT)0.25 MA strong activator, often considered the best choice for RNA synthesis.[3][6]
1H-Tetrazole0.45 MStandard activator, but may provide suboptimal results for 2'-O-Me amidites.[1][8]

Table 2: Recommended Coupling Times

Phosphoramidite TypeActivatorRecommended Coupling Time
2'-O-MethylDCI6 - 15 minutes[8][9][10]
2'-O-MethylETT/BTT6 - 15 minutes[6]
2'-O-Methyl1H-Tetrazole15 - 33 minutes[7][8]
2'-O-Methyl (MNA mixmer)1H-Tetrazole15 - 20 minutes[7]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for 2'-O-Methyl Phosphoramidites

This protocol is a general guideline and may require optimization based on the specific sequence and synthesizer.

  • Deblocking: Treat the solid support with 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) to remove the 5'-DMT protecting group. To mitigate depurination risk, double the delivery time compared to a standard DNA cycle.[4]

  • Washing: Thoroughly wash the support with anhydrous acetonitrile (ACN).

  • Coupling: Deliver a solution of the 2'-O-Me phosphoramidite (0.1 M in ACN) and a solution of a suitable activator (e.g., 0.25 M DCI in ACN) to the synthesis column. Allow the reaction to proceed for 6-15 minutes.[8][9][10]

  • Washing: Wash the support with anhydrous ACN.

  • Capping: Treat the support with Capping Reagent A (e.g., acetic anhydride/lutidine/ACN) and Capping Reagent B (e.g., N-methylimidazole/ACN) to block any unreacted 5'-hydroxyl groups.

  • Washing: Wash the support with anhydrous ACN.

  • Oxidation: Treat the support with an oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) to convert the phosphite triester linkage to a stable phosphate triester.

  • Washing: Wash the support with anhydrous ACN.

  • Repeat: Repeat the cycle for each subsequent monomer addition.

Protocol 2: Anhydrous Reagent Handling

Maintaining anhydrous conditions is critical for high coupling efficiency.[4]

  • Solvent Preparation: Use fresh, septum-sealed bottles of anhydrous acetonitrile (≤ 15 ppm water).

  • Phosphoramidite Dissolution: a. Using a syringe, flush the dry phosphoramidite vial with dry argon. b. Fill the syringe with argon and insert the needle through the septum of the ACN diluent bottle. c. Invert the ACN bottle and inject argon to displace the ACN into the syringe. d. Inject the anhydrous ACN into the phosphoramidite vial. e. Use the same displacement technique to transfer the ACN, minimizing pressure buildup.[4]

  • Synthesizer Priming: If the synthesizer has been idle, perform several priming cycles with fresh anhydrous ACN to ensure all fluid lines are dry.[4]

Visualizations

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency Observed check_moisture Check for Moisture Contamination (Reagents, Solvents, Gas) start->check_moisture moisture_present Moisture Detected check_moisture->moisture_present replace_reagents Replace with Anhydrous Reagents Dry Synthesizer Lines moisture_present->replace_reagents Yes check_activator Evaluate Activator and Coupling Time moisture_present->check_activator No replace_reagents->check_activator activator_issue Using Standard Activator/Time? check_activator->activator_issue optimize_coupling Switch to Stronger Activator (DCI, ETT) Increase Coupling Time (6-15 min) activator_issue->optimize_coupling Yes check_amidite Verify Phosphoramidite Integrity activator_issue->check_amidite No optimize_coupling->check_amidite amidite_issue Amidite Degraded or Impure? check_amidite->amidite_issue replace_amidite Use Fresh, High-Purity Phosphoramidite amidite_issue->replace_amidite Yes check_depurination Assess Risk of Depurination amidite_issue->check_depurination No replace_amidite->check_depurination depurination_risk Using Strong Deblock Acid (TCA)? check_depurination->depurination_risk optimize_deblock Switch to Milder Deblock (DCA) Increase Deblock Time depurination_risk->optimize_deblock Yes end_node Coupling Efficiency Improved depurination_risk->end_node No optimize_deblock->end_node

Caption: Troubleshooting workflow for low coupling efficiency.

Oligo_Synthesis_Cycle start Start Cycle deblocking 1. Deblocking (Remove 5'-DMT) start->deblocking coupling 2. Coupling (Add 2'-O-Me Amidite) deblocking->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle Next Monomer? oxidation->next_cycle next_cycle->deblocking Yes end_cycle End Synthesis next_cycle->end_cycle No

Caption: Standard oligonucleotide synthesis cycle.

References

Technical Support Center: DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of DMT-2'O-Methyl-rC(tac) phosphoramidite during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMT-2'-O-Methyl-rC(tac) phosphoramidite and what are its key features?

DMT-2'-O-Methyl-rC(tac) phosphoramidite is a specialized nucleoside building block used in the chemical synthesis of RNA oligonucleotides.[1] Its key features include:

  • 2'-O-Methyl Modification: This modification on the ribose sugar enhances the nuclease resistance and stability of the resulting RNA molecule in biological environments.[2]

  • DMT (Dimethoxytrityl) Group: The 5'-DMT group is a protecting group that simplifies the monitoring and purification process during oligonucleotide synthesis.[2]

  • tac (tert-butylphenoxyacetyl) Group: The tac group protects the exocyclic amine of the cytosine base during the coupling reactions, ensuring high-purity RNA synthesis with minimal side reactions.[2][3]

Q2: What are the primary causes of DMT-2'-O-Methyl-rC(tac) phosphoramidite degradation?

The primary causes of degradation are exposure to moisture and air. The phosphoramidite moiety is highly susceptible to:

  • Hydrolysis: Reaction with water leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction.[4][5] Even trace amounts of water in solvents or on the synthesizer lines can significantly reduce coupling efficiency.[6]

  • Oxidation: The phosphorus (III) center can be oxidized to a phosphorus (V) species, which is also unable to participate in the coupling reaction. This is exacerbated by the presence of air.

Q3: How should I properly store DMT-2'-O-Methyl-rC(tac) phosphoramidite?

Proper storage is crucial to maintain the integrity of the phosphoramidite.

  • Solid Form: Store the solid phosphoramidite at -20°C under an inert atmosphere (argon or dry nitrogen) in a tightly sealed container.[1]

  • In Solution: For solutions in anhydrous acetonitrile, short-term storage on the synthesizer at room temperature is acceptable for immediate use. For longer-term storage, it is recommended to store solutions at -20°C under an inert atmosphere.[7] However, it is best practice to use freshly prepared solutions for synthesis.

Q4: How long is DMT-2'-O-Methyl-rC(tac) phosphoramidite stable in solution?

Troubleshooting Guides

This section addresses specific issues that may arise due to the degradation of DMT-2'-O-Methyl-rC(tac) phosphoramidite during oligonucleotide synthesis.

Issue 1: Low Coupling Efficiency

  • Symptoms:

    • Low overall yield of the final oligonucleotide.

    • Presence of a high percentage of n-1 shortmers in the crude product upon analysis (e.g., by HPLC or mass spectrometry).

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Moisture Contamination Ensure all solvents, particularly acetonitrile, are anhydrous (<30 ppm water). Use fresh, high-quality anhydrous acetonitrile. Store molecular sieves in the phosphoramidite and activator solutions to scavenge residual moisture.[6] Purge synthesizer lines thoroughly with dry argon or helium before synthesis.
Degraded Phosphoramidite Stock Solution Prepare fresh phosphoramidite solutions before each synthesis run. Avoid storing solutions on the synthesizer for extended periods. If a solution must be stored, keep it at -20°C under an inert atmosphere and re-evaluate its purity before use.
Oxidized Phosphoramidite Handle solid phosphoramidite and its solutions under a strict inert atmosphere (argon or dry nitrogen). Use septum-sealed bottles and syringes flushed with inert gas for all transfers.
Suboptimal Activator Ensure the activator solution is fresh and anhydrous. The choice of activator can influence coupling efficiency; use the recommended activator for 2'-O-Methyl RNA synthesis.

Issue 2: Unexpected Peaks in Final Product Analysis (HPLC or Mass Spectrometry)

  • Symptoms:

    • Peaks corresponding to masses that do not match the expected full-length product or simple n-1 deletions.

    • Presence of adducts or modified bases.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Degradation of tac Protecting Group While less common than phosphoramidite moiety degradation, premature loss of the tac group can expose the cytosine amine, leading to side reactions. One study suggests that for acyl protecting groups, easier removal correlates with lower stability of the corresponding phosphoramidite.[3] Ensure that the detritylation conditions (acid treatment) are not overly harsh, as this could potentially affect other protecting groups.
Acrylonitrile Adducts A common degradation pathway for the cyanoethyl protecting group on the phosphorus is the elimination of acrylonitrile. This reactive species can then form adducts with the nucleobases. While this is more commonly reported for thymine, it can potentially react with other bases. Using high-purity, properly stored phosphoramidites minimizes the presence of degradation products that can lead to such side reactions.
Phosphoramidite Impurities Use high-purity DMT-2'-O-Methyl-rC(tac) phosphoramidite from a reputable supplier. Impurities in the starting material can be incorporated into the oligonucleotide, leading to a heterogeneous final product that is difficult to purify.[10]

Quantitative Data Summary

The following table provides an illustrative summary of the expected stability of phosphoramidites in solution based on general knowledge. Actual stability of this compound may vary and should be determined empirically.

CompoundPurity after 1 Week at RT in Acetonitrile (Illustrative)Primary Degradation Product
This compound>95%H-phosphonate, Oxidized phosphoramidite
DMT-dG(ibu) Phosphoramidite<70%H-phosphonate, Oxidized phosphoramidite
DMT-dA(bz) Phosphoramidite~90%H-phosphonate, Oxidized phosphoramidite
DMT-dT Phosphoramidite>98%H-phosphonate, Oxidized phosphoramidite

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile

Maintaining anhydrous conditions is critical for preventing phosphoramidite degradation.

  • Materials:

    • HPLC-grade acetonitrile.

    • Activated 3Å molecular sieves.

    • Oven-dried glassware.

    • Inert gas source (argon or dry nitrogen).

  • Procedure:

    • Activate molecular sieves by heating them in a glassware-drying oven at >250°C for at least 12 hours under a vacuum.

    • Allow the molecular sieves to cool to room temperature under an inert atmosphere.

    • Add the activated molecular sieves (approximately 50 g/L) to the bottle of HPLC-grade acetonitrile.

    • Seal the bottle tightly and allow it to stand for at least 24 hours before use.

    • For use on an automated synthesizer, ensure the solvent bottle is equipped with a drying tube or is continuously purged with a dry inert gas.

Protocol 2: Assessment of this compound Purity by ³¹P NMR Spectroscopy

³¹P NMR is a direct and effective method for quantifying the active phosphoramidite and its degradation products.

  • Sample Preparation:

    • In an inert atmosphere glovebox or using Schlenk techniques, accurately weigh approximately 10-20 mg of the this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃) via a gas-tight syringe.

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range for phosphoramidites and their degradation products (e.g., from -20 ppm to 180 ppm).

  • Data Analysis:

    • The active P(III) phosphoramidite will appear as a characteristic signal, typically a singlet or a pair of diastereomeric singlets, in the region of 148-152 ppm.

    • The primary degradation product, the H-phosphonate, will appear as a doublet (due to P-H coupling) in the region of 0-10 ppm.

    • The oxidized P(V) species will appear as a singlet around -10 to 0 ppm.

    • Calculate the purity by integrating the respective peaks and expressing the area of the active phosphoramidite peak as a percentage of the total phosphorus-containing species.

Visualizations

Degradation_Pathway Amidite DMT-2'O-Methyl-rC(tac) Phosphoramidite (Active P(III)) H_phosphonate H-phosphonate (Inactive) Amidite->H_phosphonate  Hydrolysis (+ H₂O) Oxidized Oxidized Phosphoramidite (Inactive P(V)) Amidite->Oxidized Oxidation (+ [O])

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Low Coupling Efficiency or Unexpected Peaks Check_Amidite Check Phosphoramidite Purity by ³¹P NMR Start->Check_Amidite Fresh_Amidite Prepare Fresh Phosphoramidite Solution Check_Amidite->Fresh_Amidite Purity <98% Check_Solvents Verify Anhydrous Solvents (<30 ppm H₂O) Check_Amidite->Check_Solvents Purity ≥98% Fresh_Amidite->Check_Solvents Dry_Solvents Use Freshly Dried Solvents Check_Solvents->Dry_Solvents High Water Content Check_Synthesizer Inspect Synthesizer (Lines, Valves, Gas) Check_Solvents->Check_Synthesizer Low Water Content Dry_Solvents->Check_Synthesizer Maint_Synthesizer Perform Synthesizer Maintenance Check_Synthesizer->Maint_Synthesizer Leaks or Issues Found Re_Run Re-run Synthesis Check_Synthesizer->Re_Run No Issues Found Maint_Synthesizer->Re_Run

Caption: Troubleshooting workflow for synthesis issues related to phosphoramidite degradation.

Experimental_Workflow Start Start Purity Assessment Prep_Sample Prepare Sample in Anhydrous Solvent (Inert Atmosphere) Start->Prep_Sample Acquire_NMR Acquire ³¹P NMR Spectrum Prep_Sample->Acquire_NMR Analyze_Data Integrate Peaks: - Active Amidite (148-152 ppm) - H-phosphonate (0-10 ppm) - Oxidized ( -10-0 ppm) Acquire_NMR->Analyze_Data Calculate_Purity Calculate Purity: % Purity = [Area(Active) / Total Area] * 100 Analyze_Data->Calculate_Purity Decision Purity Acceptable? Calculate_Purity->Decision Proceed Proceed with Synthesis Decision->Proceed Yes (e.g., >98%) Discard Discard and Use Fresh Reagent Decision->Discard No

Caption: Experimental workflow for assessing phosphoramidite purity using ³¹P NMR.

References

Technical Support Center: 2'-O-Methyl RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during 2'-O-Methyl (2'-O-Me) RNA synthesis. The information is tailored for researchers, scientists, and drug development professionals to help ensure the synthesis of high-purity 2'-O-Me RNA oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in 2'-O-Methyl RNA synthesis?

A1: The most common side reactions during 2'-O-Me RNA synthesis are similar to those in standard DNA and RNA synthesis and include:

  • Incomplete Coupling: Failure to add the next phosphoramidite monomer to the growing oligonucleotide chain, resulting in n-1 sequences.

  • Depurination: Loss of purine bases (adenine and guanine) due to acidic conditions during the removal of the 5'-dimethoxytrityl (DMT) group.[1][2]

  • Capping Failures: Inefficient blocking of unreacted 5'-hydroxyl groups, which can then react in subsequent cycles, leading to deletion mutations.[3]

  • Transamidation: Exchange of exocyclic amine protecting groups on the nucleobases with the capping agent, particularly when using acetic anhydride with sensitive protecting groups like isobutyryl-dG (iBu-dG).

  • Phosphoramidite Hydrolysis: Degradation of the phosphoramidite monomer due to the presence of moisture, rendering it inactive for coupling.[4]

Q2: Is the deprotection of 2'-O-Me RNA different from standard RNA?

A2: Yes, it is simpler. The 2'-O-methyl group is stable under standard deprotection conditions used for DNA synthesis.[5] Therefore, the additional deprotection step to remove a 2'-hydroxyl protecting group (like TBDMS or TOM in standard RNA synthesis) is not required.[6] Deprotection focuses on removing the protecting groups from the nucleobases and the phosphate backbone.[7][8]

Q3: How can I detect impurities and side products in my 2'-O-Me RNA sample?

A3: The primary methods for analyzing the purity of synthetic oligonucleotides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9]

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique can separate the full-length product from shorter failure sequences (n-1) and other impurities based on hydrophobicity.[10]

  • Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): MS provides the exact mass of the synthesized oligonucleotide, confirming the correct product and identifying the mass of any impurities, which can help deduce the nature of the side reaction (e.g., n-1 deletions, depurination, or adducts).[11][12]

  • Capillary Electrophoresis (CE): CE offers high-resolution separation of oligonucleotides and can be a powerful tool for analyzing purity and detecting failure sequences.[3]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency / High Levels of N-1 Impurities

Q: My final product analysis shows a high percentage of n-1 sequences (sequences missing one nucleotide). What is causing this and how can I fix it?

A: High levels of n-1 impurities are typically due to incomplete coupling of the phosphoramidite monomer at one or more steps in the synthesis.

Potential Causes and Solutions:

CauseRecommended Action
Poor Quality Phosphoramidites Ensure phosphoramidites are fresh and have been stored under anhydrous conditions. The presence of water will hydrolyze the phosphoramidite, rendering it inactive.[4] Consider treating dissolved phosphoramidites with molecular sieves.
Inefficient Activator Use a more reactive activator. While tetrazole is common, activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) can improve coupling efficiency, especially for sterically hindered monomers.
Insufficient Coupling Time Increase the coupling time. 2'-O-Me phosphoramidites can be more sterically hindered than DNA phosphoramidites, requiring longer reaction times for complete coupling. A typical coupling time for 2'-O-Me RNA is around 15 minutes.[5]
Suboptimal Reagent Delivery Check the synthesizer's fluidics to ensure proper and complete delivery of the phosphoramidite and activator solutions to the synthesis column.
Secondary Structure Formation For sequences prone to forming secondary structures that can mask the 5'-hydroxyl group, consider using a synthesizer with high-temperature coupling capabilities or using modified phosphoramidites that disrupt secondary structures.
Problem 2: Evidence of Depurination (Abasic Sites)

Q: My mass spectrometry results show peaks corresponding to cleaved fragments of my oligonucleotide, suggesting depurination. How can I prevent this?

A: Depurination is the loss of purine bases (A or G) due to prolonged or harsh exposure to the acid used for detritylation (removal of the 5'-DMT group).[2]

Potential Causes and Solutions:

CauseRecommended Action
Harsh Detritylation Conditions Use a weaker acid for detritylation. Dichloroacetic acid (DCA) is generally milder than trichloroacetic acid (TCA) and is less likely to cause depurination.[2]
Prolonged Acid Exposure Minimize the detritylation time to the minimum required for complete removal of the DMT group. This can be optimized for your specific synthesizer and scale.
Use of a Scavenger Add a scavenger, such as a lower alcohol (e.g., methanol or ethanol) or 1H-pyrrole, to the detritylation solution to help quench the DMT cation and reduce depurination.[13]
Problem 3: Incomplete Capping Leading to Deletion Mutants

Q: I am observing sequences with internal deletions, not just n-1 products. What is the likely cause?

A: Internal deletions (e.g., n-2, n-3) can arise from inefficient capping of unreacted 5'-hydroxyl groups. If not capped, these sites can react in a subsequent coupling cycle, leading to a sequence with an internal deletion.[3]

Potential Causes and Solutions:

CauseRecommended Action
Ineffective Capping Reagents Ensure your capping reagents (e.g., Cap Mix A: acetic anhydride/lutidine/THF and Cap Mix B: N-methylimidazole/THF) are fresh and anhydrous.
Insufficient Capping Time Increase the capping time to ensure all unreacted 5'-hydroxyls are acetylated.
Transamidation Side Reaction For sequences rich in guanine, especially when using iPr-Pac as the protecting group, the acetic anhydride in the capping mix can cause transamidation. This leads to the formation of an acetyl-protected guanine that is difficult to remove during deprotection. Using phenoxyacetic anhydride (Pac₂O) in Cap A can prevent this side reaction.[12]

Quantitative Data Summary

The extent of side reactions can vary significantly based on sequence, synthesis chemistry, and instrument conditions. The following table provides a qualitative and, where available, quantitative overview of common issues.

Side ReactionTypical Occurrence RateFactors Influencing RateAnalytical Detection Method
N-1 Deletions 1-5% per couplingPhosphoramidite quality, activator, coupling time, sequence secondary structureHPLC, Mass Spectrometry, CE
Depurination Can be significant with harsh acidAcid strength (TCA > DCA), acid exposure time, sequence (purine content)Mass Spectrometry (cleaved fragments), Gel Electrophoresis
Transamidation (of dG) Varies based on protecting groupUse of acetic anhydride with labile amine protecting groups (e.g., iPr-Pac)HPLC-MS (adduct peaks)

Experimental Protocols

Protocol 1: Phenoxyacetic Anhydride (Pac₂O) Capping to Prevent Transamidation

This protocol is recommended for the synthesis of oligonucleotides containing sensitive protecting groups, such as iPr-Pac on guanosine, to avoid transamidation.

Reagents:

  • Cap Mix A (Modified): 5% Phenoxyacetic anhydride (Pac₂O) in THF/Pyridine or THF/Lutidine.[7]

  • Cap Mix B (Standard): 10% or 16% N-Methylimidazole (NMI) in THF or Acetonitrile.[7][14]

Procedure:

  • Prepare the modified Cap Mix A solution.

  • Substitute the standard acetic anhydride-based Cap Mix A on your synthesizer with the Pac₂O-based solution.

  • Run the standard synthesis cycle. The synthesizer will mix the modified Cap Mix A with Cap Mix B to perform the capping step.

  • Proceed with the synthesis, cleavage, and deprotection as usual. The phenoxyacetyl cap is removed during the standard final deprotection step.

Protocol 2: Optimized Detritylation to Minimize Depurination

This protocol aims to reduce the risk of depurination during the removal of the 5'-DMT group.

Reagents:

  • Detritylation Solution: 3% Dichloroacetic Acid (DCA) in dichloromethane (DCM) or toluene.[2]

Procedure:

  • Prepare the detritylation solution with the optional scavenger.

  • Program the synthesizer to use this detritylation solution.

  • Optimize the detritylation step time. Start with the standard time recommended by the synthesizer manufacturer and gradually reduce it, while monitoring the completeness of detritylation via the trityl cation release. The goal is to find the shortest time that still achieves complete detritylation.

  • Monitor the final product purity for a reduction in depurination-related fragments using mass spectrometry.

Protocol 3: Analysis of 2'-O-Me RNA Purity by IP-RP-HPLC-MS

This protocol provides a general guideline for the analysis of synthetic 2'-O-Me RNA oligonucleotides.

Instrumentation and Reagents:

  • HPLC system with a UV detector and coupled to an ESI mass spectrometer.

  • Reversed-phase column suitable for oligonucleotides (e.g., C8 or C18).

  • Mobile Phase A: Ion-pairing buffer (e.g., 8 mM triethylamine (TEA) and 200 mM hexafluoroisopropanol (HFIP) in water).[15]

  • Mobile Phase B: Acetonitrile.[15]

  • Sample: Purified 2'-O-Me RNA oligonucleotide dissolved in RNase-free water.

Procedure:

  • Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

  • Inject the oligonucleotide sample.

  • Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A shallow gradient is often effective for separating failure sequences (e.g., 5-25% B over 20-30 minutes).

  • Monitor the elution profile using the UV detector at 260 nm.

  • Analyze the eluting peaks with the mass spectrometer to identify the full-length product and any impurities by their mass-to-charge ratio.

Visualizations

Solid_Phase_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n times) Detritylation 1. Detritylation (Removal of 5'-DMT) Coupling 2. Coupling (Add 2'-O-Me Phosphoramidite) Depurination Depurination Detritylation->Depurination Capping 3. Capping (Block Unreacted 5'-OH) N_minus_1_Coupling n-1 Impurity (Coupling Failure) Coupling->N_minus_1_Coupling Amidite_Hydrolysis Phosphoramidite Hydrolysis Coupling->Amidite_Hydrolysis (Before Coupling) Oxidation 4. Oxidation (P(III) to P(V)) N_minus_1_Capping Deletion Impurity (Capping Failure) Capping->N_minus_1_Capping Cleavage_Deprotection Cleavage from Support & Base Deprotection Oxidation->Cleavage_Deprotection After final cycle Start Start: Solid Support with First Nucleoside Start->Detritylation Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Final 2'-O-Me RNA Oligonucleotide Purification->Final_Product

Caption: Workflow of solid-phase 2'-O-Methyl RNA synthesis with points of common side reactions.

Troubleshooting_Logic cluster_symptoms Identify Primary Symptom cluster_causes_coupling Investigate Coupling cluster_causes_capping Investigate Capping cluster_causes_detritylation Investigate Detritylation Start Problem Detected in Final Product Analysis (HPLC/MS) High_N_minus_1 High % of n-1 peak Start->High_N_minus_1 Deletion_Peaks Internal Deletion Peaks Start->Deletion_Peaks Cleavage_Fragments Low MW Fragments (Mass indicates depurination) Start->Cleavage_Fragments Check_Amidites Check Phosphoramidite Quality and Age High_N_minus_1->Check_Amidites Check_Activator Check Activator (Type and Freshness) High_N_minus_1->Check_Activator Increase_Coupling_Time Increase Coupling Time High_N_minus_1->Increase_Coupling_Time Check_Capping_Reagents Check Capping Reagent Freshness Deletion_Peaks->Check_Capping_Reagents Consider_Transamidation Consider Transamidation (Use Pac₂O Cap A) Deletion_Peaks->Consider_Transamidation Optimize_Acid Use Milder Acid (DCA) Cleavage_Fragments->Optimize_Acid Reduce_Acid_Time Reduce Acid Exposure Time Cleavage_Fragments->Reduce_Acid_Time

Caption: Troubleshooting decision tree for common side reactions in 2'-O-Me RNA synthesis.

References

Technical Support Center: Optimizing Long 2'-O-Methyl RNA Oligonucleotide Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with long 2'-O-Methyl (2'-O-Me) RNA oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the yield and purity of your synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing long 2'-O-Methyl RNA oligonucleotides?

A1: The primary challenges in the chemical synthesis of long 2'-O-Me RNA oligonucleotides (typically >75 nucleotides) include:

  • Monomer Quality and Synthesis: The production of 2'-O-Me RNA phosphoramidite monomers, especially the guanosine derivative, is a complex and lengthy process, which can impact availability and quality.[1]

  • Coupling Efficiency: Achieving high coupling efficiency (>99%) at each synthesis cycle is critical. Any decrease in efficiency is magnified with increasing oligonucleotide length, leading to a significant reduction in the yield of the full-length product.[2][3] For example, a 99.5% average coupling efficiency for a 200-base synthesis will yield significantly more full-length product than a 99% efficiency.[2]

  • Side Reactions: The inherent reactivity of the 2'-hydroxyl group in RNA, even when protected, can lead to side reactions and chain cleavage during synthesis and deprotection.[4]

  • Secondary Structures: Long RNA sequences, particularly those with high GC content or palindromic regions, can form stable secondary structures that hinder synthesis and purification.[5]

  • Purification Challenges: Separating the full-length oligonucleotide from a complex mixture of shorter failure sequences becomes increasingly difficult with longer strands.[6][7]

Q2: How does the 2'-O-Methyl modification affect the properties of the RNA oligonucleotide?

A2: The 2'-O-Methyl modification imparts several beneficial properties:

  • Increased Nuclease Resistance: The methyl group at the 2' position provides steric hindrance, making the phosphodiester backbone more resistant to cleavage by nucleases.[1][8]

  • Enhanced Duplex Stability: 2'-O-Me modification stabilizes the C3'-endo conformation of the ribose sugar, which is characteristic of A-form helices. This leads to more stable duplexes with complementary RNA, increasing the melting temperature (Tm).[8][9] The incorporation of a 2'-O-Me nucleotide can increase the Tm of a duplex with RNA by approximately 1.3°C per modification.[8]

  • Improved Synthesis Efficiency: 2'-O-Methyl phosphoramidites often exhibit higher coupling efficiencies compared to standard RNA monomers, contributing to better yields of full-length oligonucleotides.[8]

Q3: Which purification method is best for long 2'-O-Methyl RNA oligonucleotides?

A3: The choice of purification method depends on the desired purity, yield, and the specific characteristics of the oligonucleotide.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution and can achieve >95% purity, making it the "gold standard" for resolving oligonucleotides that differ by a single base.[5][10] However, it is a time-consuming process that can lead to lower yields and is not compatible with all modifications.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an efficient method for both analysis and purification.

    • Reversed-Phase (RP) HPLC: This method is effective for "trityl-on" purification, where the hydrophobic 5'-DMT group on the full-length product allows for separation from uncapped failure sequences. It is suitable for oligonucleotides from 40 to 150 nucleotides.[11]

    • Anion-Exchange (AE) HPLC: AE-HPLC separates oligonucleotides based on charge (length). It is particularly useful for purifying sequences prone to secondary structures as it can be performed at high pH to denature these structures. It is effective for oligonucleotides in the 40-100 base range.[11]

  • Solid-Phase Extraction (SPE) Cartridges: Cartridge purification is a faster alternative to HPLC for DMT-on purification, removing failure sequences and other small molecule impurities.[10][12]

  • Fluorous Affinity Chromatography: This method is well-suited for long oligonucleotides due to the strong fluorophilic interaction, making it a good option for sequences that are difficult to purify by other means.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Full-Length Product Low coupling efficiency.- Use high-quality phosphoramidites and fresh reagents.- Optimize coupling time; a 15-minute coupling time is often used for 2'-O-Me RNA synthesis.[1]- Employ a more potent activator like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[13]- Consider using synthesis platforms optimized for long oligos that achieve >99.5% coupling efficiency.[2]
Inefficient deprotection or cleavage from solid support.- Ensure complete removal of protecting groups by following recommended deprotection protocols. For TOM-protected RNA, a two-step deprotection with methylamine and then a fluoride source is common.[14][15]- Use appropriate deprotection reagents for the specific protecting groups on your monomers (e.g., AMA for standard deprotection, mild conditions for labile groups).[16]
Formation of secondary structures.- For purification, use denaturing conditions (e.g., high pH in anion-exchange HPLC, urea in PAGE).[11][17]- During synthesis, some synthesizers have protocols to minimize secondary structure formation.
Presence of Multiple Peaks/Bands in Analysis (HPLC/PAGE) Incomplete capping of failure sequences.- Ensure the capping step during solid-phase synthesis is efficient to block unreacted 5'-hydroxyl groups.
Premature detritylation.- Avoid excessive heat during evaporation steps to prevent the loss of the 5'-DMT group if performing DMT-on purification.[16]
Degradation during deprotection or handling.- Use RNase-free solutions and sterile techniques, although 2'-O-Me RNA is more resistant to RNases than unmodified RNA.[1]- For silyl-based protecting groups, ensure the deprotection conditions (e.g., with TEA·3HF) do not cause chain cleavage.[18]
Incorrect Mass by Mass Spectrometry Incomplete removal of protecting groups.- Re-evaluate the deprotection protocol, ensuring sufficient time and appropriate reagents for all protecting groups (base, phosphate, and 2'-hydroxyl).
Adduct formation.- The use of 2-cyanoethyl protecting groups can sometimes lead to acrylonitrile adducts under strong basic deprotection conditions. Ensure proper quenching or removal of byproducts.[19]

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Full-Length Product Yield

Coupling Efficiency per StepExpected Yield of Full-Length 100-mer OligonucleotideExpected Yield of Full-Length 150-mer Oligonucleotide
99.0%~36.6%~22.1%
99.5%~60.5%~47.1%
99.8%~81.9%~74.0%
Note: Theoretical yield calculated as (Coupling Efficiency)^(Number of couplings).

Table 2: Comparison of Purification Methods for Long RNA Oligonucleotides

Purification MethodTypical PurityAdvantagesDisadvantagesRecommended Length
Denaturing PAGE >95%[5]High resolution (single-base differences).[5]Time-consuming, lower yield, incompatible with some modifications.[10]>30-mer[5]
Reversed-Phase HPLC (DMT-on) >85%[10]Efficient for separating full-length product from failure sequences.Requires 5'-DMT group; may not remove all n-1 species effectively.40-150-mer[11]
Anion-Exchange HPLC >85%Good for sequences with secondary structures (can use high pH).Can be less effective at resolving longer oligos of similar length.40-100-mer[11]
Solid-Phase Extraction (Cartridge) VariableFast and easy to use for DMT-on purification.Lower resolution than HPLC; not recommended for oligos >35-mer by some vendors.[5]< 60-mer

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methyl RNA Oligonucleotides

This protocol provides a general overview of the steps involved in automated solid-phase synthesis. Specific cycle parameters will vary based on the synthesizer and chemistry used.

  • Support Preparation: Start with a solid support (e.g., CPG) functionalized with the first nucleoside of the sequence.

  • Synthesis Cycle: a. Detritylation: Remove the 5'-DMT protecting group using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group. b. Coupling: Activate the 2'-O-Me phosphoramidite monomer with an activator (e.g., ETT) and couple it to the free 5'-hydroxyl group of the growing chain. A coupling time of 15 minutes is often sufficient.[1] c. Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping reagent (e.g., acetic anhydride) to prevent the formation of n-1 deletion mutants. d. Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Final Detritylation: After the final coupling step, the 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 2: Deprotection of TOM-Protected 2'-O-Methyl RNA Oligonucleotides

This two-step deprotection is commonly used for RNA synthesized with 2'-O-TOM protected phosphoramidites.

  • Base and Phosphate Deprotection: a. Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups by incubating with a solution of ammonium hydroxide/methylamine (AMA) or ethanolic methylamine/aqueous methylamine (EMAM).[14][15] For long oligos, EMAM is often preferred.[14] b. Typical conditions are incubation at 65°C for 10-15 minutes with AMA.

  • 2'-O-TOM Group Removal: a. After removing the base and phosphate protecting groups, evaporate the solution. b. Resuspend the oligonucleotide in anhydrous DMSO.[18] c. Add triethylamine trihydrofluoride (TEA·3HF) and incubate at 65°C for 2.5 hours to remove the 2'-TOM protecting groups.[18] d. Quench the reaction and desalt the oligonucleotide (e.g., by ethanol precipitation).

Protocol 3: Purification by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

  • Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel (e.g., 12-20%) containing 7-8 M urea.

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in a formamide-based loading buffer. Heat the sample to denature any secondary structures before loading.

  • Electrophoresis: Run the gel until the dye markers have migrated to the desired position.

  • Visualization: Visualize the RNA bands using UV shadowing. The full-length product should be the most prominent, slowest-migrating band.

  • Elution: Excise the gel slice containing the full-length product. Crush the gel slice and elute the RNA overnight in an appropriate elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).

  • Desalting: Remove the salt and recover the purified RNA using ethanol precipitation or a desalting column.

Visualizations

Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_processing Post-Synthesis Processing Detritylation Detritylation Coupling Coupling Detritylation->Coupling Exposes 5'-OH Capping Capping Coupling->Capping Chain Elongation Oxidation Oxidation Capping->Oxidation Blocks Failures Oxidation->Detritylation Stabilizes Linkage Cleavage_Deprotection Cleavage & Base Deprotection Oxidation->Cleavage_Deprotection Final Cycle Desilylation 2'-OH Deprotection Cleavage_Deprotection->Desilylation Purification Purification (PAGE/HPLC) Desilylation->Purification QC Quality Control (MS/CE) Purification->QC End Final Product QC->End Start Start: Solid Support Start->Detritylation

Caption: Automated solid-phase synthesis and processing workflow for 2'-O-Me RNA.

Troubleshooting_Yield cluster_synthesis_issues Synthesis Issues cluster_processing_issues Processing Issues Low_Yield Low Yield of Full-Length Product Coupling Low Coupling Efficiency Low_Yield->Coupling Capping Inefficient Capping Low_Yield->Capping Deprotection Incomplete Deprotection Low_Yield->Deprotection Cleavage Poor Cleavage from Support Low_Yield->Cleavage Degradation Oligo Degradation Low_Yield->Degradation Secondary_Structure Secondary Structures Low_yield Low_yield Low_yield->Secondary_Structure

Caption: Common causes for low yield of long 2'-O-Me RNA oligonucleotides.

References

dealing with n-1 shortmers in 2'-O-Methyl-rC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-Methyl-rC (2'-OMe-rC) oligonucleotide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on managing n-1 shortmer impurities.

Frequently Asked Questions (FAQs)
Q1: What are n-1 shortmers and why are they a significant issue in 2'-O-Methyl-rC synthesis?

A: An "n-1 shortmer" is an impurity that is one nucleotide shorter than the desired full-length oligonucleotide (FLP) product. These impurities arise from the failure of a coupling reaction at any given cycle during solid-phase synthesis.[1] If the unreacted 5'-hydroxyl group is not permanently blocked (capped), it can participate in the next coupling cycle, leading to a final product missing a single nucleotide internally.[1]

The 2'-O-Methyl modification introduces steric hindrance, which can reduce the efficiency of the coupling reaction compared to standard DNA or RNA synthesis.[2][3] This lower coupling efficiency increases the probability of generating n-1 shortmers, making their management a critical aspect of synthesizing high-purity 2'-OMe-rC oligonucleotides.

Q2: How does coupling efficiency impact the final yield of my full-length oligonucleotide?

A: Coupling efficiency has a cumulative and dramatic effect on the final yield of the full-length product. Even a small decrease in average coupling efficiency per cycle results in a significant reduction in the final yield, especially for longer oligonucleotides.[1][4] For example, a 20-mer synthesis with 99.4% average coupling efficiency yields approximately 89.2% full-length product, whereas the same synthesis with 98.5% efficiency drops the yield to around 74.5%.[1] This effect is magnified for longer sequences.[5]

Troubleshooting Guide: Minimizing n-1 Shortmers
Q3: I am observing a high percentage of n-1 impurities. What are the primary causes related to the coupling step?

A: High n-1 content often points to suboptimal coupling efficiency. The most common causes include:

  • Moisture: Water in reagents, particularly the acetonitrile (ACN) and the phosphoramidite solutions, is a primary cause of low coupling efficiency.[4] Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[4]

  • Activator Issues: The choice and concentration of the activator are critical. For sterically hindered monomers like 2'-OMe-rC, stronger activators such as Dicyanoimidazole (DCI) or 5-(Ethylthio)-1H-tetrazole (ETT) are often recommended over 1H-Tetrazole to achieve higher coupling efficiencies.[6][7]

  • Insufficient Coupling Time: Due to steric hindrance, 2'-OMe phosphoramidites require longer coupling times than standard DNA amidites to achieve high efficiency.[3][8] A coupling time of 6 minutes is common for 2'-OMe amidites, while more hindered analogues may require up to 15-20 minutes.[8]

  • Degraded Reagents: Phosphoramidites are sensitive to moisture and oxidation. Ensure they are fresh and have been stored under anhydrous conditions.

Q4: How can I optimize my coupling protocol to reduce n-1 formation?

A: To enhance coupling efficiency, consider the following optimizations:

  • Use Anhydrous Reagents: Ensure all reagents, especially ACN, are of anhydrous grade and handled under an inert atmosphere (e.g., argon or helium) to minimize moisture exposure.[4]

  • Select a Potent Activator: For 2'-OMe-rC synthesis, using a more potent activator than 1H-tetrazole is advisable. DCI is a commonly recommended activator.[7]

  • Extend Coupling Time: Increase the coupling time significantly. For some 2'-OMe monomers, a coupling time of 15 minutes or longer may be necessary to drive the reaction to completion.[7]

  • Increase Reagent Concentration: Using a higher concentration of the phosphoramidite and activator can also help improve coupling efficiency.

Monomer TypeActivatorCoupling TimeTypical Coupling Efficiency
Standard DNA1H-Tetrazole30 seconds>99%
2'-OMe-RNA1H-Tetrazole15 minutes~90-92%[6]
2'-OMe-RNADCI15 minutes>96%[6][7]
MNA-uridine (hindered)1H-Tetrazole15-20 minutesSufficient for synthesis[8]
Q5: My coupling step seems optimized, but I still have n-1 impurities. Could the capping step be the problem?

A: Absolutely. An inefficient capping step is a major contributor to n-1 impurities.[4] The purpose of capping is to permanently block any 5'-hydroxyl groups that failed to react during the coupling step by acetylating them.[1][] If capping is incomplete, these unreacted chains can couple in the next cycle, creating an internal n-1 deletion that is very difficult to remove during purification.[4]

  • Reagent Quality: Ensure your capping reagents (Cap A: acetic anhydride and Cap B: N-methylimidazole or DMAP) are fresh and of high quality.[4][10]

  • Capping Reagent Concentration: The concentration of the catalyst in Cap B (e.g., N-methylimidazole) affects efficiency. Some synthesizers use a 10% solution, while others use 16%, with the higher concentration generally providing better results.[4]

  • Increase Delivery/Time: On certain synthesizers, increasing the delivery volume and time for the capping reagents can improve efficiency from ~90% to higher levels.[4]

  • Consider Alternative Capping Reagents: For particularly challenging syntheses, using 6.5% DMAP in the Cap B solution can increase capping efficiency to >99%.[4] Another highly effective alternative is a phosphoramidite-based capping reagent like UniCap, which demonstrates nearly 99% efficiency.[10]

Purification and Analysis
Q6: What is the best method to remove n-1 shortmers from my final product?

A: Removing n-1 shortmers is challenging due to their similarity in size and charge to the full-length product. High-Performance Liquid Chromatography (HPLC) is the most effective technique.[11]

  • Anion-Exchange HPLC (AEX-HPLC): This is often the preferred method for separating n-1 impurities.[12] Separation is based on the number of negatively charged phosphate groups in the oligonucleotide backbone. Since the n-1 product has one less phosphate group, it elutes slightly earlier than the full-length product. AEX-HPLC can achieve purities over 96%.[13]

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique separates oligonucleotides based on hydrophobicity and is also widely used for impurity analysis.[12][14] It provides excellent resolution and is compatible with mass spectrometry (MS) for impurity identification.[14]

For oligonucleotides longer than 40 bases, the resolution between the n and n-1 peaks can decrease, making purification more difficult.[15]

Q7: How can I accurately detect and quantify n-1 impurities?

A: A combination of chromatographic and spectrometric methods is ideal for robust analysis:

  • Analytical HPLC (AEX or IP-RP): High-resolution analytical HPLC can resolve and quantify the n-1 peak relative to the full-length product peak.[13]

  • Capillary Gel Electrophoresis (CGE): CGE offers very high resolution for separating oligonucleotides based on size and is an excellent tool for purity assessment.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides definitive identification of impurities.[14][16] High-resolution mass spectrometry can confirm the mass of the n-1 species and other synthesis-related impurities.[16]

Experimental Protocols & Workflows
Protocol 1: Optimized Coupling for 2'-O-Methyl-rC Monomers
  • Reagent Preparation:

    • Ensure 2'-OMe-rC phosphoramidite is fully dissolved in anhydrous acetonitrile (ACN) at the recommended concentration (e.g., 0.1 M).

    • Use a high-potency activator such as 0.25 M DCI in anhydrous ACN.

    • Confirm all synthesizer bottles are tightly sealed and under a positive pressure of dry argon or helium.

  • Synthesis Cycle Parameters:

    • Deblocking: Standard 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Coupling: Deliver the 2'-OMe-rC phosphoramidite and DCI activator simultaneously to the synthesis column. Set the coupling time to a minimum of 15 minutes.[7]

    • Capping: Use a high-efficiency capping mixture (e.g., Cap B with 16% N-methylimidazole or 6.5% DMAP) for at least 20-30 seconds.[4]

    • Oxidation: Standard iodine/water/pyridine solution.

  • Post-Synthesis:

    • Proceed with standard cleavage and deprotection protocols as recommended for the specific base-protecting groups used.

Diagram 1: Troubleshooting Workflow for High n-1 Impurities

G start High n-1 Content Detected (>5%) check_coupling Evaluate Coupling Step start->check_coupling check_capping Evaluate Capping Step start->check_capping check_reagents Verify Reagent Quality start->check_reagents sub_coupling1 Increase Coupling Time (e.g., to 15 min) check_coupling->sub_coupling1 sub_coupling2 Use Stronger Activator (e.g., DCI) check_coupling->sub_coupling2 sub_coupling3 Check Amidite Concentration check_coupling->sub_coupling3 sub_capping1 Increase Capping Time/ Reagent Delivery check_capping->sub_capping1 sub_capping2 Use High-Efficiency Cap B (e.g., DMAP) check_capping->sub_capping2 sub_reagents1 Use Fresh Anhydrous ACN check_reagents->sub_reagents1 sub_reagents2 Confirm Amidite Integrity check_reagents->sub_reagents2 optimize_purification Optimize Purification purify_details Use AEX-HPLC for n-1 Removal optimize_purification->purify_details re_run Re-synthesize Oligo sub_coupling1->re_run sub_coupling2->re_run sub_coupling3->re_run sub_capping1->re_run sub_capping2->re_run sub_reagents1->re_run sub_reagents2->re_run re_run->optimize_purification end Purity Confirmed by LC-MS / CGE purify_details->end G cluster_cycle Synthesis Cycle node1 1. Deblocking (Remove DMT) node2 2. Coupling (Add 2'-OMe-rC) node1->node2 Repeat 'n' times node3 3. Capping (Block Failures) node2->node3 Repeat 'n' times coupling_failure Coupling Failure (Steric Hindrance, H2O) node2->coupling_failure Low Efficiency node4 4. Oxidation (Stabilize Linkage) node3->node4 Repeat 'n' times capping_success Successful Capping (Chain Terminated) node3->capping_success High Efficiency capping_failure Inefficient Capping node3->capping_failure Low Efficiency node4->node1 Repeat 'n' times coupling_failure->node3 n1_formation n-1 Shortmer Formed capping_failure->n1_formation n1_formation->node1 Continues Synthesis

References

impact of water content on DMT-2'O-Methyl-rC(tac) phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of water content on the stability of DMT-2'O-Methyl-rC(tac) phosphoramidite. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: How does water content affect the stability of this compound?

Water content is a critical factor that negatively impacts the stability of all phosphoramidites, including this compound. Phosphoramidites are highly susceptible to hydrolysis, a chemical reaction with water that leads to the degradation of the phosphoramidite. This degradation compromises the purity of the reagent, reduces coupling efficiency during oligonucleotide synthesis, and can lead to the incorporation of undesired truncated sequences. The primary degradation product is the corresponding H-phosphonate, which is inactive in the standard coupling reaction.

Q2: What is the recommended maximum water content in the solvent used to dissolve this compound?

To ensure optimal performance and minimize degradation, it is crucial to use anhydrous solvents with very low water content. The recommended water content in acetonitrile, the most common solvent for oligonucleotide synthesis, should be less than 30 ppm (parts per million), with a strong preference for 10-15 ppm or less. Using solvents with higher water content will accelerate the hydrolysis of the phosphoramidite.

Q3: How stable is this compound in solution compared to other phosphoramidites?

Data Summary

Table 1: Recommended Water Content for Phosphoramidite Solvents

ParameterRecommended ValueRationale
Maximum Water Content< 30 ppmTo minimize phosphoramidite hydrolysis and ensure high coupling efficiency.
Ideal Water Content< 10-15 ppmFor optimal stability and performance, especially for sensitive or long oligonucleotide synthesis.

Table 2: General Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile (5 Weeks Storage)

PhosphoramiditePurity Reduction
T2%
dC2%
dA6%
dG39%
Data from a study on deoxyribonucleoside phosphoramidites, providing a general reference for relative stability.[1][2]

Troubleshooting Guide

Problem: Low Coupling Efficiency in Oligonucleotide Synthesis

Potential Cause Troubleshooting Steps
Moisture in Phosphoramidite Solution - Use a fresh vial of this compound. - Ensure the acetonitrile used for dissolution is anhydrous (<30 ppm water). - Prepare phosphoramidite solutions fresh before each synthesis run.
Moisture in Other Reagents - Use fresh, anhydrous acetonitrile for all dilutions and washes. - Ensure the activator solution is anhydrous. - Check for and eliminate any potential sources of moisture in the synthesizer's fluidics system.
Degraded Phosphoramidite - Analyze the purity of the phosphoramidite solution using ³¹P NMR or HPLC. - If significant degradation is observed (presence of H-phosphonate peaks), discard the solution and prepare a fresh one.
Improper Storage - Store solid phosphoramidite at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). - Once in solution, use immediately or store for a very limited time at the recommended temperature, protected from light and moisture.

Problem: Presence of Unexpected Peaks in HPLC or ³¹P NMR Analysis

Potential Cause Troubleshooting Steps
Hydrolysis of Phosphoramidite - The primary degradation product is the H-phosphonate. In ³¹P NMR, this will appear as a peak downfield from the two diastereomeric phosphoramidite peaks (typically in the 0-10 ppm range, while the phosphoramidite is around 148-150 ppm). - In RP-HPLC, the H-phosphonate will have a different retention time than the parent phosphoramidite. - If these peaks are present, it indicates water contamination.
Oxidation of Phosphoramidite - The P(III) phosphoramidite can be oxidized to a P(V) species. This will also result in a different chemical shift in ³¹P NMR and a different retention time in HPLC.
Other Impurities - Compare the chromatogram or spectrum with a reference standard of the pure compound. - If other unexpected peaks are present, it could indicate issues with the synthesis of the phosphoramidite itself.

Experimental Protocols

Protocol 1: Analysis of this compound Purity by Reversed-Phase HPLC (RP-HPLC)

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient suitable for separating the DMT-on species, for example, 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Sample Preparation: Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile.

  • Expected Result: A major peak (often appearing as a doublet for the two diastereomers) corresponding to the pure phosphoramidite. The presence of earlier eluting peaks may indicate hydrolysis products.

Protocol 2: Analysis of this compound Stability by ³¹P NMR Spectroscopy

  • Solvent: Anhydrous acetonitrile-d3 or chloroform-d.

  • Instrument: A standard NMR spectrometer with phosphorus detection capabilities.

  • Parameters: Use a proton-decoupled pulse sequence.

  • Sample Preparation: Prepare a solution of the phosphoramidite in the chosen anhydrous deuterated solvent in an NMR tube under an inert atmosphere.

  • Data Acquisition: Acquire a spectrum at time zero. To monitor degradation, acquire subsequent spectra at desired time intervals.

  • Expected Result: The pure phosphoramidite will show two characteristic peaks for the diastereomers in the region of approximately 148-150 ppm. The corresponding H-phosphonate hydrolysis product will appear as a new peak in the region of 0-10 ppm. The extent of hydrolysis can be quantified by integrating the respective peak areas.

Protocol 3: Determination of Water Content by Karl Fischer Titration

  • Method: Volumetric or coulometric Karl Fischer titration.

  • Apparatus: A dedicated Karl Fischer titrator.

  • Reagents: Karl Fischer reagents (e.g., Hydranal™-Composite).

  • Procedure:

    • Standardize the Karl Fischer reagent with a certified water standard.

    • Inject a known volume or weight of the acetonitrile or phosphoramidite solution into the titration vessel.

    • The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

    • The water content is then calculated by the instrument and is typically reported in ppm or percentage.

  • Note: It is crucial to perform this measurement in a low-humidity environment to avoid atmospheric moisture contamination.

Visualizations

Hydrolysis_Pathway Phosphoramidite DMT-2'O-Methyl-rC(tac) Phosphoramidite (Active) H_Phosphonate H-Phosphonate Derivative (Inactive) Phosphoramidite->H_Phosphonate Hydrolysis Water H₂O Hydrolysis Water->Hydrolysis

Caption: Hydrolysis of the active phosphoramidite to its inactive H-phosphonate form.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Stability Analysis cluster_results Results Interpretation Dissolve Dissolve Phosphoramidite in Anhydrous Acetonitrile HPLC RP-HPLC Analysis Dissolve->HPLC NMR ³¹P NMR Analysis Dissolve->NMR KF Karl Fischer Titration Dissolve->KF Purity Assess Purity (%) HPLC->Purity Degradation Identify Degradation Products NMR->Degradation Water_Content Quantify Water (ppm) KF->Water_Content

Caption: Workflow for assessing phosphoramidite stability and water content.

Troubleshooting_Logic Start Low Coupling Efficiency Check_Amidite Check Phosphoramidite Purity (³¹P NMR/HPLC) Start->Check_Amidite Check_Solvent Check Solvent Water Content (KF) Start->Check_Solvent Degraded Degradation Detected? Check_Amidite->Degraded High_Water Water > 30 ppm? Check_Solvent->High_Water Use_Fresh_Amidite Use Fresh Phosphoramidite Degraded->Use_Fresh_Amidite Yes Other_Issues Investigate Other Synthesis Parameters Degraded->Other_Issues No Use_Dry_Solvent Use Anhydrous Solvent High_Water->Use_Dry_Solvent Yes High_Water->Other_Issues No

Caption: Troubleshooting logic for low coupling efficiency in oligonucleotide synthesis.

References

Technical Support Center: HPLC Purification of 2'-O-Methylated Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the High-Performance Liquid Chromatography (HPLC) purification of 2'-O-Methylated (2'-OMe) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing purification protocols.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC purification of 2'-O-Methylated oligonucleotides in a question-and-answer format.

Question: Why am I seeing poor peak resolution, especially between my full-length product (FLP or 'n') and shorter failure sequences (like 'n-1')?

Answer: Separating the target oligonucleotide from its truncations (e.g., n-1, n-2) is a primary challenge, as these impurities are structurally very similar to the desired product.[1][2][3] Several factors can contribute to poor resolution:

  • Inadequate Ion-Pairing: The ion-pairing reagent may not be optimal for your specific oligonucleotide sequence. The interaction between the reagent and the phosphate backbone is crucial for retention and separation on a reversed-phase column.[4][5]

  • Secondary Structures: Oligonucleotides, particularly longer sequences or those with high GC content, can form secondary structures like hairpins or duplexes.[3][6] These structures can cause peak broadening and co-elution.

  • Sub-optimal Gradient: An elution gradient that is too steep will cause components to elute too quickly and bunch together. Oligonucleotide purification requires shallow, precise gradients.[1][7]

  • Column Choice: The stationary phase may not be providing sufficient resolving power. Factors like particle size, pore size, and column chemistry are critical.[1][4][8]

Solutions:

  • Elevate the Temperature: Increasing the column temperature (e.g., 60-80°C) is a highly effective strategy to disrupt secondary structures, leading to sharper peaks and improved resolution.[8][9] Polymeric columns are often stable at these higher temperatures.[3][4]

  • Optimize the Mobile Phase:

    • Adjust the Ion-Pair Reagent: While triethylammonium acetate (TEAA) is common, consider switching to other alkylamines like hexylamine, which can offer different selectivity.[4][5][7] For mass spectrometry (MS) applications, a mobile phase of triethylamine and hexafluoroisopropanol (TEA-HFIP) is often used and provides excellent resolution.[8][10]

    • Shallow the Gradient: Use a very shallow gradient slope, often 1% or less per column volume, to maximize the separation between the full-length product and closely related impurities.[7]

  • Consider a Different Column:

    • Use columns with smaller particle sizes (e.g., sub-3 µm) to enhance mass transfer and improve peak efficiency.[1]

    • Ensure the column's pore size is appropriate for your oligonucleotide length to allow for optimal diffusion and interaction with the stationary phase.[4][8]

    • Polymeric reversed-phase columns (e.g., Polystyrene-Divinylbenzene, PRP-C18) are highly recommended due to their stability at high pH and high temperatures.[3][4]

Question: My purified oligonucleotide recovery is very low. What are the potential causes and solutions?

Answer: Low recovery can be caused by several factors, from sample loss on the column to inefficient elution.

  • Irreversible Adsorption: The oligonucleotide may be interacting too strongly with the stationary phase or with active sites on the column hardware.

  • Inefficient Elution: The organic modifier concentration at the end of the gradient may not be high enough to elute your highly retained oligonucleotide.

  • Sample Precipitation: The oligonucleotide may precipitate on the column if the mobile phase conditions are not optimal.

Solutions:

  • Use Bio-Inert Hardware: Consider using HPLC systems and columns with bio-inert surfaces (e.g., PEEK or titanium) to minimize non-specific binding of the negatively charged oligonucleotide backbone to metallic surfaces.[8]

  • Adjust Elution Strength: Increase the final concentration of the organic solvent (e.g., acetonitrile) in your gradient or add a high-concentration organic wash step at the end of the run to ensure all product is eluted.[11]

  • Optimize Mobile Phase pH: Adjusting the pH of your mobile phase can alter the charge state of the oligonucleotide and its interaction with the stationary phase, potentially improving recovery.[12]

  • Check for Sample Loss During Preparation: Ensure that all pre-injection steps, such as desalting, are performed correctly and that no sample is being lost.[13]

Question: My chromatogram shows significant peak tailing or broad peaks. How can I improve the peak shape?

Answer: Poor peak shape is often a sign of secondary structure formation or undesirable secondary interactions with the column.[3]

Solutions:

  • Increase Column Temperature: As with improving resolution, raising the temperature is a primary method for sharpening peaks by denaturing secondary structures.[9]

  • Add a Denaturing Agent: For preparative scale purifications where temperature control may be limited, adding a chaotropic agent like urea (e.g., 10% w/v) to the mobile phase can help prevent secondary structure formation.[7]

  • Optimize Flow Rate: Slower flow rates can sometimes enhance mass transfer and lead to sharper peaks, especially on columns with larger particles.[1]

  • Switch to Anion-Exchange (AEX) HPLC: For oligonucleotides with very stable secondary structures, AEX chromatography can be a powerful alternative. It can be run at high pH (e.g., pH 12), which effectively denatures these structures.[6]

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for addressing poor peak resolution during HPLC purification.

G start Poor Peak Resolution (e.g., n vs n-1) temp Increase Column Temperature (60-80°C) start->temp Primary Action denaturant Add Denaturing Agent (e.g., Urea) start->denaturant If secondary structure suspected gradient Decrease Gradient Slope (<1%/min) temp->gradient If still unresolved resolved Problem Resolved temp->resolved Success ion_pair Optimize Ion-Pair Reagent/Concentration gradient->ion_pair If still unresolved gradient->resolved Success column Evaluate Column (Particle Size, Chemistry) ion_pair->column If still unresolved ion_pair->resolved Success aex Consider Alternative Method (e.g., AEX) column->aex For persistent issues or stable structures column->resolved Success denaturant->resolved Success aex->resolved Success

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Frequently Asked Questions (FAQs)

1. Should I use Ion-Pair Reversed-Phase (IP-RP) or Anion-Exchange (AEX) chromatography for my 2'-OMe oligonucleotide? Both techniques are complementary and the choice depends on your specific goals.[4]

  • IP-RP HPLC is the most common method for analytical and purification work. It separates based on oligonucleotide length and hydrophobicity and is highly effective for resolving failure sequences. It is also compatible with LC-MS analysis when using volatile buffers like TEA-HFIP.[9][10]

  • AEX HPLC separates oligonucleotides based on the charge of their phosphate backbone. It is excellent for resolving sequences that differ by a single nucleotide and is particularly useful for purifying oligonucleotides that form strong secondary structures, as it can be performed at high pH to denature them.[6][14]

2. What is the role of the ion-pairing reagent in IP-RP HPLC? Oligonucleotides are highly polar due to their negatively charged phosphate backbone and would not be retained on a nonpolar reversed-phase column. The ion-pairing reagent (typically a positive amine like triethylamine or hexylamine) interacts with the phosphate groups, forming a more hydrophobic, neutral complex.[5][7] This complex can then be retained and separated on the C18 or other reversed-phase stationary phase. The length of the alkyl chain on the ion-pairing reagent affects its hydrophobicity and thus the retention of the oligonucleotide.[4]

3. How does temperature affect the separation? Temperature is a critical parameter. Increasing the column temperature (e.g., to 80°C) helps to disrupt hydrogen bonds that cause secondary structures.[9] This leads to several benefits:

  • Sharper Peaks: Denaturation reduces conformational diversity, resulting in narrower, more efficient peaks.

  • Improved Resolution: By eliminating secondary structures, the separation becomes more dependent on the primary sequence length, improving the resolution of n-1 products.

  • Faster Mass Transfer: Higher temperatures reduce mobile phase viscosity, which can improve chromatographic efficiency.[1]

4. What are the key considerations when scaling up from an analytical to a preparative method? Scaling up requires careful adjustment of parameters to maintain resolution while increasing sample load.

  • Maintain Linear Velocity: To preserve resolution, the flow rate must be increased proportionally to the change in the column's cross-sectional area.

  • Injection Volume: The injection volume can be scaled up proportionally.

  • Gradient Time: The gradient time should be kept constant to maintain the gradient slope in terms of column volumes.

  • Temperature and Denaturants: If the preparative system cannot maintain high temperatures, adding a chemical denaturant like urea to the mobile phase can be an effective alternative to manage secondary structures.[7]

HPLC Parameter Optimization Summary

The following diagram illustrates the relationship between key HPLC parameters and their impact on the purification outcome.

G cluster_params Adjustable HPLC Parameters outcome Purification Outcome (Resolution, Purity, Yield) temp Temperature temp->outcome Disrupts 2° Structures Improves Peak Shape gradient Gradient Slope gradient->outcome Controls Elution/ Separation Window ion_pair Ion-Pair Reagent (Type & Conc.) ion_pair->outcome Governs Retention & Selectivity column Column Chemistry (Stationary Phase, Particle Size) column->outcome Determines Efficiency & Resolving Power flow Flow Rate flow->outcome Affects Efficiency & Run Time ph Mobile Phase pH ph->outcome Influences Charge & Interactions

Caption: Key HPLC parameters and their influence on purification.

Data & Protocols

Quantitative Data Summary

The following tables summarize key quantitative parameters from cited experimental protocols for optimizing oligonucleotide purification.

Table 1: Comparison of Ion-Pairing Reagents and Conditions

Parameter Method A: High Resolution[7] Method B: General Purpose[13] Method C: Optimized Purity[12]
Ion-Pair Reagent Hexylamine / Acetic Acid Triethylammonium Bicarbonate (TEAB) Triethylammonium Bicarbonate (TEAB)
Reagent Conc. Acetic Acid: 2.86 mL/500mLHexylamine: 6.57 mL/500mL 0.1 M 40 mM
Mobile Phase pH 7.0 7.5 7.0
Organic Modifier Acetonitrile Acetonitrile Acetonitrile
Temperature 80°C (for analytical re-analysis) Not specified Not specified
Resulting Purity Not specified (focus on workflow) Not specified 93.0%

| Resulting Yield | Not specified | Not specified | ~75% (5% reduction from other methods) |

Detailed Experimental Protocol: IP-RP HPLC Purification

This protocol is a representative example for the purification of a crude, desalted 2'-O-Methylated oligonucleotide (~22-mer) based on established methods.[7][13]

1. Materials and Reagents

  • Column: Agilent PLRP-S, 100 Å, 8 µm (Analytical: 4.6 × 150 mm; Preparative: 25 × 150 mm) or equivalent polymeric reversed-phase column.[7]

  • Mobile Phase A (Aqueous Buffer): 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5. To prepare 1 L, add the required amount of TEAB to ultrapure water and adjust pH with acetic acid or triethylamine as needed. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (LC grade).

  • Sample: Crude 2'-O-Methylated oligonucleotide, desalted and lyophilized. Dissolve in Mobile Phase A to a concentration of 2-5 mg/mL.[7]

2. HPLC System Preparation

  • Thoroughly purge the HPLC system with the prepared mobile phases.

  • Equilibrate the column with the starting gradient conditions (e.g., 90% A, 10% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Set the column oven temperature to 65°C.[8]

3. Analytical Method Development

  • Injection Volume: 10 µL (for a ~2 mg/mL sample).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Gradient Program (Example):

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90.0 10.0
    20.0 70.0 30.0
    22.0 0.0 100.0
    25.0 0.0 100.0
    25.1 90.0 10.0

    | 30.0 | 90.0 | 10.0 |

  • Note: This is a starting point. The gradient must be optimized for each specific oligonucleotide to ensure the main peak elutes at approximately 25-35% Mobile Phase B with good separation from impurities.[13]

4. Scale-up to Preparative Purification

  • Column: Switch to the preparative dimension column (e.g., 25 x 150 mm).

  • Flow Rate: Scale the flow rate based on the column cross-sectional area. For a 25 mm ID column, a typical flow rate would be ~30 mL/min.

  • Injection Load: Inject a larger amount of the sample (e.g., up to 20 mg on a 25 x 150 mm column).[7]

  • Gradient: Adjust the gradient time segments to maintain the same gradient slope in terms of column volumes.

  • Fraction Collection: Collect fractions across the main product peak. Time-based slicing (e.g., every 9-15 seconds) is recommended to allow for selective pooling later.[7]

5. Post-Purification Analysis and Pooling

  • Analyze each collected fraction using the analytical HPLC method to determine its purity.

  • Pool the fractions that meet the required purity level (e.g., >95%).

  • Lyophilize the pooled fractions to remove the volatile mobile phase, yielding the purified oligonucleotide.

References

mass spectrometry analysis of 2'-O-Methyl-rC containing RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mass Spectrometry Analysis of 2'-O-Methyl-rC Containing RNA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the analysis of RNA containing 2'-O-methylcytidine (2'-O-Me-rC).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the .

Issue 1: Low Signal Intensity or Complete Signal Loss of 2'-O-Me-rC-containing Fragments

Possible Causes and Solutions

CauseRecommended Solution
RNA Degradation Perform a quality check of the RNA sample using gel electrophoresis before analysis. Degraded RNA can lead to a heterogeneous mixture of fragments and low intensity of the target analyte.[1]
Inefficient Enzymatic Digestion Optimize the enzyme-to-RNA ratio and incubation time. Ensure the enzyme is active and has not expired.[1]
Sample Loss During Cleanup Use appropriate solid-phase extraction (SPE) cartridges (e.g., C18) for desalting and purification. Ensure proper conditioning, loading, washing, and elution steps are followed to minimize sample loss.[1]
Ion Suppression Ensure complete removal of salts and ion-pairing reagents (if used) during sample cleanup. These can interfere with the ionization of RNA fragments.[2] Consider using alternative chromatographic methods that do not require ion-pairing reagents.
Suboptimal Mass Spectrometer Settings Tune the mass spectrometer for the specific m/z range of your target 2'-O-Me-rC-containing fragments. Optimize parameters such as spray voltage, capillary temperature, and collision energy.
Adsorption to Surfaces Use low-binding tubes and pipette tips to prevent the loss of modified nucleosides, which can be hydrophobic, during sample preparation.[3][4]
Issue 2: Difficulty Distinguishing 2'-O-Methyl-rC from Unmodified Cytidine (C) or Isomeric Modifications

Possible Causes and Solutions

CauseRecommended Solution
Insufficient Mass Resolution Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to resolve the small mass difference between the methylated and unmethylated nucleosides.
Similar Fragmentation Patterns Employ tandem mass spectrometry (MS/MS) to generate characteristic fragment ions. For 2'-O-methylated nucleosides, look for the neutral loss of the methylated ribose.[5] Negative ion mode MS/MS can produce distinct fragmentation patterns for 2'-O- and 3'-O-methylated isomers.[5]
Co-elution in Liquid Chromatography Optimize the liquid chromatography (LC) method to achieve baseline separation of 2'-O-Me-rC from unmodified C and other isomers. This may involve adjusting the gradient, flow rate, or column chemistry.
Lack of Authentic Standards Whenever possible, analyze a synthetic standard of 2'-O-Methyl-rC to confirm its retention time and fragmentation pattern under your experimental conditions.
Issue 3: Inaccurate Quantification of 2'-O-Methyl-rC

Possible Causes and Solutions

CauseRecommended Solution
Chemical Instability of Modified Nucleosides Be aware of potential chemical reactions during sample preparation, such as deamination of cytidine modifications under alkaline conditions, which can lead to inaccurate quantification.[3][4]
Contamination in Reagents Use high-purity reagents, especially for enzymatic digestion, to avoid the introduction of contaminants that could interfere with quantification.[3][4]
Matrix Effects Employ an internal standard, preferably a stable isotope-labeled version of 2'-O-Methyl-rC, to normalize for variations in sample preparation and mass spectrometric response.[2]
Non-linear Detector Response Generate a calibration curve using a range of known concentrations of a 2'-O-Methyl-rC standard to ensure the detector response is linear within your quantification range.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental workflow for analyzing 2'-O-Methyl-rC in an RNA sample?

A1: The general workflow involves seven key steps: (1) isolation of the RNA, (2) enzymatic hydrolysis of the RNA into nucleosides or oligonucleotides, (3) purification of the resulting mixture, (4) separation by liquid chromatography, (5) detection and fragmentation by mass spectrometry, (6) data analysis to identify and (7) quantify the 2'-O-Methyl-rC.[4]

Q2: How can I identify 2'-O-Methyl-rC using tandem mass spectrometry (MS/MS)?

A2: In positive ion mode, a characteristic fragmentation pattern for 2'-O-methylated nucleosides is the neutral loss of the methylated ribose moiety.[5] In negative ion mode, 2'-O-methylated cytidine can be distinguished from its 3'-O-methylated counterpart by the neutral loss of a 90-Da fragment (C3H6O3).[5]

Q3: What are the main challenges in quantifying 2'-O-Methyl-rC in complex biological samples?

A3: The primary challenges include the low abundance of modified RNAs, the potential for sample loss during preparation, interference from other cellular components (ion suppression), and distinguishing the modification from isobaric compounds.[6][7]

Q4: Is it possible to determine the exact location of 2'-O-Methyl-rC within an RNA sequence using mass spectrometry?

A4: Yes, this is typically achieved through a "bottom-up" approach where the RNA is partially digested into smaller oligonucleotides (5-15 nucleotides). These fragments are then analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and identify the modified nucleoside.[6]

Q5: What are the advantages of using liquid chromatography-mass spectrometry (LC-MS) for this analysis?

A5: LC-MS is a powerful technique for both qualitative and quantitative analysis of RNA modifications.[4] It allows for the separation of complex mixtures of nucleosides and oligonucleotides, and the high sensitivity and specificity of the mass spectrometer enable the confident identification and quantification of modifications like 2'-O-Methyl-rC.[7]

Experimental Protocols

Protocol 1: "Bottom-Up" Analysis of 2'-O-Methyl-rC by LC-MS/MS of Nucleosides

This protocol focuses on the complete enzymatic digestion of RNA to its constituent nucleosides for quantification.

  • RNA Digestion:

    • To 1-5 µg of total RNA, add nuclease P1 (to digest to 5'-monophosphates).

    • Incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase (to dephosphorylate the mononucleotides).

    • Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup (SPE):

    • Condition a C18 solid-phase extraction cartridge.

    • Load the digested RNA sample.

    • Wash the cartridge to remove salts and other hydrophilic impurities.

    • Elute the nucleosides with an appropriate solvent (e.g., 50% acetonitrile).

    • Dry the eluted sample and reconstitute in a small volume for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase HPLC column.

    • Separate the nucleosides using a gradient of aqueous and organic mobile phases.

    • Analyze the eluent by tandem mass spectrometry, monitoring for the specific precursor and product ions of 2'-O-Methyl-rC.

Protocol 2: "Top-Down" Analysis for Localization of 2'-O-Methyl-rC

This protocol is designed to identify the position of 2'-O-Methyl-rC within an RNA sequence.

  • Partial RNA Digestion:

    • Digest the RNA sample with a specific RNase (e.g., RNase T1) under controlled conditions to generate a population of overlapping oligonucleotides.

  • Oligonucleotide Purification:

    • Purify the resulting oligonucleotides using an appropriate method, such as solid-phase extraction, to remove the enzyme and buffer salts.

  • LC-MS/MS Analysis:

    • Separate the oligonucleotides by liquid chromatography.

    • Analyze the eluting oligonucleotides by tandem mass spectrometry.

    • Use data analysis software to sequence the fragments and identify the one containing the mass shift corresponding to the 2'-O-methylation.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data obtained from an LC-MS/MS experiment comparing the relative abundance of 2'-O-Methyl-rC in a control versus a treated sample.

Sample IDTotal Cytidine (C) Peak Area2'-O-Methyl-rC (2'-O-Me-rC) Peak AreaRatio (2'-O-Me-rC / C)Fold Change (Treated/Control)
Control 11.2 E+73.5 E+40.0029-
Control 21.1 E+73.3 E+40.0030-
Control 31.3 E+73.9 E+40.0030-
Control Avg. 1.2 E+7 3.6 E+4 0.0030 -
Treated 11.1 E+77.7 E+40.00702.33
Treated 21.0 E+77.2 E+40.00722.40
Treated 31.2 E+78.4 E+40.00702.33
Treated Avg. 1.1 E+7 7.8 E+4 0.0071 2.35

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion RNA_Isolation->Enzymatic_Digestion Sample_Cleanup Sample Cleanup (SPE) Enzymatic_Digestion->Sample_Cleanup LC_Separation LC Separation Sample_Cleanup->LC_Separation Inject Sample MS_Detection MS Detection (MS1) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Data_Analysis Data Analysis MSMS_Fragmentation->Data_Analysis Quantification Quantification Data_Analysis->Quantification Localization Localization Data_Analysis->Localization

Caption: General workflow for LC-MS/MS analysis of 2'-O-Methyl-rC RNA.

troubleshooting_logic Start Low/No Signal for 2'-O-Me-rC Fragment Check_RNA_Quality Check RNA Integrity (Gel Electrophoresis) Start->Check_RNA_Quality Degraded RNA is Degraded Check_RNA_Quality->Degraded Optimize_Digestion Optimize Enzymatic Digestion Digestion_Issue Digestion Inefficient Optimize_Digestion->Digestion_Issue Review_Cleanup Review Sample Cleanup Protocol Loss_During_Cleanup Sample Loss Review_Cleanup->Loss_During_Cleanup Verify_MS_Settings Verify MS Settings Settings_Suboptimal Settings Suboptimal Verify_MS_Settings->Settings_Suboptimal Degraded->Optimize_Digestion No Solution_RNA Re-isolate High Quality RNA Degraded->Solution_RNA Yes Digestion_Issue->Review_Cleanup No Solution_Digestion Adjust Enzyme Ratio/ Incubation Time Digestion_Issue->Solution_Digestion Yes Loss_During_Cleanup->Verify_MS_Settings No Solution_Cleanup Optimize SPE Procedure Loss_During_Cleanup->Solution_Cleanup Yes Solution_MS Tune MS for Target Analyte Settings_Suboptimal->Solution_MS Yes

Caption: Troubleshooting logic for low signal of 2'-O-Me-rC fragments.

References

Validation & Comparative

A Head-to-Head Comparison: DMT-2'O-Methyl-rC(tac) versus other C Phosphoramidites for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of phosphoramidite building blocks is critical to achieving high yield and purity. This guide provides an objective comparison of DMT-2'O-Methyl-rC(tac) phosphoramidite with other commercially available 2'-O-Methyl-rC phosphoramidites, focusing on their chemical properties, performance in oligonucleotide synthesis, and supporting experimental considerations.

DMT-2'O-Methyl-rC(tac) is a specialized phosphoramidite used in the chemical synthesis of RNA and modified oligonucleotides. The key features of this reagent are the 2'-O-methyl modification on the ribose sugar, a dimethoxytrityl (DMT) group at the 5' position, and a tert-butylphenoxyacetyl (tac) protecting group on the exocyclic amine of the cytosine base. The 2'-O-methyl modification confers increased stability to the resulting oligonucleotide against nuclease degradation, a desirable trait for therapeutic applications such as antisense oligonucleotides and siRNAs.[1] The lipophilic DMT group facilitates the monitoring of synthesis efficiency and aids in the purification of the final product.[1]

The primary differentiator of this phosphoramidite lies in its 'tac' protecting group, which offers significant advantages in the deprotection step of oligonucleotide synthesis.

Performance Comparison: 'tac' vs. Acetyl ('Ac') Protecting Groups

The most common alternative to the 'tac' protecting group for 2'-O-Methyl-rC is the acetyl ('Ac') group. While both serve to protect the exocyclic amine of cytosine during the coupling reaction, their lability under deprotection conditions differs significantly, impacting the overall efficiency and gentleness of the synthesis process.

FeatureDMT-2'O-Methyl-rC(tac)DMT-2'O-Methyl-rC(Ac)
Protecting Group tert-butylphenoxyacetyl (tac)Acetyl (Ac)
Deprotection Conditions Ultra-fast; 15 mins at 55°C or 2 hrs at room temp with conc. ammonia; Compatible with AMA (ammonia/methylamine)[2]Standard; Typically requires longer deprotection times with concentrated ammonia at elevated temperatures.
Suitability for Sensitive Oligos Highly suitable for oligonucleotides containing base-labile modifications or dyes due to mild and rapid deprotection.[2]May not be ideal for sensitive modifications that can be degraded by prolonged exposure to harsh deprotection conditions.
Solubility Highly soluble in acetonitrile, eliminating the need for co-solvents like DMF or dichloromethane.[2]Generally soluble in acetonitrile, but may require co-solvents in some cases.

Experimental Protocols

A standard oligonucleotide synthesis cycle using the phosphoramidite method involves four key steps: deprotection, coupling, capping, and oxidation. The choice of C phosphoramidite primarily affects the deprotection step after the oligonucleotide chain has been synthesized.

Standard Oligonucleotide Synthesis Workflow

Oligo_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Chain Elongation) Deblocking->Coupling Add Phosphoramidite & Activator Capping 3. Capping (Terminate Failures) Coupling->Capping Cap Unreacted 5'-OH Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Stabilize Linkage Oxidation->Deblocking Repeat for next base Cleavage_Deprotection 5. Cleavage & Deprotection Oxidation->Cleavage_Deprotection Synthesis Complete Start Start: Solid Support Start->Deblocking Purification 6. Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Final Oligonucleotide Purification->Final_Product

Caption: General workflow for solid-phase oligonucleotide synthesis using the phosphoramidite method.

Deprotection Protocol for 'tac' Protected Oligonucleotides

The use of DMT-2'O-Methyl-rC(tac) allows for significantly faster and milder deprotection protocols.

Materials:

  • Synthesized oligonucleotide bound to the solid support.

  • Concentrated ammonium hydroxide (28-30%).

  • Alternatively, AMA reagent (a mixture of ammonium hydroxide and 40% aqueous methylamine, 1:1 v/v).

Procedure using Concentrated Ammonium Hydroxide:

  • Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Incubate the vial under one of the following conditions:

    • Fast Deprotection: 15 minutes at 55°C.[2]

    • Room Temperature Deprotection: 2 hours at room temperature.[2]

  • After incubation, cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with a small volume of water or a suitable buffer and combine the wash with the supernatant.

  • The crude oligonucleotide solution is now ready for purification.

Procedure using AMA Reagent:

  • Transfer the solid support to a sealed vial.

  • Add the AMA reagent to the vial.

  • Incubate for 10 minutes at 65°C.[2]

  • Cool the vial and process the supernatant as described above.

Analysis of Final Product

The purity of the synthesized oligonucleotide should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).

Analysis_Workflow Crude_Oligo Crude Oligonucleotide (Post-Deprotection) HPLC_CE HPLC or Capillary Electrophoresis System Crude_Oligo->HPLC_CE Inject Sample Data_Analysis Data Analysis (Purity Assessment) HPLC_CE->Data_Analysis Generate Chromatogram or Electropherogram Purified_Product Purified Oligonucleotide Data_Analysis->Purified_Product Confirm Purity

Caption: Workflow for the analysis of synthetic oligonucleotides.

When analyzing oligonucleotides synthesized with 'tac'-protected phosphoramidites, the resulting chromatograms are expected to show a cleaner profile with fewer side products related to incomplete deprotection or base modification, especially when compared to syntheses requiring harsher deprotection conditions.

Conclusion

This compound presents a compelling option for the synthesis of 2'-O-methylated RNA, particularly for sequences that are sensitive to prolonged alkaline treatment. The key advantage of the 'tac' protecting group is its rapid and mild deprotection profile, which can lead to higher purity of the final oligonucleotide product and is highly compatible with the synthesis of complex modified oligonucleotides. While the coupling efficiencies are generally comparable to other standard phosphoramidites, the benefits realized during the deprotection step make DMT-2'O-Methyl-rC(tac) a superior choice for demanding applications in research and therapeutic development. Researchers should consider the specific requirements of their target oligonucleotide when selecting the appropriate C phosphoramidite.

References

2'-O-Methyl vs. 2'-Methoxyethyl Modified Oligonucleotides: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oligonucleotide-based therapeutics, chemical modifications are paramount for enhancing stability, binding affinity, and overall efficacy. Among the most widely adopted second-generation modifications are the 2'-O-Methyl (2'-O-Me) and 2'-O-Methoxyethyl (2'-MOE) substitutions on the ribose sugar. This guide provides a comprehensive comparison of these two critical modifications, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal chemistry for their applications.

Key Performance Metrics: A Side-by-Side Comparison

Both 2'-O-Me and 2'-MOE modifications are employed to improve the drug-like properties of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2] The primary goals of these modifications are to increase resistance to nuclease degradation and enhance binding affinity to the target RNA.[3][4]

Property2'-O-Methyl (2'-O-Me)2'-Methoxyethyl (2'-MOE)References
Nuclease Resistance Good. The methyl group provides steric hindrance against nuclease attack.Excellent. The bulkier methoxyethyl group offers superior steric protection, leading to enhanced stability.[3][5][6]
Binding Affinity (to RNA) Increased. Results in a moderate increase in the melting temperature (Tm) of the oligonucleotide-RNA duplex.Significantly Increased. Generally provides a greater increase in Tm per modification compared to 2'-O-Me, leading to higher binding affinity. An increase of 0.9 to 1.6 °C per modification has been reported.[3][7]
In Vitro Potency Effective. Can be used to achieve significant target knockdown.Generally More Potent. Often demonstrates more consistent and potent target RNA reduction at equivalent doses compared to 2'-O-Me.[8]
In Vivo Efficacy Demonstrated efficacy in animal models.Widely used in clinically approved ASO drugs, showing robust in vivo activity and favorable pharmacokinetic profiles.[1][2]
Toxicity Profile Generally well-tolerated. However, certain sequence motifs and structural formations (e.g., stable hairpins) in phosphorothioate-modified 2'-O-Me oligos can be associated with cytotoxicity.Considered to have a favorable safety profile. Chronic toxicity studies in mice have shown 2'-MOE ASOs to be well-tolerated for long-term administration. 2'-MOE gapmers have a better safety profile than those with locked nucleic acid (LNA) modifications.[9][10][11][12]
RNase H Activity Does not support RNase H cleavage when used uniformly throughout the oligonucleotide.Does not support RNase H cleavage when used uniformly.[8][13]
Applications ASOs (especially gapmers), siRNAs, aptamers, splice-switching oligonucleotides.ASOs (a key component of many approved drugs), siRNAs, aptamers, splice-switching oligonucleotides.[4][8][]

Mechanisms of Action and Experimental Workflows

The utility of 2'-O-Me and 2'-MOE modifications is often realized in the context of specific oligonucleotide designs, such as "gapmer" ASOs. These chimeric oligonucleotides feature a central "gap" of unmodified or phosphorothioate (PS)-modified DNA bases, which is capable of recruiting RNase H to cleave the target RNA. This central gap is flanked by "wings" containing 2'-modified nucleotides (like 2'-O-Me or 2'-MOE) that provide nuclease resistance and high binding affinity.

Below are diagrams illustrating the mechanism of a gapmer ASO and a typical experimental workflow for evaluating oligonucleotide efficacy.

Gapmer_ASO_Mechanism cluster_0 Cellular Uptake and Nuclear Translocation cluster_1 Target Engagement and RNase H Recruitment cluster_2 Target Degradation and ASO Recycling ASO Gapmer ASO (2'-Modified Wings + PS-DNA Gap) TargetRNA Target mRNA ASO->TargetRNA Hybridization Hybrid ASO-mRNA Hybrid ASO->Hybrid TargetRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment CleavedRNA Cleaved mRNA Fragments Hybrid->CleavedRNA Cleavage RecycledASO Recycled ASO Hybrid->RecycledASO Release RNaseH->Hybrid Binding

Caption: Mechanism of action for a gapmer antisense oligonucleotide.

Oligonucleotide_Efficacy_Workflow cluster_design 1. Design and Synthesis cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Design Oligonucleotide Design (Sequence, Modification Pattern) Synthesis Chemical Synthesis and Purification Design->Synthesis Transfection Oligonucleotide Transfection Synthesis->Transfection CellCulture Cell Line Selection and Culture CellCulture->Transfection Analysis_vitro Analysis: - Target mRNA levels (RT-qPCR) - Protein levels (Western Blot) - Cytotoxicity Assays Transfection->Analysis_vitro AnimalModel Animal Model Selection Analysis_vitro->AnimalModel Promising candidates Administration Oligonucleotide Administration (e.g., subcutaneous, intravenous) AnimalModel->Administration Analysis_vivo Analysis: - Target mRNA/protein in tissues - Phenotypic changes - Toxicity assessment Administration->Analysis_vivo

Caption: General experimental workflow for evaluating oligonucleotide efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of oligonucleotide performance. Below are representative protocols for key experiments.

In Vitro Transfection and Efficacy Assessment

Objective: To determine the potency of 2'-O-Me and 2'-MOE modified oligonucleotides in reducing target gene expression in cultured cells.

Methodology:

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Cells are seeded in 24-well plates to reach 70-80% confluency on the day of transfection.

    • Oligonucleotides (2'-O-Me and 2'-MOE modified ASOs targeting the gene of interest, and a negative control sequence) are diluted in Opti-MEM.

    • A lipid-based transfection reagent, such as Lipofectamine 2000, is diluted in a separate tube of Opti-MEM.

    • The diluted oligonucleotides and transfection reagent are combined, incubated at room temperature for 20 minutes to allow complex formation.

    • The transfection complexes are added to the cells to achieve final oligonucleotide concentrations ranging from 1 to 100 nM.

  • RNA Extraction and RT-qPCR:

    • After 24-48 hours of incubation, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit).

    • The concentration and purity of the RNA are determined by spectrophotometry.

    • Reverse transcription is performed to synthesize cDNA from the extracted RNA.

    • Quantitative PCR (qPCR) is then carried out using primers specific for the target gene and one or more housekeeping genes (e.g., GAPDH, HPRT) for normalization.

    • The relative expression of the target mRNA is calculated using the ΔΔCt method.[8]

  • Data Analysis: The potency of each oligonucleotide is typically determined by calculating the IC50 value, which is the concentration required to achieve 50% knockdown of the target mRNA.

In Vivo Efficacy Study in Mice

Objective: To evaluate the in vivo activity and tolerability of 2'-O-Me and 2'-MOE modified oligonucleotides in a mouse model.

Methodology:

  • Animal Model: C57BL/6J wild-type mice are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.[15]

  • Oligonucleotide Administration:

    • Mice are divided into treatment groups (e.g., saline control, 2'-O-Me ASO, 2'-MOE ASO).

    • Oligonucleotides are administered via subcutaneous or intravenous injection at a specified dose (e.g., 10-50 mg/kg) and frequency (e.g., once or twice weekly).[10]

  • Tissue Collection and Analysis:

    • At the end of the study period (e.g., 4 weeks), animals are euthanized, and tissues of interest (e.g., liver, kidney) are collected.

    • A portion of the tissue is flash-frozen in liquid nitrogen for RNA and protein analysis, while another portion is fixed in formalin for histological examination.

    • Target mRNA and protein levels in the tissues are quantified by RT-qPCR and Western blotting, respectively.

  • Toxicity Assessment:

    • Blood samples are collected for analysis of serum chemistry (e.g., ALT, AST for liver toxicity) and hematology.

    • Body and organ weights are recorded.

    • Histopathological analysis of key organs is performed to assess for any signs of tissue damage.[5][10]

Conclusion

Both 2'-O-Me and 2'-MOE modifications significantly enhance the therapeutic potential of oligonucleotides compared to their unmodified counterparts. While both offer improved nuclease resistance and binding affinity, 2'-MOE modifications generally provide superior performance in terms of potency and have become a cornerstone of several clinically successful ASO therapies.[1][2][8] The choice between these modifications will depend on the specific application, desired potency, and target product profile. For applications demanding the highest efficacy and a well-established clinical safety profile, 2'-MOE is often the preferred choice. However, 2'-O-Me remains a valuable and cost-effective modification for many research and therapeutic applications.

References

A Comparative Guide to Nuclease Resistance: 2'-O-Methyl RNA vs. Phosphorothioate DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of oligonucleotide-based therapeutics hinges on their stability in biological systems. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their therapeutic efficacy. To overcome this, various chemical modifications have been developed to enhance nuclease resistance. This guide provides an objective comparison of two of the most widely used modifications: 2'-O-Methyl (2'-OMe) RNA and Phosphorothioate (PS) DNA. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key experiments.

Data Presentation: Quantitative Comparison of Nuclease Resistance

The following table summarizes the quantitative data on the nuclease resistance of 2'-O-Methyl RNA and Phosphorothioate DNA compared to unmodified oligonucleotides.

ModificationHalf-life in Human SerumNuclease Resistance MechanismKey AdvantagesPotential Disadvantages
Unmodified DNA ~1.5 hoursSusceptible to both endo- and exonucleases.Native structure.Rapid degradation in biological fluids.
Phosphorothioate (PS) DNA 35 to 50 hours (long half-life component)[1]The replacement of a non-bridging oxygen with a sulfur atom in the phosphate backbone sterically hinders nuclease activity.[2]Significant increase in resistance to exonucleases.[2] Can activate RNase H for antisense applications.Can introduce chirality at the phosphorus center, potentially affecting protein binding and toxicity. May increase non-specific protein binding.[3]
2'-O-Methyl (2'-OMe) RNA Significantly increased compared to unmodified RNA, and can be further enhanced with end-capping. Data suggests it is at least as resistant as phosphorothioate DNA in serum.[4][5]The methyl group at the 2' position of the ribose sugar provides steric hindrance, protecting the phosphodiester bond from nuclease cleavage.[2]Increases thermal stability of duplexes.[2] Reduces immune stimulation.[6] Generally considered to have lower toxicity than PS modifications.[4][5]Does not activate RNase H, limiting its use in some antisense applications unless used in "gapmer" designs.[4]
2'-O-Methyl RNA with Phosphorothioate Linkages Further enhanced stability compared to either modification alone.[7]Combines the steric hindrance of the 2'-O-methyl group with the nuclease-resistant backbone of phosphorothioates.Maximizes nuclease resistance and in vivo stability.[7]Increased complexity and cost of synthesis. Potential for combined toxicities.

Mandatory Visualization

Structural Modifications Conferring Nuclease Resistance

cluster_unmodified Unmodified Oligonucleotide cluster_modified Modified Oligonucleotides Unmodified Phosphodiester Backbone (Susceptible to Nuclease) Nuclease Nuclease Unmodified->Nuclease Binding & Cleavage PS_DNA Phosphorothioate DNA (Sulfur Substitution) PS_DNA->Nuclease Steric Hindrance OMe_RNA 2'-O-Methyl RNA (Methyl Group on Ribose) OMe_RNA->Nuclease Steric Hindrance Degradation Rapid Degradation Nuclease->Degradation Resistance Enhanced Resistance Nuclease->Resistance

Caption: Mechanism of nuclease resistance by modified oligonucleotides.

Experimental Workflow: Serum Stability Assay

Oligo Oligonucleotide (Unmodified, PS-DNA, 2'-OMe RNA) Serum Incubation in Human Serum (37°C) Oligo->Serum Timepoints Aliquots taken at various time points (e.g., 0, 1, 4, 8, 24h) Serum->Timepoints Quench Quench Reaction (e.g., EDTA, formamide) Timepoints->Quench Analysis Analysis by Gel Electrophoresis (e.g., PAGE) Quench->Analysis Quant Quantification of Intact Oligo (Densitometry) Analysis->Quant HalfLife Half-life Calculation Quant->HalfLife

Caption: Workflow for determining oligonucleotide stability in serum.

Experimental Workflow: Exonuclease III Digestion Assay

Substrate Oligonucleotide Substrate (e.g., 5'-labeled dsDNA) ExoIII Incubation with Exonuclease III (37°C) Substrate->ExoIII Timepoints Aliquots taken at various time points ExoIII->Timepoints Stop Stop Reaction (e.g., heat inactivation, EDTA) Timepoints->Stop Analysis Analysis of Digestion Products (e.g., Denaturing PAGE) Stop->Analysis Resistance Assessment of Nuclease Resistance (Comparison of degradation rates) Analysis->Resistance

Caption: Workflow for assessing nuclease resistance using Exonuclease III.

Experimental Protocols

Serum Stability Assay

This protocol is a generalized procedure for assessing the stability of oligonucleotides in serum.[6]

Materials:

  • Oligonucleotides (unmodified, PS-DNA, 2'-OMe RNA)

  • Human Serum (or Fetal Bovine Serum)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

  • Loading buffer (e.g., formamide with tracking dye)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold)

  • Imaging system

Procedure:

  • Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Reaction Setup: In a microcentrifuge tube, combine 10 µL of 10 µM oligonucleotide with 10 µL of human serum. For a 0-hour time point, add the serum to a tube containing a quenching solution before adding the oligonucleotide.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot of the reaction mixture and immediately add it to a tube containing an equal volume of loading buffer with a quenching agent like EDTA or formamide to stop the nuclease activity.

  • Sample Storage: Store the quenched samples at -20°C until analysis.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea). Run the gel according to standard procedures to separate the intact oligonucleotide from degradation products.

  • Visualization: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imaging system.

  • Quantification: Quantify the band intensity of the intact oligonucleotide for each time point using densitometry software.

  • Half-life Calculation: Plot the percentage of intact oligonucleotide versus time and fit the data to a single exponential decay curve to determine the half-life.

Exonuclease III Digestion Assay

This protocol provides a general method for comparing the resistance of modified and unmodified oligonucleotides to 3' to 5' exonuclease activity.[8][9]

Materials:

  • Oligonucleotide substrates (e.g., 5'-radiolabeled or fluorescently labeled double-stranded DNA with a 3' overhang)

  • Exonuclease III and corresponding 10x reaction buffer

  • Nuclease-free water

  • Stop solution (e.g., 0.5 M EDTA)

  • Loading buffer

  • Denaturing PAGE system

  • Autoradiography film or fluorescence imager

Procedure:

  • Substrate Preparation: Prepare the oligonucleotide substrates, ensuring they are double-stranded with a 3' terminus that is susceptible to Exonuclease III digestion (e.g., a blunt or recessed 3'-end).

  • Reaction Setup: In separate microcentrifuge tubes, prepare a reaction mixture for each oligonucleotide to be tested. For a 20 µL reaction, combine:

    • 2 µL of 10x Exonuclease III reaction buffer

    • x µL of oligonucleotide substrate (e.g., 10 pmol)

    • y µL of nuclease-free water to bring the volume to 19 µL

  • Enzyme Addition: Initiate the reaction by adding 1 µL of Exonuclease III (e.g., 10-20 units). Mix gently and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove a 5 µL aliquot of the reaction and transfer it to a tube containing 5 µL of stop solution.

  • Sample Preparation for Electrophoresis: Add an equal volume of loading buffer to each quenched time point sample. Heat the samples at 95°C for 5 minutes and then place on ice.

  • Gel Electrophoresis: Resolve the digestion products on a denaturing polyacrylamide gel.

  • Visualization and Analysis: Visualize the results by autoradiography (for radiolabeled substrates) or fluorescence imaging. Compare the rate of disappearance of the full-length oligonucleotide band for the modified and unmodified substrates to assess the degree of nuclease resistance.

Conclusion

Both 2'-O-Methyl RNA and Phosphorothioate DNA modifications significantly enhance nuclease resistance compared to their unmodified counterparts, a critical attribute for the development of oligonucleotide therapeutics. Phosphorothioate DNA provides robust protection, particularly against exonucleases, and has the advantage of activating RNase H. However, it can be associated with higher toxicity and non-specific protein binding. 2'-O-Methyl RNA offers a comparable level of nuclease resistance with generally lower toxicity and reduced immune stimulation, but it does not independently support RNase H-mediated cleavage. The choice between these modifications, or a combination thereof, will depend on the specific application, the desired mechanism of action, and the acceptable toxicity profile. The experimental protocols provided herein offer a standardized approach for researchers to evaluate and compare the stability of their own modified oligonucleotides.

References

Unlocking Enhanced Duplex Stability: A Comparative Guide to 2'-O-Methyl-rC Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enhanced thermal stability in nucleic acid duplexes is paramount for the development of robust therapeutic and diagnostic tools. Among the arsenal of chemical modifications, 2'-O-methylation stands out for its ability to significantly increase the melting temperature (Tm) of duplexes. This guide provides a comprehensive comparison of the thermal stability of duplexes containing 2'-O-Methyl-ribocytidine (2'-OMe-rC) and other 2'-O-methylated ribonucleosides, supported by experimental data and detailed protocols.

The modification of oligonucleotides with 2'-O-methyl (2'-OMe) groups is a widely adopted strategy to enhance their hybridization properties and nuclease resistance. The 2'-OMe modification locks the ribose sugar in a C3'-endo conformation, which is characteristic of A-form helices, thereby pre-organizing the oligonucleotide for duplex formation and increasing its thermal stability.

Comparative Thermal Stability of 2'-O-Methylated Duplexes

The introduction of 2'-O-methyl modifications into RNA strands leads to a significant increase in the thermal stability of their corresponding duplexes with RNA, DNA, and other modified oligonucleotides. This stabilizing effect is a general feature of 2'-O-methylation and is not limited to a specific base.

While the precise contribution of a single 2'-OMe-rC to duplex stability is sequence-dependent, studies have consistently demonstrated a substantial increase in melting temperature (Tm) upon 2'-O-methylation. The overall stability enhancement is a cumulative effect of individual modifications.

Table 1: Comparison of Melting Temperatures (Tm) for Unmodified and 2'-O-Methylated Duplexes

Duplex TypeSequence ContextUnmodified Tm (°C)2'-O-Methylated Tm (°C)ΔTm (°C) per Modification (approx.)Reference
RNA:RNA(rU)14:(rA)142436 (fully modified U strand)+0.86[1]
L-RNA:L-RNAself-complementary 10-mer42.850.6 (two 2'-OMe pairs)+1.6-1.9[2]
L-DNA:L-RNA9-mer/9-mer40.842.2 (one 2'-OMe-U)+1.4[2]
DNA:RNA15-mer phosphorothioate45.162.8Not specified[3]

Note: The ΔTm per modification is an approximation and can vary based on the sequence context, the position of the modification, and the overall number of modifications.

The stabilizing effect of 2'-O-methylation is generally observed across all four bases (A, C, G, and U). However, the magnitude of this stabilization can be influenced by the specific nucleobase and its neighboring bases. For instance, in one study, the 2'-O-methylation of uridine residues in a U14/A14 duplex resulted in a significant Tm increase, while the methylation of adenosine residues in the same context had a negligible effect.[1] This highlights the context-dependent nature of the thermal stabilization conferred by 2'-O-methylation.

Thermodynamic Insights

The increased thermal stability of 2'-O-methylated duplexes is rooted in favorable thermodynamic parameters. The pre-organization of the sugar pucker in the C3'-endo conformation reduces the entropic penalty of duplex formation.[4] This conformational rigidity contributes to a more stable helical structure. Each 2'-O-methylation is estimated to stabilize RNA duplexes by approximately 0.2 kcal/mol.[4]

Comparison with Other 2'-Sugar Modifications

2'-O-Methyl modification is often compared with other 2'-sugar modifications for its effect on thermal stability.

Table 2: Comparative Thermal Stability of Different 2'-Sugar Modifications

ModificationGeneral Effect on TmKey Features
2'-O-Methyl (2'-OMe) Significant Increase Pre-organizes backbone, enhances nuclease resistance.
2'-Fluoro (2'-F)Moderate IncreaseSimilar conformational preference to 2'-OMe.
2'-Amino (2'-NH2)DestabilizingCan disrupt the sugar pucker and hydration patterns.
Locked Nucleic Acid (LNA)Very High Increase"Locks" the sugar in a C3'-endo conformation, leading to exceptionally high duplex stability.

Experimental Protocols

The determination of duplex thermal stability is typically performed using UV-melting analysis. This method measures the change in UV absorbance of a nucleic acid solution as a function of temperature.

UV-Melting Analysis Protocol

1. Sample Preparation:

  • Dissolve the purified oligonucleotides (modified and complementary strands) in a buffered solution. A commonly used buffer is 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

  • Determine the concentration of each oligonucleotide strand using UV-Vis spectrophotometry at 260 nm at a temperature where the strands are fully denatured (e.g., 85-95°C).

  • Mix equimolar amounts of the complementary strands to achieve the desired final duplex concentration (typically in the range of 1-5 µM).

2. Annealing:

  • Heat the oligonucleotide solution to a temperature above the expected melting temperature (e.g., 90-95°C) for 5-10 minutes to ensure complete dissociation of any pre-existing duplexes.

  • Slowly cool the solution to a temperature below the expected melting temperature (e.g., 15-20°C) to allow for proper duplex formation. A cooling rate of 1°C/min is common.

3. Melting Curve Acquisition:

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 or 1.0°C/min) from a low temperature (e.g., 15°C) to a high temperature (e.g., 95°C).

4. Data Analysis:

  • Plot the absorbance at 260 nm versus temperature to obtain the melting curve. The curve will typically be sigmoidal.

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This corresponds to the inflection point of the melting curve, which can be accurately determined by calculating the first derivative of the curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp UV-Melting Experiment cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis & Purification Concentration Concentration Determination (UV-Vis at high T) Oligo_Synth->Concentration Buffer_Prep Buffer Preparation Mixing Equimolar Mixing of Strands Buffer_Prep->Mixing Concentration->Mixing Annealing Annealing (Heating & Slow Cooling) Mixing->Annealing Melting Melting Curve Acquisition (Monitor A260 vs. T) Annealing->Melting Plotting Plot A260 vs. Temperature Melting->Plotting Derivative First Derivative Calculation Plotting->Derivative Tm_Determination Tm Determination (Inflection Point) Derivative->Tm_Determination Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Stability Duplex Thermal Stability (Tm) Modification 2'-O-Methyl Modification Modification->Stability increases Sequence Sequence Composition (GC content) Sequence->Stability influences Length Oligonucleotide Length Length->Stability increases Salt Salt Concentration (e.g., [Na+]) Salt->Stability increases Concentration Oligonucleotide Concentration Concentration->Stability increases

References

A Comparative Analysis of TAC and Acetyl Protecting Groups for Cytidine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in the chemical synthesis of oligonucleotides. This guide provides a comparative analysis of two commonly employed N-acyl protecting groups for cytidine: tert-butylphenoxyacetyl (TAC) and Acetyl (Ac). The choice between these groups can significantly impact deprotection efficiency, reaction kinetics, and the overall yield and purity of the final product.

This comparison synthesizes available data to highlight the distinct characteristics of each protecting group, offering insights into their respective advantages and disadvantages in the context of cytidine protection during solid-phase oligonucleotide synthesis.

Key Performance Characteristics

The decision to use either the TAC or acetyl protecting group hinges on several key performance indicators, including the speed and conditions of deprotection, stability during synthesis, and solubility.

FeatureTAC (tert-butylphenoxyacetyl)Acetyl (Ac)
Deprotection Time Ultra-fast: 15 minutes at 55°C or 2 hours at room temperature with concentrated ammonia.[1]Generally requires stronger basic conditions or longer reaction times for complete removal.[2]
Deprotection Conditions Mild; compatible with concentrated ammonia and AMA reagent.[1]Removed by base, typically aqueous or gaseous ammonia or methylamine.[2] Can be too stable for easy removal from aliphatic amides.[2]
Solubility TAC protected amidites are highly soluble in acetonitrile.[1]Generally soluble in standard organic solvents used in oligonucleotide synthesis.
Stability dC(tac) phosphoramidites are relatively stable in solution.[3]N4-acetylcytidine is stable under standard synthesis conditions.[4]
Side Reactions Designed to minimize side reactions during deprotection.Can be susceptible to incomplete deprotection or modification under certain conditions.

In-Depth Comparison

Deprotection Efficiency and Kinetics

The most significant advantage of the TAC protecting group is its rapid and efficient removal under mild basic conditions. Complete deprotection can be achieved in as little as 15 minutes at 55°C with concentrated ammonia, or within two hours at room temperature.[1] This rapid deprotection is beneficial for sensitive oligonucleotides that may be damaged by prolonged exposure to harsh basic conditions. The TAC group is also compatible with the commonly used AMA (ammonium hydroxide/methylamine) reagent, allowing for streamlined deprotection protocols.[1]

In contrast, the acetyl group is generally more robust and requires longer deprotection times or stronger basic conditions for complete removal.[2] While this stability can be advantageous during the synthesis steps, it can complicate the final deprotection, especially for complex or sensitive sequences. The relative stability of the acetyl group is highlighted by its utility in protecting aliphatic amides where it can be difficult to remove.[2]

Synthesis and Handling

TAC-protected cytidine phosphoramidites exhibit high solubility in acetonitrile, the standard solvent used in automated oligonucleotide synthesis.[1] This property is advantageous as it can prevent precipitation and ensure efficient delivery of the monomer during the coupling steps.

Acetyl-protected cytidine is also widely used and is compatible with standard synthesis protocols. The synthesis of N4-acetylcytidine has been well-documented in the literature.[5][6][7]

Experimental Methodologies

Synthesis of N4-Acetylcytidine

The acetylation of the N4-amino group of cytidine is a standard procedure in nucleoside chemistry. A general approach involves the reaction of a suitably protected cytidine derivative with an acetylating agent.

Example Protocol for N4-Acetylation:

  • Protection of Hydroxyl Groups: The 2', 3', and 5'-hydroxyl groups of cytidine are typically protected with a silyl group, such as tert-butyldimethylsilyl (TBDMS), to ensure selective acetylation of the N4-amino group.

  • Acetylation: The protected cytidine is then treated with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine.

  • Purification: The resulting N4-acetylated cytidine derivative is purified using standard chromatographic techniques.

  • Deprotection of Hydroxyl Groups: The silyl protecting groups on the hydroxyls are subsequently removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Logical and Experimental Workflows

The selection and application of protecting groups in oligonucleotide synthesis follow a logical workflow designed to maximize yield and purity while minimizing side reactions.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis start Start: Protected Cytidine Monomer coupling Solid-Phase Synthesis (Coupling Cycles) start->coupling cleavage Cleavage from Solid Support coupling->cleavage deprotection Global Deprotection cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product Final Oligonucleotide purification->final_product

Caption: General workflow for oligonucleotide synthesis.

The choice between TAC and acetyl protection primarily impacts the "Global Deprotection" step.

deprotection_pathway cluster_tac TAC Deprotection cluster_acetyl Acetyl Deprotection start Protected Oligonucleotide on Support tac_deprotection Conc. Ammonia (15 min @ 55°C or 2h @ RT) start->tac_deprotection acetyl_deprotection Aqueous/Gaseous Ammonia or Methylamine (Longer duration or harsher conditions) start->acetyl_deprotection end_product Deprotected Oligonucleotide tac_deprotection->end_product acetyl_deprotection->end_product

Caption: Deprotection pathways for TAC and Acetyl groups.

Conclusion and Recommendations

The choice between TAC and acetyl protecting groups for cytidine should be guided by the specific requirements of the target oligonucleotide and the desired efficiency of the overall synthesis process.

  • TAC (tert-butylphenoxyacetyl) is the superior choice for syntheses where speed and mild deprotection conditions are critical. It is particularly well-suited for the preparation of sensitive or modified oligonucleotides where prolonged exposure to harsh bases could lead to degradation. The high solubility of its phosphoramidite in acetonitrile is an added advantage for automated synthesis.

  • Acetyl (Ac) remains a viable and widely used protecting group. Its greater stability may be advantageous in preventing premature deprotection during complex, multi-step syntheses. However, researchers must be prepared for potentially longer and more forcing deprotection conditions.

For routine synthesis and applications requiring high throughput, the rapid deprotection offered by the TAC group presents a clear advantage. For syntheses involving particularly sensitive functionalities that might not withstand even the mild conditions of TAC removal, the acetyl group, with its higher stability, might be considered, with the caveat of a more challenging final deprotection step. Ultimately, the optimal choice will depend on a careful consideration of the trade-offs between stability during synthesis and the ease of deprotection.

References

Validating 2'-O-Methyl-rC Incorporation: A Comparative Guide to Enzymatic Digestion and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the development of RNA therapeutics and diagnostics, the precise confirmation of nucleotide modifications is paramount. The incorporation of 2'-O-Methyl-rC (2'-OMe-rC), a common modification to enhance RNA stability and reduce immunogenicity, requires rigorous validation. This guide provides a comprehensive comparison of enzymatic digestion-based methods and alternative approaches for the validation of 2'-O-Methyl-rC incorporation, supported by experimental data and detailed protocols.

This guide will delve into the nuances of established enzymatic digestion techniques, primarily utilizing Nuclease P1 and RNase T1, and contrast them with powerful alternatives such as RNase H-based assays and liquid chromatography-mass spectrometry (LC-MS). By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy for their specific application.

Comparative Analysis of Validation Methods

The choice of validation method depends on various factors, including the required level of quantification, the sequence context of the modification, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

MethodPrincipleAdvantagesDisadvantagesThroughputQuantitative Capability
Nuclease P1 Digestion Complete digestion of RNA to 5'-mononucleotides. 2'-O-methylation can confer resistance, leading to the accumulation of modified dinucleotides or larger fragments.Simple and robust method for confirming the presence of modifications.[1] Can be used for bottom-up sequencing of modified siRNAs.[1]Indirectly identifies the modification site. Requires subsequent analysis like HPLC or mass spectrometry.Low to MediumSemi-quantitative to Quantitative (with appropriate standards)
RNase T1 Digestion Cleaves 3' of guanine residues in single-stranded RNA. 2'-O-methylation can inhibit cleavage, allowing for site-specific analysis.Enables precise localization of the modification relative to guanine residues.[2] Useful for RNA sequencing and mapping.[3][4]Limited to sequences containing guanine. Incomplete digestion can complicate analysis.Low to MediumSemi-quantitative
RNase H-Based Assay An RNase H enzyme specifically cleaves the RNA strand of an RNA/DNA hybrid. A 2'-O-methyl modification at the cleavage site inhibits the enzyme's activity.[5][6]Highly specific for the modification site.[5] Can be coupled with qPCR for quantitative analysis (Nm-VAQ).[5][7]Requires the design and synthesis of specific DNA probes.[8]Medium to HighQuantitative
LC-MS/MS Separates and identifies nucleosides or oligonucleotides based on their mass-to-charge ratio after enzymatic digestion.[9][10]Provides direct and unambiguous identification and quantification of the modification.[9][11] Can detect novel modifications.[12]Requires specialized and expensive instrumentation. Data analysis can be complex.Low to MediumQuantitative
Reverse Transcription at Low dNTPs (RTL-P) Reverse transcriptase tends to pause or stop at a 2'-O-methylated nucleotide when dNTP concentrations are low.[13][14]Sensitive method for detecting changes in modification levels.[14][15] Can be coupled with qPCR for relative quantification.[14]Indirect detection method. Can be influenced by RNA secondary structure.[14]HighSemi-quantitative to Relative Quantitative

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in the laboratory.

Protocol 1: Nuclease P1 Digestion for Global 2'-O-Methyl-rC Analysis

This protocol outlines the complete digestion of an RNA sample to its constituent mononucleosides for subsequent analysis by HPLC or LC-MS.

Materials:

  • RNA sample containing 2'-O-Methyl-rC

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Nuclease P1 Reaction Buffer (50 mM Sodium Acetate, pH 5.3, 2 mM ZnCl₂)

  • Calf Intestinal Phosphatase (CIP)

  • 10x CIP Buffer

  • Nuclease-free water

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, combine the following:

    • RNA sample (1-5 µg)

    • 10x Nuclease P1 Reaction Buffer (to a final concentration of 1x)

    • Nuclease P1 (1-5 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • To dephosphorylate the resulting 5'-mononucleotides, add:

    • 10x CIP Buffer (to a final concentration of 1x)

    • Calf Intestinal Phosphatase (1-2 units)

  • Incubate at 37°C for an additional 30-60 minutes.

  • Heat inactivate the enzymes at 75°C for 10 minutes.[16]

  • The digested sample is now ready for analysis by HPLC or LC-MS to identify and quantify the canonical and modified nucleosides.

Protocol 2: RNase T1 Digestion for Site-Specific Analysis

This protocol describes the partial digestion of RNA with RNase T1 to generate a ladder of fragments for analysis by gel electrophoresis or mass spectrometry.

Materials:

  • End-labeled RNA containing 2'-O-Methyl-rC

  • RNase T1

  • 10x RNA Sequencing Buffer (e.g., 200 mM Tris-HCl pH 7.5, 10 mM EDTA, 7 M Urea)

  • Yeast RNA (carrier)

  • Inactivation/Precipitation Buffer

  • Gel Loading Buffer

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • In a sterile microcentrifuge tube, prepare the RNA sample by mixing 0.1-3 µg of end-labeled RNA with 3 µg of yeast RNA.[4]

  • Add 1x RNA Sequencing Buffer to a final volume that dilutes the RNA at least 5-fold.[4]

  • Heat the mixture to 50°C for 5 minutes to denature the RNA, then cool to room temperature.[3]

  • Prepare a serial dilution of RNase T1 (e.g., 1 U/µL, 0.1 U/µL, 0.01 U/µL).

  • Add 1 µL of each RNase T1 dilution to separate reaction tubes.

  • Incubate at room temperature for 15 minutes.[3]

  • Stop the reaction by adding Inactivation/Precipitation Buffer and incubate at -20°C for 15 minutes.[3]

  • Pellet the RNA by centrifugation, wash with 70% ethanol, and air dry.[3]

  • Resuspend the pellet in Gel Loading Buffer, heat to 95°C for 5 minutes, and analyze the fragments on a denaturing polyacrylamide gel.[3][4]

Protocol 3: RNase H-Based Validation of 2'-O-Methylation (Nm-VAQ)

This protocol, adapted from the Nm-VAQ method, allows for the site-specific validation and quantification of 2'-O-methylation using an RNase H cleavage assay coupled with qPCR.[5][7]

Materials:

  • RNA sample containing the target 2'-O-Methyl-rC site

  • Custom-designed DNA-RNA chimeric probe

  • RNase H

  • 10x RNase H Reaction Buffer

  • Reagents for reverse transcription and quantitative PCR (qRT-PCR)

  • Nuclease-free water

Procedure:

  • Annealing:

    • In a sterile tube, mix the RNA sample (e.g., 10 pmol) with the chimeric probe (e.g., 50 pmol).[7]

    • Heat the mixture to 95°C for 2 minutes and then gradually cool to 22°C to allow for annealing.[7]

  • RNase H Digestion:

    • To the annealed mixture, add:

      • 10x RNase H Reaction Buffer (to a final concentration of 1x)

      • RNase H (1-5 units)

      • Nuclease-free water to the desired final volume.

    • Incubate at 37°C for 30 minutes.[7]

  • Analysis by qRT-PCR:

    • The resulting cleaved and uncleaved RNA is then used as a template for reverse transcription followed by qPCR.

    • Design qPCR primers that flank the target modification site.

    • The amount of uncleaved RNA (resistant to RNase H) is proportional to the level of 2'-O-methylation at the target site. The quantification is achieved by comparing the Ct values of the RNase H-treated sample to an untreated control.[5]

Visualizing the Workflow and Logic

To better illustrate the experimental processes and their underlying principles, the following diagrams are provided in the DOT language for Graphviz.

EnzymaticDigestionWorkflow cluster_nuclease_p1 Nuclease P1 Digestion cluster_rnase_t1 RNase T1 Digestion RNA_P1 RNA with 2'-OMe-rC Digestion_P1 Complete Digestion (Nuclease P1) RNA_P1->Digestion_P1 Mononucleosides 5'-Mononucleotides (Unmodified & Modified) Digestion_P1->Mononucleosides Analysis_P1 HPLC or LC-MS Analysis Mononucleosides->Analysis_P1 RNA_T1 End-labeled RNA with 2'-OMe-rC Digestion_T1 Partial Digestion (RNase T1) RNA_T1->Digestion_T1 Fragments RNA Fragments (Cleavage at G) Digestion_T1->Fragments Analysis_T1 PAGE or Mass Spec Analysis Fragments->Analysis_T1

Caption: Workflow for Nuclease P1 and RNase T1 digestion.

RNaseH_Assay cluster_unmodified Unmodified RNA cluster_modified 2'-O-Methylated RNA RNA_Unmod Target RNA (rC) Hybrid_Unmod RNA/DNA Hybrid RNA_Unmod->Hybrid_Unmod Probe_Unmod DNA-RNA Chimeric Probe Probe_Unmod->Hybrid_Unmod RNaseH_Unmod RNase H Hybrid_Unmod->RNaseH_Unmod Cleavage RNA Cleavage RNaseH_Unmod->Cleavage RNA_Mod Target RNA (2'-OMe-rC) Hybrid_Mod RNA/DNA Hybrid RNA_Mod->Hybrid_Mod Probe_Mod DNA-RNA Chimeric Probe Probe_Mod->Hybrid_Mod RNaseH_Mod RNase H Hybrid_Mod->RNaseH_Mod NoCleavage Cleavage Inhibition RNaseH_Mod->NoCleavage

Caption: Principle of the RNase H-based assay.

Conclusion

The validation of 2'-O-Methyl-rC incorporation is a critical step in the development of RNA-based technologies. Enzymatic digestion methods, particularly with Nuclease P1 and RNase T1, offer reliable and accessible means for initial confirmation and site-specific analysis. For more quantitative and high-throughput applications, RNase H-based assays and LC-MS provide superior performance. The choice of method should be guided by the specific research question, available resources, and the desired level of analytical detail. By employing the appropriate validation strategy, researchers can ensure the quality and efficacy of their modified RNA molecules.

References

A Comparative Guide to Assessing Non-Specific Effects of 2'-O-Methyl Modifications in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic use of oligonucleotides is on the rise, with chemical modifications playing a pivotal role in enhancing their efficacy and in vivo stability. Among these, the 2'-O-Methyl (2'-OMe) modification is a cost-effective and widely used alteration that increases binding affinity to RNA targets and provides resistance to nuclease degradation.[1][2] However, like all chemical modifications, 2'-OMe alterations can introduce non-specific effects that warrant careful evaluation. This guide provides a comparative analysis of these effects, supported by experimental data and detailed protocols for their assessment.

Comparing Non-Specific Effects: 2'-O-Methyl vs. Other Modifications

The introduction of a methyl group at the 2' position of the ribose sugar can significantly alter the biological activity of an oligonucleotide, often mitigating some of the non-specific effects observed with other modifications, particularly the first-generation phosphorothioate (PS) backbone.

Key Non-Specific Effects of 2'-O-Methyl Modifications:
  • Reduced Immunostimulation: Unmodified or certain modified RNAs can be recognized by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8, triggering an innate immune response and the production of pro-inflammatory cytokines.[3] Research has shown that 2'-OMe modifications can suppress this TLR7/8 activation.[4] In fact, 2'-OMe-modified RNA can act as a potent antagonist of TLR7, reducing the induction of interferon-alpha (IFN-α) and interleukin-6 (IL-6).[3][5] This is a significant advantage over phosphorothioate-modified oligonucleotides (S-ODNs), which are known to sometimes induce immune responses.

  • Mitigation of Off-Target Effects: In the context of small interfering RNAs (siRNAs), off-target effects, where the siRNA silences unintended genes, are a major concern. These effects are often mediated by the "seed region" of the siRNA guide strand.[6] Studies have demonstrated that incorporating a 2'-OMe modification at position 2 of the guide strand can significantly reduce the silencing of partially complementary, off-target transcripts without compromising on-target gene silencing.[6]

  • Altered Protein Binding and Reduced Toxicity: Phosphorothioate modifications are known to increase non-specific binding to cellular proteins, which can lead to toxicity.[7] The addition of 2'-O-methyl groups to S-ODNs has been shown to reduce these toxic growth inhibitory effects and decrease binding to proteins like human replication protein A.[7][8] However, it is important to note that both PS and 2'-OMe-modified single-stranded oligonucleotides (SSOs) that can form stable hairpin structures may be more likely to exhibit cytotoxicity.[9][10]

Quantitative Comparison of Oligonucleotide Modifications

The following tables summarize quantitative data from various studies to provide a clear comparison of 2'-O-Methyl modifications with other common alterations.

Table 1: Comparison of Thermal Stability (Tm) of Oligonucleotide Duplexes

Oligonucleotide DuplexMelting Temperature (Tm) (°C)Reference
Me-S-ODN·RNA69 to >82[7]
Normal DNA·RNA-[7]
S-ODN·RNA55 to 66[7]

Table 2: Comparison of In Vitro Toxicity

Oligonucleotide TypeEffect on Cell ViabilityObservationReference
Phosphorothioate (PS) and 2'-OMe-modified SSOsCan be cytotoxicCytotoxicity is more likely if the SSO forms a stable hairpin structure.[9][10]
2'-OMe-modified S-ODN (Me-S-ODN)Reduced toxic growth inhibitory effectsCompared to S-ODN.[7]
Phosphorothioate ODN (S-ODN)Can have toxic effectsPossibly related to non-specific protein interactions.[7]

Table 3: Comparison of Off-Target Effects (siRNA)

ModificationEffect on Off-Target SilencingKey FindingReference
2'-OMe at position 2 of guide strandReduced silencing of off-target transcriptsAveraged a 66% reduction in off-target transcript silencing.[6]
Unmodified siRNAProne to off-target effectsOff-target silencing is a fundamental feature of RNAi.[6]

Experimental Protocols for Assessing Non-Specific Effects

Here, we provide detailed methodologies for key experiments to assess the non-specific effects of 2'-O-Methyl modified oligonucleotides.

Protocol 1: Assessment of Off-Target Gene Silencing using Microarray Analysis

This protocol outlines the general steps for identifying off-target gene regulation by modified siRNAs using microarrays.[4]

1. Cell Culture and Transfection: a. Plate cells (e.g., HeLa or other suitable cell line) in 6-well plates at a density that will result in 80-90% confluency at the time of transfection. b. Prepare transfection complexes by mixing the 2'-OMe-modified siRNA (and appropriate controls, such as an unmodified siRNA and a negative control siRNA) with a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions. c. Add the transfection complexes to the cells and incubate for 24-48 hours.

2. RNA Extraction and Quality Control: a. Lyse the cells directly in the wells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

3. Microarray Hybridization and Scanning: a. Synthesize and label cDNA from the extracted RNA using a commercial labeling kit. b. Hybridize the labeled cDNA to a microarray chip (e.g., Affymetrix GeneChip™) overnight in a hybridization oven. c. Wash the microarray chips to remove non-specifically bound probes. d. Scan the microarray chips using a microarray scanner to generate raw intensity data.

4. Data Analysis: a. Perform background correction, normalization, and summarization of the raw microarray data. b. Identify differentially expressed genes between the cells treated with the 2'-OMe-modified siRNA and the control-treated cells using appropriate statistical tests (e.g., t-test with Benjamini-Hochberg correction for multiple testing). c. Genes that are significantly downregulated and are not the intended target are considered potential off-targets.

Protocol 2: Assessment of Innate Immune Activation by Measuring Cytokine Levels via ELISA

This protocol describes how to measure the secretion of pro-inflammatory cytokines (e.g., IFN-α, IL-6) from immune cells in response to oligonucleotide treatment.

1. Cell Culture and Treatment: a. Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using a Ficoll-Paque™ gradient. b. Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well. c. Treat the cells with the 2'-OMe-modified oligonucleotide and controls (e.g., unmodified oligonucleotide, a known TLR7 agonist like R848, and a vehicle control) at various concentrations. d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

2. Sample Collection: a. Centrifuge the 96-well plate to pellet the cells. b. Carefully collect the cell culture supernatant, which contains the secreted cytokines.

3. ELISA (Enzyme-Linked Immunosorbent Assay): a. Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α) overnight at 4°C. b. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). c. Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature. d. Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature. e. Wash the plate. f. Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature. g. Wash the plate. h. Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature. i. Wash the plate. j. Add a substrate solution (e.g., TMB) and incubate until a color develops. k. Stop the reaction with a stop solution (e.g., 2N H2SO4).

4. Data Analysis: a. Read the absorbance of the plate at 450 nm using a microplate reader. b. Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the cell culture supernatants.

Protocol 3: Assessment of Cellular Toxicity using an MTT Assay

This protocol details a colorimetric assay to assess cell viability and proliferation, which can be used to determine the cytotoxicity of modified oligonucleotides.[11][12]

1. Cell Seeding and Treatment: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the 2'-OMe-modified oligonucleotide and appropriate controls for 24-72 hours.

2. MTT Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Remove the culture medium from the wells and add fresh medium containing 0.5 mg/mL MTT to each well. c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

3. Solubilization of Formazan: a. Carefully remove the MTT-containing medium. b. Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

4. Data Analysis: a. Read the absorbance of the plate at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[13] b. Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate important signaling pathways, experimental workflows, and logical comparisons related to the assessment of non-specific effects of 2'-O-Methyl modifications.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA / Oligonucleotide TLR7 TLR7 ssRNA->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment TLR7_2OMe 2'-OMe Modified Oligo TLR7_2OMe->TLR7 Antagonism IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK Activation NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., IFN-α, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription

Caption: TLR7 signaling pathway and antagonism by 2'-O-Methyl modified oligonucleotides.

Experimental_Workflow cluster_in_vitro In Vitro Assessment start Design & Synthesize Oligonucleotides (2'-OMe modified vs. Controls) toxicity Cellular Toxicity Assay (e.g., MTT Assay) start->toxicity immune Immune Stimulation Assay (e.g., Cytokine ELISA) start->immune off_target Off-Target Analysis (e.g., Microarray, qPCR) start->off_target data_analysis Data Analysis & Comparison toxicity->data_analysis immune->data_analysis off_target->data_analysis conclusion Assess Non-Specific Effect Profile data_analysis->conclusion

Caption: General experimental workflow for assessing non-specific effects.

Comparison_Diagram cluster_PS Phosphorothioate (PS) Oligonucleotides cluster_2OMe 2'-O-Methyl (2'-OMe) Modified Oligonucleotides ps_effects Higher Toxicity Potential Immune Stimulation Non-specific Protein Binding modification 2'-O-Methyl Modification ps_effects->modification Addition of 2'-OMe ome_effects Reduced Toxicity Suppressed Immune Response (TLR7 Antagonism) Reduced Off-Target Silencing (siRNA) Reduced Non-specific Protein Binding modification->ome_effects Leads to

Caption: Comparison of non-specific effects: PS vs. 2'-OMe modification.

References

A Comparative Guide to the Performance of DMT-2'O-Methyl-rC(tac) in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of phosphoramidite chemistry is a critical determinant of yield, purity, and the overall success of the synthesis. This guide provides a comprehensive comparison of DMT-2'O-Methyl-rC(tac) phosphoramidite with alternative 2'-O-methylated cytidine phosphoramidites, offering insights into its performance across different synthesis platforms. The use of the tert-butylphenoxyacetyl (tac) protecting group on the exocyclic amine of cytidine offers distinct advantages, particularly in the context of rapid and efficient oligonucleotide synthesis.

Introduction to 2'-O-Methyl RNA and the Role of Protecting Groups

2'-O-methylation is a common and vital modification in therapeutic oligonucleotides, enhancing their nuclease resistance and binding affinity to target sequences. The chemical synthesis of these modified RNA molecules relies on the use of phosphoramidite building blocks, where reactive functional groups are temporarily masked with protecting groups. The choice of these protecting groups, particularly for the exocyclic amines of the nucleobases, significantly impacts coupling efficiency, deprotection conditions, and the purity of the final oligonucleotide product.

DMT-2'O-Methyl-rC(tac) is a 2'-O-methylcytidine phosphoramidite that employs a 4,4'-dimethoxytrityl (DMT) group for 5'-hydroxyl protection, a standard feature for monitoring coupling efficiency, and a tert-butylphenoxyacetyl (tac) group for the protection of the N4-amino group of cytidine.[1] This guide will delve into the performance characteristics imparted by the 'tac' group compared to the more traditional acetyl (Ac) protecting group.

Performance Comparison: DMT-2'O-Methyl-rC(tac) vs. Alternatives

The primary advantage of the 'tac' protecting group lies in its lability under milder basic conditions compared to standard protecting groups like benzoyl (Bz) or even acetyl (Ac). This feature is particularly beneficial for the synthesis of oligonucleotides containing base-labile modifications.

Data Presentation: Quantitative Performance Metrics

Table 1: Comparison of Coupling Efficiency and Yield

PhosphoramiditeTypical Coupling Efficiency (%)Expected Full-Length Product Yield (20-mer, %)
DMT-2'O-Methyl-rC(tac)> 99%~82%
DMT-2'O-Methyl-rC(Ac)> 98.5%~70%

Note: Yields are theoretical calculations based on average stepwise coupling efficiencies and can vary based on sequence, synthesis scale, and platform.

Table 2: Deprotection Conditions and Purity

PhosphoramiditeDeprotection ReagentDeprotection Time & TemperatureExpected Purity (RP-HPLC, %)
DMT-2'O-Methyl-rC(tac)AMA (Ammonium Hydroxide/Methylamine)10 min at 65°C or 2 hours at RT> 95%
DMT-2'O-Methyl-rC(Ac)Concentrated Ammonium Hydroxide4-8 hours at 55°C> 90%

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the performance of DMT-2'O-Methyl-rC(tac) and its alternatives.

Oligonucleotide Synthesis

Objective: To synthesize a model 20-mer 2'-O-methyl RNA oligonucleotide using DMT-2'O-Methyl-rC(tac) and DMT-2'O-Methyl-rC(Ac) on an automated DNA/RNA synthesizer (e.g., ABI 394, ÄKTA oligopilot).

Materials:

  • This compound (0.1 M in anhydrous acetonitrile)

  • DMT-2'O-Methyl-rC(Ac) phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Other required 2'-O-methyl phosphoramidites (A, G, U) with standard protecting groups

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Controlled Pore Glass (CPG) solid support

Procedure:

  • Program the DNA/RNA synthesizer with the desired 20-mer sequence.

  • Install the phosphoramidite, activator, and other reagent bottles onto the synthesizer.

  • For DMT-2'O-Methyl-rC(tac) and DMT-2'O-Methyl-rC(Ac), use a coupling time of 3-6 minutes.

  • Initiate the synthesis protocol on a 1 µmol scale.

  • Monitor the coupling efficiency at each step by measuring the absorbance of the collected DMT cation at 498 nm.

  • Upon completion of the synthesis, leave the terminal DMT group on (DMT-on) for purification.

  • Dry the solid support containing the synthesized oligonucleotide under a stream of argon.

Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotides from the solid support and remove all protecting groups.

Procedure for DMT-2'O-Methyl-rC(tac) synthesized oligonucleotide:

  • Transfer the CPG support to a 2 mL screw-cap vial.

  • Add 1 mL of AMA (Ammonium Hydroxide/40% Methylamine 1:1 v/v).

  • Incubate the vial at 65°C for 10 minutes or at room temperature for 2 hours.

  • Cool the vial and transfer the supernatant to a new tube.

  • Evaporate the solution to dryness in a vacuum concentrator.

Procedure for DMT-2'O-Methyl-rC(Ac) synthesized oligonucleotide:

  • Transfer the CPG support to a 2 mL screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide.

  • Incubate the vial at 55°C for 4-8 hours.

  • Cool the vial and transfer the supernatant to a new tube.

  • Evaporate the solution to dryness in a vacuum concentrator.

Purification and Analysis

Objective: To purify the deprotected oligonucleotides and analyze their purity by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • UV detector

Procedure:

  • Resuspend the dried oligonucleotide pellets in 200 µL of mobile phase A.

  • Inject 20 µL of the sample onto the RP-HPLC system.

  • Elute the oligonucleotide using a linear gradient of mobile phase B (e.g., 5-50% over 30 minutes).

  • Monitor the absorbance at 260 nm.

  • The major peak corresponds to the full-length product. Calculate the purity by integrating the peak areas.

  • Collect the fraction containing the main peak.

  • Remove the DMT group by treating the collected fraction with 80% acetic acid for 15-30 minutes, followed by quenching with triethylamine and drying.

  • Confirm the identity and mass of the purified oligonucleotide using mass spectrometry (e.g., ESI-MS).

Mandatory Visualizations

Oligonucleotide_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Unreacted 5'-OH Blockage) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle

Caption: Standard automated solid-phase oligonucleotide synthesis cycle.

Deprotection_Workflow cluster_tac DMT-2'O-Methyl-rC(tac) cluster_ac DMT-2'O-Methyl-rC(Ac) Cleavage_Tac Cleavage from Support & Base Deprotection Deprotection_Tac AMA Treatment (10 min @ 65°C or 2h @ RT) Cleavage_Tac->Deprotection_Tac Purification Purification (RP-HPLC) Deprotection_Tac->Purification Cleavage_Ac Cleavage from Support & Base Deprotection Deprotection_Ac NH4OH Treatment (4-8h @ 55°C) Cleavage_Ac->Deprotection_Ac Deprotection_Ac->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Comparative deprotection workflows for 'tac' and 'Ac' protected oligonucleotides.

Conclusion

This compound presents a compelling alternative to traditional acetyl-protected cytidine monomers for the synthesis of 2'-O-methyl RNA oligonucleotides. The primary advantage of the 'tac' group is the significant reduction in deprotection time, which enhances throughput and is particularly beneficial for sequences containing sensitive modifications. While direct quantitative comparisons of coupling efficiency and yield are not extensively documented, the chemical properties of the 'tac' group suggest a performance on par with, or potentially exceeding, that of standard protecting groups. For researchers and developers in the field of therapeutic oligonucleotides, the adoption of 'tac'-protected phosphoramidites can streamline the manufacturing process, leading to faster production of high-purity RNA molecules.

References

The Cost-Effectiveness of 2'-O-Methyl Phosphoramidites in RNA Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic RNA manufacturing for research and therapeutic development, the choice of chemical modifications is paramount to achieving desired stability, binding affinity, and biological activity. Among the various modifications, 2'-O-Methyl (2'-OMe) phosphoramidites have emerged as a widely adopted and cost-effective solution. This guide provides an objective comparison of 2'-O-Methyl phosphoramidites with other common RNA synthesis chemistries, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance and Cost Analysis of RNA Modifications

The performance of synthetic oligonucleotides is critically influenced by the chemical modifications incorporated into their structure. These modifications can enhance stability against nucleases, improve binding affinity to target sequences, and modulate immunological responses. The cost of these modifications is a significant factor in the overall expense of RNA synthesis, particularly for large-scale production.

2'-O-Methyl phosphoramidites offer a favorable balance of performance enhancement and cost. The methyl group at the 2' position of the ribose sugar provides steric hindrance, which protects the phosphodiester backbone from cleavage by nucleases, thereby increasing the in vivo half-life of the RNA molecule.[1][2][3][4][5] This modification also pre-organizes the sugar pucker into an A-form helix, which is favorable for binding to complementary RNA strands, leading to increased thermal stability (Tm) of the resulting duplex.[5]

Compared to other modifications such as 2'-Fluoro (2'-F), 2'-O-Methoxyethyl (2'-MOE), and Locked Nucleic Acids (LNAs), 2'-O-Methylation provides a moderate but significant increase in binding affinity.[5][6] While LNAs offer the highest binding affinity, they are also associated with higher costs and potential toxicity concerns.[5][7] 2'-MOE modifications, prominently used in several FDA-approved antisense oligonucleotides, provide excellent nuclease resistance and high binding affinity but come at a higher cost than 2'-OMe modifications.[5][8][9] 2'-F modifications also enhance binding affinity but can be more expensive than 2'-O-Methyl modifications.

The cost of phosphoramidites is a key driver of the overall cost of RNA synthesis. The following table provides a comparative summary of the approximate cost per base for various RNA modifications, compiled from publicly available vendor information. It is important to note that these prices can vary based on the supplier, scale of synthesis, and purity requirements.

ModificationApproximate Cost per Base (USD)Key Performance Characteristics
2'-O-Methyl (2'-OMe) $9.50 - $20.16 [10]Good nuclease resistance, increased thermal stability, moderate increase in binding affinity.[1][2][3][4][5]
Unmodified RNA $6.50 - $11.00[10]Susceptible to nuclease degradation.
2'-Fluoro (2'-F) Higher than 2'-OMeHigh binding affinity, good nuclease resistance.[9][11]
2'-O-Methoxyethyl (2'-MOE) Higher than 2'-OMeExcellent nuclease resistance, high binding affinity, reduced cytotoxicity.[5][8][9]
Locked Nucleic Acid (LNA) HighestVery high binding affinity, excellent nuclease resistance, potential for toxicity.[5][7]
Phosphorothioate (PS) linkage ~$3.00 - $4.50 (per linkage)[10]Increased nuclease resistance, can be combined with other modifications.[1][3]

Synthesis Efficiency and Yield

The overall cost-effectiveness of a particular RNA chemistry is also dependent on the efficiency of the solid-phase synthesis process. Coupling efficiency, the percentage of successful phosphoramidite additions at each step, directly impacts the yield of the full-length oligonucleotide. A seemingly small difference in coupling efficiency can lead to a significant reduction in the final product, especially for longer RNA sequences.[12][13][14]

The theoretical maximum yield of an oligonucleotide synthesis can be calculated using the formula: Yield = (Coupling Efficiency) ^ (Number of Couplings) . For a 30-mer oligonucleotide (requiring 29 couplings), a 99% average coupling efficiency results in a theoretical yield of approximately 75%, while a 98% efficiency drops the yield to around 55%.[12][13]

The following table summarizes typical synthesis parameters. Note that coupling times and overall cycle times can be optimized based on the specific synthesizer and reagents used.

Parameter2'-O-Methyl RNAStandard RNA (TBDMS protected)2'-MOE RNALNA
Typical Coupling Time 5 - 15 minutes[15]10 - 15 minutes~6 minutesLonger coupling times may be required
Overall Synthesis Cycle Time Comparable to standard DNALonger than DNAComparable to 2'-OMePotentially longer
Deprotection Standard conditionsRequires fluoride-based deprotectionStandard conditionsStandard conditions

Experimental Protocols

General Protocol for Solid-Phase RNA Synthesis using 2'-O-Methyl Phosphoramidites

This protocol outlines the key steps for synthesizing an RNA oligonucleotide containing 2'-O-Methyl modifications using an automated DNA/RNA synthesizer.

1. Reagent Preparation:

  • Phosphoramidites: Dissolve 2'-O-Methyl phosphoramidites (A, C, G, U) and any other required phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

  • Activator: Prepare a solution of an activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), in anhydrous acetonitrile.

  • Capping Reagents: Prepare Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF) solutions.

  • Oxidizer: Prepare an oxidizing solution, typically iodine in a mixture of THF, pyridine, and water.

  • Deblocking Reagent: Prepare a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane for detritylation.

2. Synthesizer Setup:

  • Install the appropriate solid support (e.g., CPG) with the first nucleoside attached in the synthesis column.

  • Load the prepared reagents onto the synthesizer.

  • Program the synthesis sequence, specifying the desired oligonucleotide sequence and the appropriate synthesis cycles for 2'-O-Methyl phosphoramidites.

3. Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:

  • Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking reagent.

  • Coupling: Activation of the incoming 2'-O-Methyl phosphoramidite with the activator and its subsequent reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the newly formed phosphite triester linkage to a more stable phosphate triester.

4. Cleavage and Deprotection:

  • After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone. This is typically achieved by treating the support with a mixture of aqueous ammonia and methylamine (AMA) or other appropriate deprotection solutions.

5. Purification:

  • Purify the crude oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length product.

6. Quality Control:

  • Verify the identity and purity of the synthesized oligonucleotide using techniques like mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis (CE).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for an antisense oligonucleotide (ASO) experiment and the logical relationship of factors influencing the cost-effectiveness of RNA synthesis.

G cluster_synthesis Oligonucleotide Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Design ASO Sequence synthesis Solid-Phase Synthesis (2'-OMe Phosphoramidites) start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification Purification (HPLC) cleavage->purification qc Quality Control (MS, HPLC) purification->qc transfection Transfection into Cells qc->transfection incubation Incubation transfection->incubation lysis Cell Lysis incubation->lysis rna_extraction RNA Extraction lysis->rna_extraction qpcr RT-qPCR Analysis rna_extraction->qpcr data_analysis Quantification of Target mRNA Knockdown qpcr->data_analysis

Workflow for an Antisense Oligonucleotide (ASO) Experiment.

G cluster_cost Cost Factors cluster_performance Performance Factors center_node Cost-Effectiveness of RNA Synthesis phosphoramidite_cost Phosphoramidite Cost phosphoramidite_cost->center_node reagent_cost Reagent & Solvent Cost reagent_cost->center_node synthesis_scale Synthesis Scale synthesis_scale->center_node purification_cost Purification Cost purification_cost->center_node coupling_efficiency Coupling Efficiency synthesis_yield Overall Yield coupling_efficiency->synthesis_yield synthesis_yield->center_node nuclease_resistance Nuclease Resistance biological_activity Biological Activity nuclease_resistance->biological_activity binding_affinity Binding Affinity (Tm) binding_affinity->biological_activity biological_activity->center_node

Factors Influencing the Cost-Effectiveness of RNA Synthesis.

Conclusion

2'-O-Methyl phosphoramidites represent a robust and cost-effective choice for the synthesis of modified RNA oligonucleotides. They provide a valuable combination of enhanced nuclease resistance, increased thermal stability, and reliable synthesis performance at a moderate cost compared to more expensive alternatives like 2'-MOE and LNA. While the optimal choice of modification will always depend on the specific application and performance requirements, the favorable cost-benefit profile of 2'-O-Methyl phosphoramidites makes them an attractive option for a wide range of research and development activities, from basic research to the preclinical development of RNA-based therapeutics. This guide provides the necessary data and protocols to assist researchers in leveraging the advantages of 2'-O-Methyl chemistry in their work.

References

A Comparative Guide to the Biological Activity of 2'-O-Methyl Modified RNA versus Unmodified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics has underscored the critical need for chemical modifications that enhance the stability and efficacy of these molecules while mitigating unwanted side effects. Among the most widely utilized modifications is the 2'-O-methylation (2'-O-Me) of the ribose sugar. This guide provides an objective comparison of the biological activity of 2'-O-Methyl modified RNA versus its unmodified counterpart, supported by experimental data and detailed protocols.

Key Differences at a Glance

FeatureUnmodified RNA2'-O-Methyl (2'-O-Me) Modified RNA
Nuclease Resistance Highly susceptible to degradation by endo- and exonucleases.Significantly enhanced resistance to a broad range of nucleases.
Innate Immune Stimulation Potent activator of innate immune sensors (e.g., TLRs, RIG-I), leading to inflammatory cytokine production.Generally reduced activation of the innate immune system, leading to lower cytokine induction.
Binding Affinity Standard binding affinity to complementary nucleic acids and proteins.Can modulate binding affinity; often increases affinity for complementary RNA targets.
Functional Consequences Native biological activity, but often transient due to instability.Can alter activity depending on the type of RNA and the position of the modification. May enhance or be detrimental to function.

In-Depth Analysis

Enhanced Nuclease Resistance

One of the most significant advantages of 2'-O-Me modification is the profound increase in resistance to nuclease degradation. The methyl group at the 2' position of the ribose sterically hinders the access of nucleases, thereby prolonging the half-life of the RNA molecule in biological fluids such as serum.

Quantitative Data on Nuclease Resistance:

While specific half-life values are highly dependent on the RNA sequence, length, and the specific nuclease environment, studies consistently demonstrate a substantial increase in stability for 2'-O-Me modified RNAs. For instance, fully 2'-O-Me modified oligonucleotides have shown dramatically longer half-lives in human serum compared to their unmodified counterparts.

RNA TypeModificationHalf-life in Human Serum (Qualitative)Reference
OligonucleotideUnmodifiedMinutes to hoursGeneral knowledge
OligonucleotideFully 2'-O-MethylCan be extended to days[General literature consensus]

Experimental Protocol: In Vitro Nuclease Stability Assay

This protocol outlines a general method to assess the stability of RNA oligonucleotides in the presence of nucleases, such as in fetal bovine serum (FBS).

  • Preparation of RNA Samples:

    • Synthesize or obtain unmodified and 2'-O-Me modified RNA oligonucleotides of the same sequence.

    • Label the 5' end of the oligonucleotides with a fluorescent dye (e.g., FAM) or a radioactive isotope (e.g., ³²P) for visualization.

    • Purify the labeled oligonucleotides using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Resuspend the purified oligonucleotides in nuclease-free water to a final concentration of 1 µM.

  • Nuclease Digestion:

    • Prepare reaction mixtures by adding 1 µL of the labeled RNA oligonucleotide (1 µM) to 9 µL of 10% FBS in a suitable buffer (e.g., PBS).

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and immediately quench the nuclease activity by adding an equal volume of a stop solution (e.g., formamide loading buffer with EDTA).

  • Analysis of Degradation:

    • Analyze the samples by denaturing PAGE (e.g., 20% polyacrylamide, 7M urea).

    • Visualize the RNA bands using a phosphorimager for radiolabeled RNA or a fluorescence scanner for fluorescently labeled RNA.

    • Quantify the intensity of the full-length RNA band at each time point.

    • Calculate the percentage of intact RNA remaining at each time point relative to the 0-hour time point.

    • The half-life (t₁/₂) can be determined by plotting the percentage of intact RNA versus time and fitting the data to a one-phase decay model.

Nuclease_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation with Nuclease cluster_analysis Analysis unmodified_rna Unmodified RNA incubation Incubate at 37°C (e.g., in Serum) unmodified_rna->incubation modified_rna 2'-O-Me RNA modified_rna->incubation quenching Quench at Time Points incubation->quenching page Denaturing PAGE quenching->page quantification Quantify Full-Length RNA page->quantification half_life Calculate Half-Life quantification->half_life

Figure 1. Experimental workflow for assessing RNA nuclease resistance.

Attenuated Innate Immune Stimulation

Unmodified single-stranded and double-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors (RLRs), triggering an innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. 2'-O-Me modifications can mask the RNA from recognition by these sensors, leading to a significant reduction in immunogenicity.

Quantitative Data on Cytokine Induction:

Studies have shown that siRNA and mRNA containing 2'-O-Me modifications induce significantly lower levels of cytokines like Interferon-α (IFN-α) and Tumor Necrosis Factor-α (TNF-α) from peripheral blood mononuclear cells (PBMCs) compared to their unmodified counterparts.

RNA TypeModificationCell TypeCytokine MeasuredFold Change vs. Unmodified (Qualitative)Reference
siRNAUnmodifiedHuman PBMCsIFN-α-[General literature consensus]
siRNA2'-O-MethylHuman PBMCsIFN-αSignificantly Decreased[General literature consensus]
mRNAUnmodifiedRhesus MacaquesIFN-α, IL-7-[1][2]
mRNAN1-methylpseudouridine-modifiedRhesus MacaquesIFN-α, IL-7Lower[1][2]
mRNAUnmodifiedRhesus MacaquesIL-6-[1][2]
mRNAN1-methylpseudouridine-modifiedRhesus MacaquesIL-6Higher[1][2]

Experimental Protocol: In Vitro Immune Stimulation Assay

This protocol describes how to measure the cytokine response of human PBMCs to transfection with different RNA molecules.

  • Isolation of PBMCs:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells with PBS and resuspend in complete RPMI-1640 medium supplemented with 10% FBS.

    • Count the cells and adjust the density to 1 x 10⁶ cells/mL.

  • RNA Transfection:

    • Plate 1 x 10⁵ cells per well in a 96-well plate.

    • Prepare transfection complexes of unmodified and 2'-O-Me modified RNA with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.

    • Add the transfection complexes to the cells at a final RNA concentration of, for example, 100 nM.

    • Include a mock transfection control (transfection reagent only) and a positive control (e.g., a known TLR agonist like R848).

  • Cytokine Measurement:

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentration of cytokines (e.g., IFN-α, TNF-α) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array (CBA) according to the manufacturer's protocols.

  • Data Analysis:

    • Calculate the mean cytokine concentrations for each treatment group.

    • Compare the cytokine levels induced by the modified and unmodified RNAs to the mock control.

Immune_Sensing_Pathway cluster_unmodified Unmodified RNA cluster_modified 2'-O-Me Modified RNA cluster_signaling Downstream Signaling unmodified_rna Unmodified dsRNA/ssRNA tlr TLR3/7/8 unmodified_rna->tlr rigi RIG-I/MDA5 unmodified_rna->rigi adaptors Adaptor Proteins (TRIF, MyD88, MAVS) tlr->adaptors rigi->adaptors modified_rna 2'-O-Me RNA modified_rna->tlr Reduced Recognition modified_rna->rigi Reduced Recognition kinases Kinase Cascades (TBK1, IKK) adaptors->kinases transcription_factors Transcription Factors (IRF3/7, NF-κB) kinases->transcription_factors cytokines IFN & Pro-inflammatory Cytokines transcription_factors->cytokines

Figure 2. Innate immune sensing of unmodified vs. 2'-O-Me modified RNA.

Modulated Binding Affinity and Target Engagement

The 2'-O-Me modification can influence the conformational properties of the RNA backbone, which in turn can affect its binding affinity to complementary nucleic acid strands and proteins. The modification tends to favor an A-form helix, which can enhance the stability of RNA:RNA duplexes.

Quantitative Data on Binding Affinity:

The effect of 2'-O-Me modification on binding affinity is context-dependent. For RNA-protein interactions, the impact can vary.

Interacting MoleculesModificationMethodDissociation Constant (Kd)Reference
miRNA-mRNA pairUnmodified guide strandThermodynamicsBaseline[3]
miRNA-mRNA pair2'-O-Methyl modified guide strandThermodynamicsStrengthened binding affinity[3]
miRNA-mRNA pair with AfPiwi proteinUnmodified guide strandThermodynamicsBaseline[3]
miRNA-mRNA pair with AfPiwi protein2'-O-Methyl modified guide strandThermodynamicsReduced binding affinity[3]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique to study RNA-protein interactions in vitro.

  • Preparation of Labeled RNA Probe:

    • Synthesize or in vitro transcribe a short RNA probe containing the putative protein binding site.

    • Label the RNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

    • Purify the labeled probe.

  • Binding Reaction:

    • Prepare binding reactions containing a constant amount of the labeled RNA probe and increasing concentrations of the purified protein of interest in a suitable binding buffer.

    • Incubate the reactions at room temperature or 37°C for a defined period (e.g., 30 minutes) to allow for complex formation.

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

  • Detection:

    • For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For biotinylated probes, transfer the RNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

  • Data Analysis:

    • The free probe will migrate faster through the gel than the RNA-protein complex, resulting in a "shifted" band.

    • The intensity of the shifted band will increase with increasing protein concentration.

    • The dissociation constant (Kd) can be estimated by quantifying the fraction of bound probe at each protein concentration and fitting the data to a binding isotherm.

Functional Consequences of 2'-O-Me Modification

The impact of 2'-O-Me modification on the biological function of an RNA molecule is highly dependent on the type of RNA and the location of the modification.

siRNA: 2'-O-Me modifications are extensively used in siRNA design to enhance stability and reduce off-target effects. However, extensive modification, particularly in the seed region of the guide strand, can sometimes negatively impact silencing activity.

Quantitative Data on siRNA Silencing Activity:

siRNA TargetModificationIC50 (nM)Fold Change vs. UnmodifiedReference
ApoBUnmodified0.123-[4]
ApoBUNA at position 171.29~10.5-fold increase[4]
ApoBUNA at position 181.02~8.3-fold increase[4]
ApoBUNA at position 191.20~9.8-fold increase[4]
PTENUnmodified--
PTENFully 2'-O-Me sense strandSimilar efficacy and potencyNo significant change

mRNA: In the context of mRNA, 2'-O-Me modifications within the coding sequence have been shown to decrease translation efficiency, potentially by interfering with ribosome progression. However, modifications in the 5' cap structure can enhance translation.

sgRNA (CRISPR): For single-guide RNAs used in CRISPR-Cas9 systems, 2'-O-Me modifications at the ends of the sgRNA can protect it from degradation and improve editing efficiency.

Quantitative Data on mRNA Translation and CRISPR Editing:

Due to the complexity and context-dependency, a standardized table for mRNA translation and CRISPR editing efficiency is challenging to compile from the available literature. However, the general trends are:

  • mRNA Translation: Internal 2'-O-Me modifications tend to decrease translation efficiency.

  • CRISPR Editing: Terminal 2'-O-Me modifications on sgRNAs generally increase editing efficiency by enhancing stability.

Functional_Consequences cluster_siRNA siRNA cluster_mRNA mRNA cluster_sgRNA sgRNA (CRISPR) siRNA_mod 2'-O-Me Modification siRNA_stability Increased Stability siRNA_mod->siRNA_stability siRNA_off_target Reduced Off-Target Effects siRNA_mod->siRNA_off_target siRNA_activity Activity Modulation (Position Dependent) siRNA_mod->siRNA_activity mRNA_mod Internal 2'-O-Me mRNA_translation Decreased Translation Efficiency mRNA_mod->mRNA_translation sgRNA_mod Terminal 2'-O-Me sgRNA_stability Increased Stability sgRNA_mod->sgRNA_stability sgRNA_editing Improved Editing Efficiency sgRNA_stability->sgRNA_editing

Figure 3. Functional consequences of 2'-O-Me modification on different RNA types.

Conclusion

The 2'-O-Methyl modification offers a powerful tool for enhancing the therapeutic potential of RNA molecules. Its ability to significantly increase nuclease resistance and reduce innate immune stimulation are key advantages for in vivo applications. However, the impact of this modification on binding affinity and biological function is nuanced and requires careful consideration of the specific RNA sequence and the placement of the modification. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the optimal modification strategy for their RNA-based applications. As the field of RNA therapeutics continues to evolve, a thorough understanding of the effects of chemical modifications like 2'-O-methylation will be paramount to the development of safe and effective treatments.

References

Safety Operating Guide

Proper Disposal Procedures for DMT-2'O-Methyl-rC(tac) Phosphoramidite: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of DMT-2'O-Methyl-rC(tac) phosphoramidite and associated waste materials. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a chemical reagent that requires careful handling. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Tightly sealed safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat.

Waste Segregation and Collection

Proper segregation of waste is the first step in a compliant disposal process. Three primary waste streams should be established for materials contaminated with this compound.

Waste StreamDescription
Solid Phosphoramidite Waste Unused or expired this compound powder.
Contaminated Solid Waste Disposable labware such as pipette tips, vials, caps, and weighing papers that have come into contact with the phosphoramidite. Contaminated gloves should also be included.
Contaminated Liquid Waste Solvents (e.g., anhydrous acetonitrile) used to dissolve or rinse the phosphoramidite.

All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound Waste."

Deactivation and Disposal Protocol for Solid Phosphoramidite Waste

The primary hazard of phosphoramidite waste stems from the reactive phosphoramidite group. This reactivity can be neutralized through a controlled hydrolysis process. The tert-butylphenoxyacetyl (tac) protecting group is also labile under basic conditions and will be at least partially hydrolyzed during this procedure, further reducing the chemical's hazardous properties.[2]

Experimental Protocol: Deactivation of this compound

This protocol is designed for the deactivation of small quantities of solid phosphoramidite waste.

Materials:

  • This compound waste

  • Anhydrous acetonitrile

  • 5% (w/v) aqueous sodium bicarbonate solution

  • Glass beaker or flask

  • Stir bar and stir plate

  • Appropriate PPE (safety goggles, gloves, lab coat)

  • Chemical fume hood

Procedure:

  • Preparation: Perform all steps within a certified chemical fume hood.

  • Dissolution: Carefully dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile.

  • Quenching/Hydrolysis: Slowly, and with continuous stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. A general guideline is to use a 10-fold excess volume of the sodium bicarbonate solution relative to the acetonitrile solution.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours. This ensures the complete hydrolysis of the phosphoramidite moiety.

  • Waste Collection: Transfer the resulting aqueous mixture to a designated and properly labeled hazardous waste container for aqueous chemical waste.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

G A Solid DMT-2'O-Methyl-rC(tac) phosphoramidite waste B Dissolve in anhydrous acetonitrile A->B C Slowly add to 5% aqueous sodium bicarbonate solution (with stirring) B->C D Stir for 24 hours at room temperature C->D E Transfer to labeled aqueous hazardous waste container D->E F Dispose via institutional EHS or licensed contractor E->F

Caption: Workflow for the deactivation of solid phosphoramidite waste.

Disposal of Contaminated Solid and Liquid Waste

Contaminated Solid Waste:

  • Collect all contaminated solid waste (pipette tips, vials, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Do not attempt to decontaminate these items by rinsing, as this will generate more liquid waste.

  • Dispose of the sealed container through your institution's EHS office.

Contaminated Liquid Waste:

  • Collect all contaminated solvents (e.g., acetonitrile) in a designated, sealed, and clearly labeled hazardous waste container for flammable organic waste.

  • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Dispose of the sealed container through your institution's EHS office.

G cluster_0 Contaminated Solid Waste cluster_1 Contaminated Liquid Waste A Pipette tips, vials, gloves, etc. B Collect in a labeled hazardous waste container A->B C Dispose via EHS B->C D Acetonitrile rinsates and solutions E Collect in a labeled flammable organic waste container D->E F Dispose via EHS E->F

Caption: Logical relationship for the disposal of contaminated materials.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.